molecular formula C59H89N19O13S B549190 Icatibant CAS No. 130308-48-4

Icatibant

货号: B549190
CAS 编号: 130308-48-4
分子量: 1304.5 g/mol
InChI 键: QURWXBZNHXJZBE-SKXRKSCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icatibant is a synthetic decapeptide and a potent, selective competitive antagonist of the bradykinin B2 receptor . It has a similar affinity to bradykinin and acts by inhibiting bradykinin from binding to its receptor . This mechanism is critical in research areas involving the kinin-kallikrein system, as bradykinin is a key mediator of inflammation, causing symptoms like vasodilation, increased vascular permeability, and edema . Hereditary Angioedema (HAE) is a primary research area for this compound. HAE is characterized by dysregulation of the Factor XII/kallikrein proteolytic cascade, leading to excessive bradykinin production . This compound is therefore a valuable research tool for studying the pathophysiology of HAE and the role of the B2 receptor in this and other inflammatory conditions . Pharmacokinetic data shows that this compound has a high absolute bioavailability (97%) following a 30 mg subcutaneous dose, reaching peak plasma concentrations rapidly with a mean elimination half-life of approximately 1.4 hours . It is metabolized by proteolytic enzymes into inactive metabolites and is primarily excreted in the urine . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, or for use in humans. RUO products are essential tools for scientific investigation, including fundamental research, drug discovery, and the development of new diagnostic assays in controlled laboratory settings .

属性

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWXBZNHXJZBE-SKXRKSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N19O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138614-30-9 (acetate)
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20903963
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130308-48-4
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PG89G35Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Icatibant: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] It is a crucial therapeutic agent for the treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3][4] This is due to the overproduction of bradykinin, a potent vasodilator that mediates its effects through the B2 receptor.[2][5] By blocking this interaction, this compound effectively mitigates the increases in vascular permeability, vasodilation, and subsequent edema and pain associated with HAE attacks.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, the associated signaling pathways, its pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a structural analog of bradykinin, containing five non-proteinogenic amino acids that confer resistance to degradation by metabolic enzymes like angiotensin-converting enzyme (ACE).[5][7] It functions as a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity for the receptor that is similar to or slightly higher than that of endogenous bradykinin.[5][8] By binding to the B2 receptor, this compound prevents bradykinin from activating the receptor, thereby blocking the downstream signaling cascade responsible for the pathophysiological effects in HAE.[2][6] Its selectivity for the B2 receptor is significantly higher than for the B1 receptor, minimizing off-target effects.[9]

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 and Gi proteins.[10][11] The activation of this receptor by bradykinin initiates a complex signaling cascade that is competitively inhibited by this compound.

B2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin (Agonist) B2R Bradykinin B2 Receptor Bradykinin->B2R Binds & Activates This compound This compound (Antagonist) This compound->B2R Binds & Blocks Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w Generates DAG DAG PLC:e->DAG:w Generates Ca Ca²⁺ Release IP3:e->Ca:w PKC Protein Kinase C (PKC) DAG:e->PKC:w Ca:e->PKC:w Co-activates MAPK MAPK/ERK Pathway PKC:e->MAPK:w Activates ProInflammatory Pro-inflammatory Effects (Vasodilation, Permeability, Pain) MAPK:e->ProInflammatory:w Leads to

Caption: Bradykinin B2 Receptor Signaling Cascade.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The elevation in both DAG and intracellular Ca²⁺ levels synergistically activates protein kinase C (PKC).[12] PKC, in turn, can activate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, ultimately leading to the physiological responses of vasodilation, increased vascular permeability, and the sensation of pain.[9][12]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: In Vitro Receptor Binding and Functional Potency

ParameterSpecies/SystemValue (nM)Reference(s)
Ki (Binding Affinity)Human cloned B2R0.41 - 0.798[8][13]
Human B2R (CHO cells)0.60[14]
IC50 (Inhibition)Bradykinin B2 Receptor1.07[13][15]
Kb (Antagonist Constant)Human B2R (Calcium Mobilization)2.81[14]
pA2 (Antagonist Potency)Human Umbilical Vein8.06 (8.71 nM)[14]

Table 2: Human Pharmacokinetic Parameters (30 mg Subcutaneous Dose)

ParameterValueReference(s)
Bioavailability (F) ~97%[1][5]
Tmax (Time to Peak Concentration)~0.75 hours[5][16]
Cmax (Peak Plasma Concentration)974 ± 280 ng/mL[5][16]
AUC (Total Exposure)2165 ± 568 ng∙hr/mL[5]
t1/2 (Elimination Half-life)1.4 ± 0.4 hours[5][17]
Vss (Volume of Distribution)29.0 ± 8.7 L[5]
CL/F (Apparent Clearance)245 ± 58 mL/min[5]

Detailed Experimental Protocols

The following are representative protocols for the in vitro and analytical characterization of this compound, synthesized from established methodologies.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor.

  • Objective: To quantify the competitive binding of this compound against a radiolabeled ligand at the human B2 receptor.

  • Materials:

    • Cell Membranes: Membranes from CHO-K1 cells stably expressing the recombinant human bradykinin B2 receptor.

    • Radioligand: [³H]-Bradykinin (specific activity ~80-100 Ci/mmol).

    • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

    • Test Compound: this compound, serially diluted.

    • Non-specific Binding Control: Unlabeled bradykinin (1 µM final concentration).

    • 96-well microplates and glass fiber filters (GF/C).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled bradykinin (for non-specific binding), or 50 µL of the this compound dilution.

    • Add 50 µL of [³H]-Bradykinin to all wells (final concentration ~0.1-0.5 nM).

    • Add 150 µL of the cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a functional assay to measure this compound's ability to antagonize bradykinin-induced calcium release.

  • Objective: To determine the functional potency (IC50 or Kb) of this compound by measuring its inhibition of agonist-stimulated intracellular calcium flux.

  • Materials:

    • Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor.

    • Assay Plates: 96- or 384-well black, clear-bottom microplates.

    • Calcium-sensitive Dye: Fluo-4 AM or similar.

    • Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • Agonist: Bradykinin.

    • Antagonist: this compound.

    • Fluorescence Plate Reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the cells into the assay plates at a density of 25,000-50,000 cells/well and incubate overnight.

    • Dye Loading: Aspirate the culture medium and add 100 µL of Dye Loading Buffer containing Fluo-4 AM (2-5 µM). Incubate for 60 minutes at 37°C.

    • Compound Pre-incubation: After the loading incubation, wash the cells gently with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of bradykinin (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 90-120 seconds to capture the calcium transient.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of this compound.

    • Determine the IC50 of this compound from the resulting inhibition curve using non-linear regression.

    • The antagonist constant (Kb) can be calculated using the Schild regression analysis if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

Visualized Workflows

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a B2 receptor antagonist like this compound.

In_Vitro_Workflow cluster_primary Primary Screening & Characterization cluster_secondary Secondary & Selectivity Assays cluster_tertiary ADME & In Vivo Preparation Binding Receptor Binding Assay (Determine Ki) Selectivity Selectivity Panel (e.g., B1 Receptor Binding) Binding->Selectivity Functional Functional Assay (e.g., Calcium Flux) (Determine IC50/Kb) Downstream Downstream Signaling (e.g., MAPK/ERK Assay) Functional->Downstream OffTarget Off-Target Screening (e.g., CEREP Panel) Selectivity->OffTarget Downstream->OffTarget Metabolic Metabolic Stability (Plasma, Microsomes) OffTarget->Metabolic PK Pharmacokinetic Profiling (Animal Models) Metabolic->PK start Test Compound (this compound) start->Binding start->Functional

Caption: In Vitro Characterization Workflow for a B2 Antagonist.
Peptide Drug Discovery and Development Pipeline

This diagram provides a high-level overview of the drug discovery and development process for a peptide-based therapeutic such as this compound.

Drug_Discovery_Pipeline Discovery Target ID & Validation Bradykinin B2 Receptor LeadGen Lead Generation Peptide Library Screening Rational Design Discovery->LeadGen LeadOpt Lead Optimization Improve Affinity, Selectivity, & PK Properties LeadGen->LeadOpt Preclinical Preclinical Studies In Vivo Efficacy Toxicology LeadOpt->Preclinical Clinical Clinical Trials Phase I, II, III Preclinical->Clinical Approval {Regulatory Approval|FDA / EMA Review} Clinical->Approval

Caption: Peptide Drug Discovery and Development Pipeline.

Conclusion

This compound serves as a prime example of successful rational drug design, targeting a well-defined pathological mechanism. Its high selectivity and potent antagonism of the bradykinin B2 receptor, combined with a favorable pharmacokinetic profile for acute use, have established it as a cornerstone therapy for HAE. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in the fields of pharmacology, drug discovery, and clinical science who are investigating the kallikrein-kinin system and related therapeutics.

References

The Pathophysiology of Hereditary Angioedema and the Therapeutic Role of Icatibant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling (angioedema) of the skin, mucous membranes, and internal organs. The underlying pathophysiology of HAE is primarily attributed to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system. This deficiency leads to the uncontrolled activation of the kallikrein-kinin cascade, resulting in the excessive production of bradykinin, a potent vasodilator and mediator of increased vascular permeability. Icatibant, a synthetic decapeptide, functions as a selective and competitive antagonist of the bradykinin B2 receptor, offering a targeted therapeutic approach for the symptomatic treatment of acute HAE attacks. This technical guide provides a comprehensive overview of the pathophysiology of HAE, the mechanism of action of this compound, detailed experimental protocols for its investigation, and a summary of its clinical efficacy and pharmacokinetic profile.

The Pathophysiology of Hereditary Angioedema

Hereditary Angioedema is an autosomal dominant disorder, meaning a single copy of the mutated gene is sufficient to cause the condition, and an affected individual has a 50% chance of passing the disorder to their offspring.[1] The majority of HAE cases are caused by mutations in the SERPING1 gene, which encodes for the C1 esterase inhibitor.[2] This leads to two primary types of HAE:

  • Type I HAE: Characterized by low antigenic and functional levels of C1-INH, accounting for approximately 85% of cases.

  • Type II HAE: Involves normal or elevated antigenic levels of C1-INH, but the protein is dysfunctional. This type represents about 15% of cases.

A third, rarer type, HAE with normal C1-INH (formerly Type III), has been identified, with some cases linked to mutations in other genes such as Factor XII.[2]

The central mechanism of angioedema in HAE is the dysregulation of the kallikrein-kinin system . C1-INH is a crucial inhibitor of several proteases, including plasma kallikrein and coagulation factor XIIa.[1] In the absence of functional C1-INH, activated factor XII (factor XIIa) excessively converts prekallikrein to kallikrein.[1] Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[1] This process is amplified through a positive feedback loop where kallikrein can further activate factor XII.[1]

Bradykinin is the primary mediator of the clinical symptoms of HAE.[3] It binds to the bradykinin B2 receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, vasodilation, and the contraction of smooth muscle cells.[4][5] The subsequent leakage of fluid from the blood vessels into the surrounding tissues results in the characteristic localized swelling, inflammation, and pain associated with an HAE attack.[1][6]

This compound: A Targeted Bradykinin B2 Receptor Antagonist

This compound is a synthetic peptidomimetic consisting of ten amino acids, with five of these being non-proteinogenic.[6][7] It is a potent and selective competitive antagonist of the bradykinin B2 receptor, with an affinity similar to that of bradykinin itself.[6][7]

Mechanism of Action

This compound's therapeutic effect lies in its ability to block the binding of excess bradykinin to the bradykinin B2 receptor.[4][8] By occupying the receptor binding site, this compound prevents the downstream signaling that leads to vasodilation and increased vascular permeability.[6] This direct inhibition of the final step in the pathophysiological cascade effectively mitigates the symptoms of an acute HAE attack.[7][9]

Data Presentation
ParameterValueReference
Absolute Bioavailability ~97%[8][10]
Time to Maximum Concentration (Tmax) ~30 minutes[10]
Maximum Plasma Concentration (Cmax) 974 ± 280 ng/mL[8]
Area Under the Curve (AUC) 2165 ± 568 ng∙hr/mL[8]
Apparent Clearance 15.4 L/h[11]
Central Volume of Distribution 20.4 L[11]
Terminal Plasma Half-life ~1-2 hours[10]
TrialTreatment GroupNPrimary EndpointMedian Time to Onset of Symptom Relief (hours)p-valueReference
FAST-1 This compound 30 mg-Time to clinically significant relief of index symptom-0.14[12]
FAST-2 This compound 30 mg-Time to clinically significant relief of index symptom2.5<0.001[10][12]
Tranexamic Acid-12.0[10]
FAST-3 This compound 30 mg43Time to 50% or more reduction in symptom severity2.0<0.001[10][12]
Placebo4519.8[10]
Adverse ReactionThis compound 30 mg (n=77)Placebo (n=75)Reference
Injection Site Reactions >1% and higher than placebo-[3]
Pyrexia (Fever) >1% and higher than placebo-[3]
Transaminase Increased >1% and higher than placebo-[3]
Dizziness >1% and higher than placebo-[3]
Rash Reported in open-label extension-[3]
Nausea Reported in open-label extension-[3]
Headache Reported in open-label extension-[3]

Experimental Protocols

Bradykinin B2 Receptor Binding Assay (Radioligand Filtration Method)

This assay is designed to determine the binding affinity of compounds, such as this compound, to the bradykinin B2 receptor.

Materials:

  • Cell Membranes: CHO-K1 cells transfected with the human Bradykinin B2 receptor.

  • Radioligand: [3H]Bradykinin.

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).

  • Unlabeled Ligand (for non-specific binding): Bradykinin.

  • Test Compound: this compound or other antagonists at various concentrations.

  • Filtration Plate: 96-well Unifilter GF/C.

  • Scintillation Counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.

  • Assay Setup (in a 96-deep well plate on ice):

    • Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand, and 500 µL of diluted cell membranes.

    • Non-specific Binding: Add 25 µL of unlabeled bradykinin (e.g., 600 nM final concentration), 25 µL of radioligand, and 500 µL of diluted cell membranes.

    • Competition Binding: Add 25 µL of the test compound at increasing concentrations, 25 µL of radioligand, and 500 µL of diluted cell membranes.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration: Rapidly filter the contents of the wells through the pre-soaked filtration plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (counts per minute, cpm) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Plasma Kallikrein Activity Assay (Chromogenic Substrate Method)

This assay measures the enzymatic activity of plasma kallikrein, which is elevated during HAE attacks.

Materials:

  • Plasma Sample: Citrated human plasma.

  • Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302).

  • Assay Buffer: Tris buffer (pH 7.5 at 37°C).

  • Activating Agent (for prekallikrein measurement): Dextran sulfate.

  • Stopping Reagent: 20% Acetic Acid.

  • Microplate Reader.

Procedure:

  • Sample Preparation: Collect blood in sodium citrate tubes and centrifuge to obtain plasma. To avoid cold activation of prekallrein, keep the plasma at 15-25°C or freeze immediately.[13]

  • Prekallikrein Activation (if measuring total potential activity): Incubate plasma with dextran sulfate at 0°C for a specified time (e.g., 15 minutes) to convert prekallikrein to kallikrein.[14]

  • Assay Reaction:

    • Pipette diluted plasma sample into a microplate well.

    • Pre-incubate the plate at 37°C for 3-4 minutes.

    • Add the pre-warmed chromogenic substrate to initiate the reaction.

    • Incubate at 37°C for a fixed time (e.g., 10 minutes).

  • Stopping the Reaction: Add the stopping reagent (acetic acid) to each well.

  • Measurement: Read the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.

  • Blank Correction: Prepare plasma blanks by adding the reagents in reverse order without incubation and subtract the blank absorbance from the sample absorbance.

  • Calculation: The kallikrein-like activity is proportional to the rate of pNA release and can be calculated based on a standard curve or by using a molar extinction coefficient for pNA.

Vascular Permeability Assay (Miles Assay in Mice)

This in vivo assay quantifies vascular leakage in response to permeability-inducing agents.

Materials:

  • Animal Model: C57BL/6 mice or a relevant HAE mouse model (e.g., C1-INH deficient mice).[15][16]

  • Permeability-inducing Agent: Bradykinin, or other inflammatory mediators.

  • Test Compound: this compound or other antagonists.

  • Evans Blue Dye: 1% solution in sterile PBS.

  • Vehicle Control: Sterile saline or PBS.

  • Extraction Solvent: Formamide.

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the dorsal skin. If testing an antagonist, administer the test compound (e.g., this compound) prior to the permeability-inducing agent.

  • Dye Injection: Inject Evans blue dye intravenously via the tail vein.[17] The dye binds to serum albumin.

  • Induction of Permeability: After a short circulation time (e.g., 10-30 minutes), perform intradermal injections of the permeability-inducing agent at multiple sites on one flank of the mouse, and the vehicle control on the opposing flank.[17]

  • Extravasation: Allow a set amount of time (e.g., 30-60 minutes) for the dye-albumin complex to extravasate into the interstitial space at the injection sites.

  • Tissue Collection: Euthanize the mouse and excise the skin at the injection sites.

  • Dye Extraction: Incubate the excised skin samples in formamide at a controlled temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

  • Data Analysis: The amount of extravasated dye is proportional to the vascular permeability. Results are typically expressed as the amount of dye per gram of tissue or as a ratio of the permeability induced by the test agent to that of the vehicle control.

Visualizations of Key Pathways and Workflows

HAE_Pathophysiology C1INH C1-INH Deficiency/ Dysfunction FXIIa Factor XIIa C1INH->FXIIa Reduced Inhibition Kallikrein Plasma Kallikrein C1INH->Kallikrein Reduced Inhibition FXII Factor XII FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates Prekallikrein->Kallikrein Kallikrein->FXII Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Angioedema Angioedema (Swelling, Pain) B2R->Angioedema Causes This compound This compound This compound->B2R Blocks

Caption: Pathophysiology of HAE and the mechanism of action of this compound.

B2R_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K/AKT Pathway Gq->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates VascularPermeability Increased Vascular Permeability & Vasodilation Ca2->VascularPermeability Contributes to MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates MAPK->VascularPermeability Contributes to PI3K->VascularPermeability Contributes to

Caption: Downstream signaling of the Bradykinin B2 Receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay ReceptorBinding B2 Receptor Binding Assay Data_Analysis Data Analysis (Affinity, Efficacy, Potency) ReceptorBinding->Data_Analysis KallikreinActivity Plasma Kallikrein Activity Assay KallikreinActivity->Data_Analysis VascularPermeability Vascular Permeability (Miles Assay) VascularPermeability->Data_Analysis HAE_Model HAE Model (Patient Plasma / Animal Model) HAE_Model->KallikreinActivity HAE_Model->VascularPermeability Icatibant_Testing This compound (Test Compound) Icatibant_Testing->ReceptorBinding Icatibant_Testing->KallikreinActivity Icatibant_Testing->VascularPermeability

Caption: Experimental workflow for investigating this compound in HAE.

Conclusion

The pathophysiology of Hereditary Angioedema is a well-defined cascade culminating in the overproduction of bradykinin and subsequent activation of the bradykinin B2 receptor. This understanding has paved the way for the development of targeted therapies like this compound. As a selective bradykinin B2 receptor antagonist, this compound offers a rational and effective approach to the treatment of acute HAE attacks by directly inhibiting the final mediator of angioedema. The data from clinical trials robustly support its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of HAE pathophysiology and the development of novel therapeutics targeting the kallikrein-kinin system.

References

Icatibant: A Technical Guide to its Role in Inflammatory and Vascular Leakage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, plays a crucial role in mediating inflammatory responses and increasing vascular permeability.[3] By blocking the B2 receptor, this compound effectively counteracts these effects, making it a valuable tool for studying a range of inflammatory and vascular leakage conditions.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in research settings.

Mechanism of Action

This compound's therapeutic and research applications stem from its high affinity and specificity for the bradykinin B2 receptor.[5] In conditions characterized by excessive bradykinin production, such as hereditary angioedema (HAE), this compound competitively inhibits the binding of bradykinin to its receptor, thereby preventing the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and the clinical manifestations of swelling and inflammation.[2][5]

Signaling Pathway of Bradykinin B2 Receptor Activation and this compound Inhibition

The binding of bradykinin to its G protein-coupled B2 receptor initiates a signaling cascade that results in increased vascular permeability. This compound acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds This compound This compound This compound->B2R Blocks Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Vascular_Permeability Increased Vascular Permeability PKC->Vascular_Permeability Leads to

Caption: Bradykinin B2 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been extensively studied in clinical trials for Hereditary Angioedema (HAE) and in various preclinical models of inflammation and vascular leakage.

Clinical Efficacy in Hereditary Angioedema (HAE) Attacks
Outcome MeasureThis compound (30 mg SC)Placebo/ComparatorStudyCitation
Median Time to Onset of Symptom Relief 2.0 hours19.8 hours (Placebo)FAST-3[6][7]
1.9 - 2.1 hoursN/AMultiple Attacks (FAST-3 OLE)[8]
Median Time to Almost Complete Symptom Relief 8.0 hours36.0 hours (Placebo)FAST-3[1]
3.5 - 19.7 hoursN/AMultiple Attacks (FAST-3 OLE)[8]
Median Time to Symptom Resolution (Real-World) 3.5 hours (HCP-administered)8.0 hours (FAST-3 HCP-administered)IOS vs FAST-3[9]
4.4 hours (Self/HCP-administered)N/AIOS[9]
Median Attack Duration (Real-World) 7.3 hours (HCP-administered)16.9 hours (FAST-3 HCP-administered)IOS vs FAST-3[9]
7.8 hours (Self/HCP-administered)N/AIOS[9]
Preclinical Efficacy in Animal Models
Animal ModelConditionThis compound DoseKey FindingCitation
PorcineNeisseria meningitidis-induced sepsisPretreatmentCompletely blocked bradykinin-induced hypotension but had no beneficial effect on edema, shock, or inflammation.[9]
Ovine40% TBSA third-degree burn4 µg/kg/h and 20 µg/kg/hSignificantly reduced microvascular fluid and total protein leak.[10][11]

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is adapted from studies characterizing the binding affinity of ligands to the bradykinin B2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

Materials:

  • Membrane preparations from cells expressing the human bradykinin B2 receptor.

  • Radioligand: [3H]-Bradykinin.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or vehicle for total binding), and 50 µL of [3H]-Bradykinin.

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Miles Assay for Vascular Permeability

This protocol is a standard method for quantifying vascular leakage in response to inflammatory mediators.

Objective: To assess the effect of this compound on bradykinin-induced vascular permeability.

Materials:

  • Mice (e.g., C57BL/6).

  • This compound.

  • Bradykinin.

  • Evans Blue dye (1% in saline).

  • Saline.

  • Formamide.

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the mice and inject Evans Blue dye intravenously via the tail vein.

  • Treatment: After 30 minutes, administer this compound or vehicle (saline) subcutaneously.

  • Challenge: 15 minutes after treatment, inject bradykinin intradermally into the dorsal skin. Inject saline as a control in a contralateral site.

  • Dye Extravasation: After 30 minutes, euthanize the mice and excise the skin at the injection sites.

  • Dye Extraction: Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.

  • Data Analysis: Quantify the amount of extravasated dye and compare the results between the this compound-treated and vehicle-treated groups.

Experimental Workflows

In Vitro Pharmacology Workflow

This workflow outlines the typical steps for characterizing a compound like this compound in vitro.

In_Vitro_Workflow A Target Identification (Bradykinin B2 Receptor) B Cell Line Development (Expressing B2R) A->B C Primary Assay: Receptor Binding Assay B->C D Secondary Assay: Functional Assay (e.g., Calcium Mobilization) B->D E Data Analysis: Determine IC50/Ki C->E F Data Analysis: Determine EC50/IC50 D->F G Lead Optimization E->G F->G

Caption: A typical workflow for in vitro pharmacological characterization.

In Vivo Animal Study Workflow

This workflow illustrates the general procedure for an in vivo study investigating the efficacy of this compound.

In_Vivo_Workflow A Animal Model Selection & Acclimatization B Induction of Inflammatory Condition A->B C Randomization into Treatment Groups B->C D This compound/Vehicle Administration C->D E Monitoring & Endpoint Measurement D->E F Sample Collection (Blood, Tissue) D->F G Data Analysis (Statistical Comparison) E->G F->G H Conclusion G->H

Caption: A generalized workflow for an in vivo animal study.

Conclusion

This compound is a powerful and specific tool for investigating the role of the bradykinin B2 receptor in a variety of physiological and pathological processes involving inflammation and vascular leakage. Its well-characterized mechanism of action and proven efficacy in both clinical and preclinical settings make it an invaluable asset for researchers and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these complex conditions.

References

An In-depth Technical Guide to the Molecular Interactions of Icatibant with the Human Kinin B₂ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icatibant is a potent and selective competitive antagonist of the human bradykinin B₂ receptor (B₂R), a G-protein coupled receptor (GPCR) integral to the pathophysiology of hereditary angioedema (HAE).[1][2] As a synthetic decapeptide, this compound is structurally analogous to endogenous bradykinin but incorporates five non-proteinogenic amino acids, conferring resistance to degradation by key enzymes.[1][3] This guide provides a detailed examination of the molecular interactions between this compound and the human B₂R, presenting quantitative binding and functional data, outlining key experimental methodologies, and visualizing the associated signaling pathways. By competitively inhibiting bradykinin from binding to the B₂R, this compound effectively blocks the signaling cascade that leads to vasodilation, increased vascular permeability, and the subsequent edema characteristic of HAE attacks.[4][5]

Introduction: The Kallikrein-Kinin System and the B₂ Receptor

Hereditary angioedema is a genetic disorder often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[5] This deficiency leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator peptide.[4][5] Bradykinin exerts its physiological and pathological effects primarily through the activation of the B₂ receptor, a constitutively expressed GPCR found on endothelial cells.[5][6] The binding of bradykinin to the B₂R initiates a signaling cascade responsible for the classic symptoms of inflammation and angioedema: localized swelling, pain, and erythema.[2][4] this compound was developed as a targeted therapy to specifically block this interaction at the receptor level.[1]

This compound: A Structurally Optimized B₂ Receptor Antagonist

This compound is a synthetic decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg) designed to mimic bradykinin while possessing antagonistic properties.[7] Its structure includes five non-proteinogenic amino acids, which makes it resistant to degradation by bradykinin-cleaving enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase P.[1][2] This structural stability ensures a longer duration of action at the receptor site compared to the native ligand. This compound functions as a selective, competitive antagonist, binding to the B₂R with an affinity comparable to that of bradykinin itself.[4][7]

Molecular Mechanism and Signaling Pathway

The human kinin B₂ receptor is coupled to the Gq/11 family of G-proteins. Upon activation by bradykinin, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased vascular permeability, vasodilation, and plasma extravasation.

This compound physically occupies the B₂R binding pocket, preventing bradykinin from docking and activating the receptor. This competitive inhibition halts the initiation of the Gq/11 signaling cascade, thereby mitigating the downstream physiological effects that precipitate an HAE attack.[5][7]

B2R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular B2R B₂ Receptor Gq11 Gαq/11 B2R->Gq11 Activates Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds & Activates This compound This compound (Antagonist) This compound->B2R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Effects Physiological Effects (Vasodilation, Permeability) Ca2->Effects PKC->Effects

B₂R signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound-B₂ Receptor Interaction

The interaction between this compound and the human B₂R has been quantified through various in vitro assays. These studies provide precise measurements of its binding affinity and functional antagonism.

Binding Affinity

Binding affinity is typically determined using radioligand competition assays, where this compound competes with a radiolabeled ligand (e.g., [³H]bradykinin) for binding to the B₂R. The results are expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

ParameterValue (nM)Assay SystemReference
Kᵢ 0.60Recombinant human B₂R in CHO cells[8]
Kᵢ 0.41Human cloned B₂R in COS-7 cells[9]
IC₅₀ 1.21Recombinant human B₂R in CHO cells[8]
IC₅₀ 1 - 10Various in vitro binding studies[10]

Table 1: Binding Affinity of this compound for the Human Kinin B₂ Receptor.

Functional Antagonism

Functional assays measure the ability of this compound to inhibit the physiological response induced by bradykinin. Common methods include calcium mobilization assays in cells expressing the B₂R and tissue contraction assays. The antagonist potency is often expressed as the equilibrium dissociation constant (Kₑ) or the pA₂ value.

ParameterValue (nM)Assay SystemReference
Kₑ 2.81Calcium mobilization in CHO cells[8]
pA₂ 8.06 (Kₑ ≈ 8.71 nM)Human isolated umbilical vein contraction[8]

Table 2: Functional Antagonism of this compound at the Human Kinin B₂ Receptor.

Pharmacokinetic Profile

The clinical efficacy of this compound is supported by a favorable pharmacokinetic profile following subcutaneous administration.

ParameterValueReference
Dose 30 mg (subcutaneous)[4][11]
Absolute Bioavailability ~97%[4][11]
Time to Cₘₐₓ (Tₘₐₓ) ~0.75 hours[11]
Peak Plasma Conc. (Cₘₐₓ) 974 ± 280 ng/mL[4][11]
Elimination Half-life (t₁/₂) 1.4 ± 0.4 hours[4][11]
Volume of Distribution (Vss) 29.0 ± 8.7 L[11]
Metabolism Proteolytic degradation to inactive metabolites[3][4]

Table 3: Pharmacokinetic Properties of this compound (30 mg, Subcutaneous).

Key Experimental Protocols

The quantitative data presented above are derived from specific, reproducible experimental methodologies. Below are outlines of the core protocols used to characterize the molecular interactions of this compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the recombinant human B₂ receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of [³H]bradykinin (e.g., 0.3 nM) and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound [³H]bradykinin, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[8]

Binding_Assay_Workflow start Start prep Prepare Membranes (CHO cells expressing hB₂R) start->prep add_ligand Add fixed concentration of [³H]Bradykinin prep->add_ligand reagents Prepare Reagents reagents->add_ligand add_this compound Add varying concentrations of this compound reagents->add_this compound add_ligand->add_this compound incubate Incubate to reach equilibrium add_this compound->incubate separate Separate bound from free ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (Calculate IC₅₀ and Kᵢ) measure->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Methodology:

  • Cell Culture: CHO cells stably expressing the human B₂R are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes).

  • Agonist Stimulation: Bradykinin is added at a concentration known to elicit a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is measured in real-time using a fluorometric imaging plate reader.

  • Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the control response (bradykinin alone). An inhibition curve is plotted to determine the IC₅₀, which can be used to calculate the Kₑ value.[8]

Selectivity Profile

This compound exhibits high selectivity for the B₂ receptor. Its affinity for the bradykinin B₁ receptor is approximately 100-fold lower.[2][9] No significant binding to other receptors has been reported at therapeutic concentrations.[2] However, at micromolar concentrations, which may be achieved at the site of injection, this compound has been shown to act as an inhibitor of aminopeptidase N.[3][12] This off-target effect could potentially alter the metabolism of other regulatory peptides.[12]

Conclusion

This compound's therapeutic efficacy in hereditary angioedema is rooted in its well-defined molecular interaction with the human kinin B₂ receptor. As a high-affinity, selective, and competitive antagonist, it directly counteracts the effects of excess bradykinin, the key mediator of HAE symptoms. Its synthetic design confers metabolic stability, ensuring effective receptor blockade. The quantitative data from binding and functional assays, supported by robust experimental protocols, provide a clear and comprehensive understanding of its mechanism of action, underpinning its role as a critical agent in the management of acute HAE attacks.

References

Off-Target Effects of Icatibant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective competitive antagonist of the bradykinin B2 receptor (B2R). It is primarily indicated for the symptomatic treatment of acute attacks of hereditary angioedema (HAE). While its on-target activity at the B2R is well-characterized, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of this compound identified in preliminary research studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

On-Target Activity

This compound's therapeutic effect is mediated by its high-affinity binding to the bradykinin B2 receptor, preventing the binding of bradykinin and subsequent activation of inflammatory pathways.

TargetThis compound Affinity/PotencyAssay TypeReference
Bradykinin B2 ReceptorIC50: 1.07 nMRadioligand binding assay[1]
Bradykinin B2 ReceptorKi: 0.798 nMRadioligand binding assay[1]

Off-Target Interactions

Preliminary research has identified two notable off-target interactions of this compound: inhibition of Aminopeptidase N (ANPEP) and agonist activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2). A broader off-target screening profile against a comprehensive panel of other receptors, ion channels, and enzymes is not publicly available.

Aminopeptidase N (ANPEP) Inhibition

This compound has been shown to competitively inhibit Aminopeptidase N, a zinc-dependent metalloprotease involved in the cleavage of peptides.[2]

Off-TargetThis compound Affinity/PotencyAssay TypeReference
Aminopeptidase N (ANPEP)Ki: 9.1 µMEnzymatic hydrolysis assay[2]
Mas-related G protein-coupled receptor X2 (MRGPRX2) Agonism

This compound acts as a G protein-biased or balanced agonist at MRGPRX2, a receptor expressed on mast cells that is implicated in pseudo-allergic drug reactions.[3][4] This interaction is thought to be responsible for the common injection-site reactions observed with this compound administration.

Off-TargetThis compound ActivityKey FindingsReference
MRGPRX2G protein-biased/balanced agonistInduces mast cell degranulation[3][4]

Experimental Protocols

Bradykinin B2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human Bradykinin B2 receptor.

Methodology:

  • Cell Line: A-431 cells (human epidermoid carcinoma), which endogenously express the Bradykinin B2 receptor, were utilized.[1]

  • Radioligand: [3H]bradykinin (1.2 nM) was used as the radiolabeled ligand.[1]

  • Assay Conditions: The assay was performed in a competitive binding format. A-431 cell membranes were incubated with a fixed concentration of [3H]bradykinin and varying concentrations of this compound.

  • Detection: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the specific binding of [3H]bradykinin (IC50) was calculated. The inhibition constant (Ki) was then determined using the Cheng-Prusoff equation.[1]

Aminopeptidase N (ANPEP) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on ANPEP activity.

Methodology:

  • Enzyme Source: Recombinant human Aminopeptidase N was used.[2]

  • Substrate: L-Ala-p-nitroanilide was used as the chromogenic substrate.[2]

  • Assay Principle: The assay measures the hydrolysis of L-Ala-p-nitroanilide by ANPEP, which results in the release of p-nitroaniline, a yellow-colored product.

  • Procedure: The enzyme was incubated with the substrate in the presence of varying concentrations of this compound.

  • Detection: The rate of p-nitroaniline formation was monitored spectrophotometrically.

  • Data Analysis: The inhibition constant (Ki) for competitive inhibition was determined by analyzing the effect of different this compound concentrations on the enzyme kinetics.[2]

MRGPRX2 Mast Cell Degranulation Assay

Objective: To evaluate the agonist activity of this compound at the MRGPRX2 receptor by measuring mast cell degranulation.

Methodology:

  • Cell Lines: Human mast cell lines, such as LAD2 (Laboratory of Allergic Diseases 2), or isolated primary human skin mast cells were used.[3][5]

  • Stimulation: Cells were stimulated with varying concentrations of this compound.[3][5]

  • Degranulation Marker: The release of β-hexosaminidase, an enzyme contained within mast cell granules, was measured as an indicator of degranulation.[3][5]

  • Detection: The enzymatic activity of released β-hexosaminidase was quantified using a colorimetric substrate.

  • Data Analysis: The percentage of β-hexosaminidase release relative to a positive control (e.g., a known mast cell degranulating agent) was calculated to determine the concentration-response relationship for this compound.

Signaling Pathways and Experimental Workflows

Icatibant_On_Target_Signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (B2R) Inflammation Inflammation (Edema, Pain) B2R->Inflammation Signal Transduction Bradykinin Bradykinin Bradykinin->B2R Binds and Activates This compound This compound This compound->B2R Competitively Blocks

This compound's on-target mechanism of action.

Icatibant_Off_Target_ANPEP cluster_enzyme Aminopeptidase N (ANPEP) ANPEP ANPEP Cleaved_Products Cleaved Products ANPEP->Cleaved_Products Hydrolyzes Peptide_Substrate Peptide Substrate (e.g., Angiotensin III) Peptide_Substrate->ANPEP Binds This compound This compound (micromolar conc.) This compound->ANPEP Competitively Inhibits

This compound's off-target inhibition of ANPEP.

Icatibant_Off_Target_MRGPRX2 cluster_mast_cell Mast Cell Membrane MRGPRX2 MRGPRX2 G_Protein G Protein Activation MRGPRX2->G_Protein This compound This compound This compound->MRGPRX2 Binds and Activates Degranulation Degranulation (Histamine Release) G_Protein->Degranulation Injection_Reaction Injection Site Reaction (Edema, Itch) Degranulation->Injection_Reaction

This compound's off-target agonism at MRGPRX2.

Experimental_Workflow_ANPEP_Inhibition start Start prepare_reagents Prepare Recombinant ANPEP, L-Ala-p-nitroanilide, and this compound dilutions start->prepare_reagents incubation Incubate ANPEP with this compound at varying concentrations prepare_reagents->incubation add_substrate Add L-Ala-p-nitroanilide to initiate reaction incubation->add_substrate measure_absorbance Monitor absorbance change (p-nitroaniline formation) spectrophotometrically add_substrate->measure_absorbance data_analysis Calculate reaction rates and determine Ki for competitive inhibition measure_absorbance->data_analysis end End data_analysis->end

Workflow for ANPEP Inhibition Assay.

Conclusion

This technical guide summarizes the current understanding of this compound's off-target effects based on preliminary research. The identified interactions with Aminopeptidase N and the Mas-related G protein-coupled receptor X2 provide valuable insights into the broader pharmacological profile of this compound. Further comprehensive off-target screening studies are warranted to fully elucidate the selectivity of this compound and to identify any other potential off-target interactions that may have clinical relevance. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the pharmacology of this compound and other bradykinin B2 receptor antagonists.

References

Methodological & Application

Application Notes and Protocols: Icatibant Subcutaneous Injection for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a potent vasodilator, is a key mediator in inflammatory processes, contributing to increased vascular permeability, edema, and pain.[2][3] By blocking the bradykinin B2 receptor, this compound effectively mitigates these effects.[2] These application notes provide detailed protocols for the subcutaneous administration of this compound in various animal models to study its efficacy in inflammatory and pain-related conditions.

Mechanism of Action

This compound competitively binds to the bradykinin B2 receptor, preventing the binding of bradykinin and subsequent downstream signaling.[2] This action inhibits the classic signs of inflammation, such as swelling, and reduces pain signaling.

This compound Mechanism of Action Bradykinin B2 Receptor Signaling and this compound Inhibition cluster_0 Cell Membrane Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds G_Protein Gq/11 B2_Receptor->G_Protein Activates This compound This compound This compound->B2_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Inflammation_Pain Inflammation & Pain Ca_PKC->Inflammation_Pain

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound (Subcutaneous Administration)
SpeciesDoseCmax (ng/mL)Tmax (hours)Bioavailability (%)Elimination Half-life (hours)
Human30 mg974 ± 280[4]~0.75[4]~97[1]1.4 ± 0.4[1]
Human90 mg2719 ± 666[5]<1[5]~97[1]2.0 ± 0.57[5]
Preclinical Toxicology Doses of this compound (Subcutaneous Administration)
SpeciesDosageStudy TypeObservations
Mouse (CD1)Up to 15 mg/kg/day (twice per week)2-year carcinogenicityNo evidence of tumorigenicity.[1]
Rat (Wistar)Up to 6 mg/kg/day2-year carcinogenicityNo evidence of tumorigenicity.[1]
Rat10 mg/kg/dayFertility and reproductive performanceNo effects on fertility.[1]
Rabbit0.025 times the MRHD* and higherReproductionPremature birth and abortion observed.[6]
Rabbit13 times the MRHD*ReproductionDecreased embryofetal survival.[6]

*MRHD: Maximum Recommended Human Dose

Experimental Protocols

General Preparation of this compound for Injection
  • Reconstitution : this compound is typically supplied as a solution for injection in a pre-filled syringe (10 mg/mL).[4]

  • Dilution : For animal studies requiring different concentrations, dilute the stock solution with sterile saline (0.9% sodium chloride) under aseptic conditions.

  • Storage : Store the stock solution and any dilutions at 2-8°C and protect from light. Do not freeze.[4]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory effects of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound solution

  • 1% (w/v) carrageenan solution in sterile saline

  • Parenteral administration supplies (syringes, needles)

  • Plethysmometer or calipers

Experimental Workflow:

Carrageenan-Induced Paw Edema Workflow Workflow for Carrageenan-Induced Paw Edema Model cluster_workflow Experimental Steps Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Treatment Administer this compound (SC) or Vehicle Baseline->Treatment Induction Induce Edema with Carrageenan Injection (Intraplantar) Treatment->Induction 30-60 min post-treatment Measurement Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 6 hours) Induction->Measurement Analysis Data Analysis: Calculate % inhibition of edema Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization : Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Grouping : Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like indomethacin).

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • This compound Administration : Administer this compound subcutaneously in the dorsal region. A study has used an intraplantar dose of 32.5 nmol/paw in rats.[7] For subcutaneous administration, a dose range of 0.1 to 1 mg/kg can be explored. The injection volume should be kept low, typically 1-5 mL/kg.

  • Induction of Edema : 30 to 60 minutes after this compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the analgesic effects of this compound on visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound solution

  • 0.6% (v/v) acetic acid solution in sterile saline

  • Parenteral administration supplies (syringes, needles)

  • Observation chambers

Experimental Workflow:

Acetic_Acid_Writhing_Workflow Workflow for Acetic Acid-Induced Writhing Test cluster_workflow Experimental Steps Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Treatment Administer this compound (SC) or Vehicle Grouping->Treatment Induction Induce Writhing with Acetic Acid Injection (IP) Treatment->Induction 30 min post-treatment Observation Observe and Count Writhes (e.g., for 20-30 minutes) Induction->Observation 5 min post-injection Analysis Data Analysis: Calculate % inhibition of writhing Observation->Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Procedure:

  • Animal Acclimatization : Acclimate mice to the housing conditions for at least one week.

  • Grouping : Randomly assign animals to different treatment groups (e.g., vehicle control, this compound dose range, positive control like acetylsalicylic acid).

  • This compound Administration : Administer this compound subcutaneously in the dorsal region 30 minutes before the induction of writhing. A dose range of 0.1 to 1 mg/kg can be investigated. The injection volume should be approximately 10 mL/kg.

  • Induction of Writhing : Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation : Immediately after the acetic acid injection, place the mice individually in observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.

  • Data Analysis : Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Conclusion

This compound serves as a valuable tool for investigating the role of the bradykinin B2 receptor in various pathological processes in animal models. The protocols outlined in these application notes provide a framework for studying its anti-inflammatory and analgesic properties. Researchers should optimize dosages and time points based on the specific animal model and experimental objectives. Careful adherence to ethical guidelines for animal research is paramount.

References

Application Notes and Protocols for Preclinical Studies of Icatibant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the preclinical evaluation of Icatibant, a selective bradykinin B2 receptor antagonist. The information is compiled from various non-clinical safety and pharmacology studies to guide researchers in designing robust experimental plans.

Mechanism of Action

This compound (also known as HOE-140) is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, is the key mediator in inflammatory processes and the symptoms of hereditary angioedema (HAE).[3][4] By blocking the B2 receptor, this compound prevents bradykinin from exerting its effects, such as increased vascular permeability, vasodilation, and pain.[3]

Signaling Pathway Diagram

The following diagram illustrates the bradykinin signaling pathway and the mechanism of action for this compound.

B2R_Pathway Bradykinin B2 Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (B2R) Gq Gq Protein Activation B2R->Gq Bradykinin Bradykinin Bradykinin->B2R Binds & Activates This compound This compound This compound->Block PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Effects Downstream Effects: • Vasodilation • ↑ Vascular Permeability • Pain & Inflammation Ca_PKC->Effects Block->B2R Competitively Blocks

Caption: this compound competitively antagonizes the Bradykinin B2 receptor.

Dosing and Administration in Preclinical Models

This compound has been evaluated in various animal models, primarily through subcutaneous (SC) and intravenous (IV) administration. Dosing regimens vary significantly depending on the species and the type of study.

Table 1: Dosing in Efficacy and Pharmacology Models
Animal ModelSpeciesRouteDose RangePurposeReference(s)
Bradykinin-Induced HypotensionRatIV / IA20 nmol/kg (SC), 30 µ g/rat (IA)To assess B2 receptor antagonism and inhibition of bradykinin-induced blood pressure decrease.[1][5][6]
Carrageenan-Induced Paw EdemaRatIV0.1 - 1.0 mg/kgTo evaluate anti-inflammatory effects.[5]
Bradykinin-Induced BronchoconstrictionGuinea PigIV / SCNot specifiedTo assess potency and duration of action on airway smooth muscle.[5]
Hemorrhagic ShockMouseIVSingle bolus (dose not specified)To study the hemodynamic effect of B2 receptor blockade.[7]
Table 2: Dosing in Toxicology and Safety Studies
Study TypeSpeciesRouteDose RangeStudy DurationKey FindingsReference(s)
Repeated-Dose ToxicityRatSC3, 10 mg/kg/dayUp to 6 monthsEffects on reproductive organs, adrenal gland hypertrophy.[3][8]
Repeated-Dose ToxicityDogSC3 mg/kg (daily or twice weekly)Up to 9 monthsEffects on reproductive organs (daily dosing). No effect on testosterone/sperm with twice-weekly dosing.[3][9]
Juvenile ToxicityRatSC3, 25 mg/kg/day7 weeksAtrophy of testes and epididymides. 25 mg/kg/day was the maximally tolerated dose.[8]
Male FertilityMouseIVUp to 81 mg/kg/dayNot specifiedNo effect on fertility or reproductive performance.[2][9]
Male FertilityRatSCUp to 10 mg/kg/dayNot specifiedNo effect on fertility or reproductive performance.[3][9]
Embryo-fetal DevelopmentRabbitSC≥0.025x MRHD*Period of organogenesisPremature birth and abortion; decreased embryofetal survival at higher doses.[3][9]
Pre- and Post-natal DevelopmentRatSC1, 3, 10 mg/kg/dayGestation Day 6 to Post-partum Day 20Delayed parturition and increased dam/pup mortality at higher doses.[3][9]
CarcinogenicityMouseSCUp to 15 mg/kg/day (twice weekly)2 yearsNo evidence of tumorigenicity.[3]
CarcinogenicityRatSCUp to 6 mg/kg/day (daily)2 yearsNo evidence of tumorigenicity.[3]

*MRHD: Maximum Recommended Human Dose

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute inflammation to evaluate the efficacy of this compound.[5] The model is widely used for screening anti-inflammatory drugs.[10][11][12]

Workflow Diagram

Paw_Edema_Workflow Workflow for Carrageenan-Induced Paw Edema Assay acclimate 1. Acclimatize Animals (e.g., Male Wistar Rats, 180-220g) baseline 2. Baseline Measurement Measure initial paw volume (Plethysmometer) acclimate->baseline dosing 3. Administer Treatment • this compound (0.1-1.0 mg/kg, IV) • Vehicle Control • Positive Control (e.g., Indomethacin) baseline->dosing induction 4. Induce Edema Inject 1% Carrageenan (100 µL) into subplantar region of right hind paw dosing->induction ~30-60 min post-dose measurement 5. Measure Paw Volume Measure at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement analysis 6. Data Analysis Calculate % inhibition of edema for each group vs. vehicle control measurement->analysis

Caption: Experimental workflow for the rat paw edema model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water and acclimatized for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle Control (e.g., Saline)

    • Group 2: this compound (e.g., 0.1 mg/kg, IV)

    • Group 3: this compound (e.g., 0.3 mg/kg, IV)

    • Group 4: this compound (e.g., 1.0 mg/kg, IV)

    • Group 5: Positive Control (e.g., Indomethacin, 5 mg/kg, IP)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading. b. Administer this compound, vehicle, or positive control via the specified route. Intravenous administration is typically done 30-60 minutes before the carrageenan challenge.[10] c. Prepare a 1% (w/v) suspension of lambda carrageenan in sterile 0.9% saline. d. At the designated time post-treatment, induce inflammation by injecting 100 µL of the carrageenan suspension into the subplantar region of the right hind paw.[12] e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100 c. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol: Bradykinin-Induced Hypotension in Rats

This protocol is designed to assess the direct antagonistic effect of this compound on the physiological response to bradykinin in vivo.[1][6]

Workflow Diagram

Hypotension_Workflow Workflow for Bradykinin-Induced Hypotension Assay prep 1. Animal Preparation • Anesthetize rat (e.g., Thiobutabarbital) • Cannulate femoral artery (for MAP) and vein/artery (for infusions) stabilize 2. Stabilization Allow Mean Arterial Pressure (MAP) to stabilize prep->stabilize bk_infusion 3. Start Bradykinin Infusion Infuse Bradykinin (e.g., 5 µg/kg/min) to establish a hypotensive state stabilize->bk_infusion icat_admin 4. Administer this compound Administer a bolus of this compound (e.g., 30 µg/rat, IA) or vehicle bk_infusion->icat_admin monitor 5. Monitor MAP Continuously record MAP to observe reversal of hypotension icat_admin->monitor analysis 6. Data Analysis Quantify the change in MAP (ΔMAP) following this compound administration monitor->analysis

Caption: Experimental workflow for the rat hypotension model.

Methodology:

  • Animals: Adult male rats (e.g., Wistar, 250-350 g).

  • Surgical Preparation: a. Anesthetize the rat using an appropriate agent (e.g., thiobutabarbital). b. Surgically expose and cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) via a pressure transducer. c. Cannulate the femoral vein or artery for the administration of substances. d. Allow the animal's blood pressure to stabilize before beginning the experiment.

  • Procedure: a. Begin a continuous intra-arterial (IA) or intravenous (IV) infusion of bradykinin (e.g., 5 µg/kg/minute) to induce a sustained hypotensive response (e.g., a decrease in MAP of ~20 mm Hg).[6] b. Once a stable hypotensive state is achieved, administer a bolus IA injection of this compound (e.g., 30 µg per rat) or vehicle control.[1][6] c. Continuously monitor and record the MAP for a defined period (e.g., 15-30 minutes) following this compound administration to observe the reversal of the bradykinin-induced hypotension.

  • Data Analysis: a. Measure the baseline MAP before bradykinin infusion. b. Measure the MAP during the stable hypotensive phase induced by bradykinin. c. Measure the MAP after the administration of this compound. d. Calculate the change in MAP (ΔMAP) caused by this compound administration relative to the hypotensive state. e. Compare the response in the this compound-treated group to the vehicle control group using statistical tests such as a t-test or ANOVA.

Protocol: Preclinical Pharmacokinetic (PK) Study

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of this compound in rats. Specific parameters should be optimized based on the analytical method sensitivity and study objectives.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins to facilitate serial blood sampling.

  • Groups:

    • Group 1: this compound (e.g., 1 mg/kg, IV)

    • Group 2: this compound (e.g., 3 mg/kg, SC)

  • Procedure: a. Fast animals overnight before dosing but allow free access to water. b. Administer this compound to each animal according to the assigned group and route. For SC administration, the dorsal thoracic region is a common site. c. Collect blood samples (approx. 200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at specified time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

    • SC route: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12 hours post-dose. d. Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. e. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in rat plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis: a. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd) b. For the SC group, calculate the absolute bioavailability (F%) by comparing the dose-normalized AUC with that of the IV group: F% = (AUC_SC / AUC_IV) x (Dose_IV / Dose_SC) x 100.

References

Application Notes and Protocols: Using Icatibant in a Mouse Model of Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1][2] The majority of cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to the dysregulation of several proteolytic cascades, most notably the kallikrein-kinin system, resulting in the overproduction of bradykinin.[3]

Bradykinin is a potent vasodilator that binds to the bradykinin B2 receptor (B2R), a G protein-coupled receptor, on endothelial cells. This interaction increases vascular permeability, leading to the leakage of fluid into the surrounding tissues and causing the characteristic swelling of an HAE attack.[3]

Icatibant is a synthetic peptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][3][4] By blocking the binding of bradykinin to its receptor, this compound effectively counteracts the increase in vascular permeability, thereby treating the symptoms of an acute HAE attack.[5][6] This document provides detailed protocols for utilizing this compound in a C1 inhibitor-deficient mouse model of HAE, a critical tool for preclinical evaluation of HAE therapeutics.

Bradykinin B2 Receptor Signaling Pathway

The binding of excess bradykinin to its B2 receptor on endothelial cells is the final step leading to angioedema in HAE. This activation triggers a cascade of intracellular events. This compound competitively blocks this initial binding step.

Bradykinin_Signaling Bradykinin B2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin (Excess) B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds This compound This compound This compound->B2R Blocks Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vaso Vasodilation & Increased Vascular Permeability Ca_release->Vaso Leads to PKC->Vaso Contributes to

A diagram of the bradykinin signaling pathway.

Experimental Mouse Model of Hereditary Angioedema

The most relevant and widely used animal model for HAE is the C1 inhibitor-deficient mouse (C1INH⁻/⁻ or Serping1⁻/⁻).[7][8] These mice, generated by targeted disruption of the Serping1 gene, replicate the underlying genetic defect of human HAE. While they do not typically experience spontaneous swelling attacks like humans, they exhibit a key phenotype of the disease: a baseline increase in vascular permeability.[5][7][8] This heightened permeability can be quantified and is reversible by treatments effective in humans, making this model ideal for preclinical drug evaluation.[7][8]

Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of this compound in the HAE mouse model using a vascular permeability assay.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing start Start animal_prep Prepare C1INH-/- Mice and Wild-Type (WT) Controls start->animal_prep grouping Divide Mice into Treatment Groups: 1. WT + Vehicle 2. C1INH-/- + Vehicle 3. C1INH-/- + this compound animal_prep->grouping treatment Administer this compound (or Vehicle) (e.g., Intravenous Injection) grouping->treatment dye_injection Inject Evans Blue Dye (IV) (Binds to serum albumin) treatment->dye_injection circulation Allow Dye to Circulate (e.g., 15-30 minutes) dye_injection->circulation euthanasia Euthanize Mice and Perfuse Vasculature with Saline circulation->euthanasia harvest Harvest Tissues of Interest (e.g., Skin, Paw, Intestine) euthanasia->harvest extraction Extract Evans Blue Dye from Tissues (e.g., using Formamide) harvest->extraction quantify Quantify Dye Concentration (Spectrophotometry at ~620 nm) extraction->quantify analysis Data Analysis and Comparison (µg of dye per g of tissue) quantify->analysis end End analysis->end

Workflow for vascular permeability assay.

Protocols

Protocol 1: Vascular Permeability (Miles) Assay

This protocol is adapted from studies demonstrating increased vascular permeability in C1INH-deficient mice and its reversal by a bradykinin B2 receptor antagonist.[7][8]

Objective: To quantify basal vascular permeability in C1INH-deficient mice and assess the effect of this compound treatment.

Materials:

  • C1INH⁻/⁻ mice and wild-type (WT) littermate controls (8-12 weeks old).

  • This compound (or analog, e.g., Hoe140).

  • Sterile Phosphate-Buffered Saline (PBS) or saline for vehicle.

  • Evans Blue dye solution (e.g., 0.5% in sterile saline).

  • Formamide.

  • Anesthetic agent.

  • Spectrophotometer (plate reader).

Procedure:

  • Animal Grouping: Divide mice into at least three groups:

    • Group A: Wild-type mice receiving vehicle.

    • Group B: C1INH⁻/⁻ mice receiving vehicle.

    • Group C: C1INH⁻/⁻ mice receiving this compound.

  • Treatment Administration:

    • Administer this compound (e.g., 100 µg in 100 µL PBS, or dose as determined by dose-ranging studies) or an equivalent volume of vehicle via intravenous (tail vein) injection.[7]

  • Dye Injection:

    • Within 5-10 minutes of treatment, inject a precise volume of Evans Blue dye solution (e.g., 100 µL of 0.5% solution) intravenously.[7] The dye rapidly binds to serum albumin.

  • Dye Circulation:

    • Allow the dye to circulate for a defined period (e.g., 15-30 minutes).[5]

  • Euthanasia and Perfusion:

    • Euthanize the mice using an approved method.

    • Immediately perform cardiac perfusion with sterile saline to remove intravascular dye, ensuring that only extravasated dye remains in the tissues.

  • Tissue Harvesting:

    • Dissect and collect tissues of interest (e.g., skin from the back, ears, paws).

    • Blot the tissues dry and record their wet weight.

  • Dye Extraction:

    • Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL).

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[9][10]

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Transfer the supernatant (formamide containing the extracted dye) to a 96-well plate.

    • Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.[9]

    • Create a standard curve using known concentrations of Evans Blue in formamide to calculate the concentration of the dye in each sample.

  • Data Analysis:

    • Express the results as µg of Evans Blue dye per gram of tissue.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups.

Quantitative Data and Expected Outcomes

The primary endpoint in the mouse model is the reduction of vascular permeability. Studies using a B2R antagonist (Hoe140, an analog of this compound) in C1INH-deficient mice demonstrated a significant reversal of the permeability phenotype.[7][8] While specific data for this compound is limited in published mouse studies, human clinical trials provide robust data on its efficacy, which can inform expected outcomes.

Table 1: Expected Outcomes in C1INH⁻/⁻ Mouse Vascular Permeability Assay

Treatment GroupExpected OutcomeRationale
WT + Vehicle Low baseline vascular permeability.Normal C1-INH function prevents excess bradykinin generation.
C1INH⁻/⁻ + Vehicle Significantly increased vascular permeability compared to WT.[7][8]Lack of C1-INH leads to excess bradykinin, causing plasma leakage.
C1INH⁻/⁻ + this compound Vascular permeability reduced to levels comparable to WT mice.[7]This compound blocks the B2 receptor, preventing bradykinin-mediated leakage.

Table 2: Efficacy of this compound in Human Clinical Trials (for reference)

This data illustrates the therapeutic principle of this compound in treating bradykinin-mediated angioedema.

Efficacy EndpointResult (Median Value)Study Population
Time to Onset of Symptom Relief 1.0 - 2.0 hoursAdults & Pediatric Patients[11]
Time to Complete Symptom Resolution 5.5 - 8.0 hoursAdult Patients
Injections per Attack >90% of attacks resolve with a single 30 mg injection.Adult Patients[10]
Total Attack Duration 9.0 - 18.5 hoursAdult Patients

Conclusion

The C1 inhibitor-deficient mouse is an invaluable in vivo model for studying the pathophysiology of HAE and for the preclinical assessment of novel therapeutics. This compound, by directly antagonizing the bradykinin B2 receptor, addresses the final pathological step in the formation of angioedema. The protocols outlined here provide a robust framework for demonstrating the efficacy of this compound in this model, primarily through the quantification of vascular permeability. The expected outcome is a significant reduction in the characteristic plasma leakage seen in C1INH-deficient mice, corroborating the mechanism of action observed in successful human clinical trials. These methods are essential for researchers in both academic and industrial settings aiming to develop and validate next-generation treatments for Hereditary Angioedema.

References

Application Notes and Protocols for Assessing Icatibant Efficacy in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro assays for evaluating the efficacy of Icatibant, a selective bradykinin B2 receptor antagonist. The included protocols and data are intended to assist researchers in pharmacology, drug discovery, and related fields in the functional characterization of this compound and similar compounds on relevant cell lines.

Introduction to this compound

This compound is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1][2][3][4] By blocking the binding of bradykinin to its receptor, this compound effectively mitigates the inflammatory cascade that leads to vasodilation and increased vascular permeability, which are the hallmark symptoms of hereditary angioedema (HAE).[2][5] These notes detail key in vitro assays to quantify the potency and cellular effects of this compound.

Key Performance Indicators of this compound in Vitro

The efficacy of this compound can be quantitatively assessed through various in vitro assays. The following table summarizes key parameters from published studies.

Assay TypeCell Line/SystemKey ParameterThis compound ValueReference
Receptor Binding AssayRecombinant Human B2 ReceptorInhibition Constant (Ki)0.50 - 0.60 nM[2]
Calcium Mobilization AssayCHO cells expressing human B2 receptorAntagonist Equilibrium Dissociation Constant (Kb)2.81 nM[2]
Mast Cell DegranulationIsolated Human Cutaneous Mast CellsHistamine ReleaseSignificant at 10 µM and 100 µM[6][7]
Cell Proliferation AssayVarious Tumor Cell LinesMitogenic EffectObserved (Agonist Activity)Not Quantified

Signaling Pathway of Bradykinin B2 Receptor and this compound Inhibition

The binding of bradykinin to its G protein-coupled receptor (GPCR), the B2 receptor, initiates a signaling cascade that leads to physiological responses such as vasodilation and inflammation. This compound competitively binds to the B2 receptor, thereby inhibiting these downstream effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2R Bradykinin B2 Receptor Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Bradykinin Bradykinin Bradykinin->B2R Binds This compound This compound This compound->B2R Blocks Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Bradykinin B2 Receptor Signaling and this compound Inhibition.

Experimental Protocols

Bradykinin B2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human bradykinin B2 receptor.

Workflow Diagram:

binding_assay_workflow start Start prepare_membranes Prepare Membranes from Cells Expressing B2 Receptor start->prepare_membranes incubate Incubate Membranes with [³H]Bradykinin and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (IC₅₀, Ki) measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 cells)

  • [³H]Bradykinin (Radioligand)

  • This compound (Test compound)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the B2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • This compound at various concentrations (to create a dose-response curve)

    • [³H]Bradykinin at a constant concentration (typically at or below its Kd)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit bradykinin-induced intracellular calcium mobilization in cells expressing the B2 receptor.

Workflow Diagram:

calcium_assay_workflow start Start plate_cells Plate CHO-K1 Cells (expressing B2 receptor) start->plate_cells load_dye Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with Varying Concentrations of this compound load_dye->pre_incubate add_agonist Add Bradykinin (Agonist) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Intensity Over Time add_agonist->measure_fluorescence analyze Analyze Data (IC₅₀, Kb) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing the human bradykinin B2 receptor

  • Cell culture medium (e.g., Ham's F12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Bradykinin

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C.

  • Pre-incubation with this compound: Wash the cells with assay buffer and then add different concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Use the automated injector to add a fixed concentration of bradykinin (typically the EC₈₀) to each well while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the bradykinin response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kb can be calculated using the Schild equation.[2]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses the potential of this compound to induce degranulation in mast cells, a known side effect at the injection site.[6][7]

Workflow Diagram:

degranulation_assay_workflow start Start culture_mast_cells Culture Mast Cells (e.g., LAD2 or isolated primary cells) start->culture_mast_cells treat_with_this compound Treat Cells with Varying Concentrations of this compound culture_mast_cells->treat_with_this compound collect_supernatant Collect Supernatant treat_with_this compound->collect_supernatant lyse_cells Lyse Remaining Cells (for total release control) treat_with_this compound->lyse_cells measure_enzyme Measure β-Hexosaminidase Activity in Supernatant and Lysate collect_supernatant->measure_enzyme lyse_cells->measure_enzyme calculate_release Calculate Percentage of β-Hexosaminidase Release measure_enzyme->calculate_release end End calculate_release->end

Caption: Workflow for a mast cell degranulation assay.

Materials:

  • Human mast cell line (e.g., LAD2) or isolated primary human cutaneous mast cells

  • Tyrode's buffer or other suitable buffer

  • This compound

  • Positive control for degranulation (e.g., Compound 48/80)

  • Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., sodium carbonate buffer)

  • Triton X-100 for cell lysis (total release control)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Wash the mast cells and resuspend them in the assay buffer.

  • Treatment: Aliquot the cell suspension into a 96-well plate. Add different concentrations of this compound, a positive control, and a buffer control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzyme Activity Measurement:

    • Add the supernatant to a new plate containing the β-hexosaminidase substrate.

    • To determine the total enzyme content, lyse the cells in the original plate with Triton X-100 and add the lysate to the substrate plate.

    • Incubate the substrate plate at 37°C until a color change is observed.

    • Stop the reaction with the stop solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the lysed cells.

Cell Proliferation (MTT) Assay

This assay can be used to investigate the potential mitogenic (pro-proliferative) or cytotoxic effects of this compound on different cell lines.

Workflow Diagram:

mtt_assay_workflow start Start seed_cells Seed Cells in a 96-well Plate (e.g., 3T3 fibroblasts or tumor cell lines) start->seed_cells treat_with_this compound Treat Cells with Varying Concentrations of this compound seed_cells->treat_with_this compound incubate_cells Incubate for a Defined Period (e.g., 24, 48, or 72 hours) treat_with_this compound->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze Analyze Data (% Viability) measure_absorbance->analyze end End analyze->end

References

Development of a research protocol for Icatibant in angioedema studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Icatibant in Angioedema Research

These application notes provide a comprehensive research protocol for studying this compound in the context of angioedema, particularly Hereditary Angioedema (HAE). This document is intended for researchers, scientists, and drug development professionals.

Introduction and Background

Angioedema is characterized by rapid, localized swelling of the subcutaneous and submucosal tissues.[1] In Hereditary Angioedema (HAE), this swelling is primarily mediated by bradykinin. HAE is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2][3] This deficiency leads to dysregulation of the plasma kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator.[3][4] Bradykinin binds to its B2 receptors on endothelial cells, increasing vascular permeability and leading to the characteristic episodes of swelling, inflammation, and pain.[5][6]

This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[5][7] By blocking the binding of bradykinin to its receptor, this compound effectively counteracts the downstream effects of excess bradykinin, thereby alleviating the symptoms of an acute HAE attack.[7][8] It is not a cure for HAE but is used for the on-demand treatment of acute attacks.[9]

Pharmacological Profile of this compound
  • Mechanism of Action: this compound has an affinity for the bradykinin B2 receptor similar to that of bradykinin itself.[5] It competitively blocks the receptor, preventing bradykinin-induced vasodilation, increased vascular permeability, and subsequent edema formation.[6][8]

  • Pharmacodynamics: Administration of this compound has been shown to prevent the development of bradykinin-induced hypotension and vasodilation in healthy subjects.[5] A 30 mg subcutaneous dose is predicted to be effective against a bradykinin challenge for at least 6 hours.[5]

  • Pharmacokinetics: The pharmacokinetic properties of this compound are well-characterized. Following subcutaneous administration, it is rapidly absorbed and demonstrates high bioavailability.

Table 1: Pharmacokinetic Parameters of this compound (30 mg SC Dose)

Parameter Value Reference
Absolute Bioavailability ~97% [5][10]
Time to Max. Concentration (Tmax) ~0.75 hours (~45 minutes) [5][10]
Max. Plasma Concentration (Cmax) 974 ± 280 ng/mL [5]
Area Under the Curve (AUC) 2165 ± 568 ng∙hr/mL [5]
Terminal Half-life (t½) ~1-2 hours [10]

| Clearance | ~15-20 L/h |[10] |

Research Protocol: Phase III Clinical Trial

This section outlines a model protocol for a Phase III, randomized, double-blind, placebo-controlled multicenter study to evaluate the efficacy and safety of this compound for the treatment of acute attacks in adult patients with HAE Type I or II.

  • Primary Objective: To assess the efficacy of a single subcutaneous 30 mg dose of this compound compared to placebo in providing symptom relief from an acute HAE attack.

  • Secondary Objectives:

    • To evaluate the time to initial symptom improvement.

    • To assess the time to almost complete symptom resolution.

    • To determine the need for rescue medication.

    • To evaluate the safety and tolerability of this compound.

    • To characterize the pharmacokinetic profile of this compound during an acute attack.

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11]

  • Inclusion Criteria:

    • Adults aged 18 years or older.[12]

    • Confirmed diagnosis of HAE Type I or II (e.g., low C1-INH function and/or protein levels).[12][13]

    • Patient presents with an acute HAE attack of moderate to severe intensity.[12]

    • Ability to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • Angioedema caused by factors other than HAE.

    • Use of ACE inhibitors.[7]

    • Treatment with another investigational drug within 30 days of screening.

    • Known hypersensitivity to this compound or its excipients.

  • Eligible patients will be randomized in a 1:1 ratio to receive either:

    • This compound: 30 mg in 3 mL solution, administered as a single subcutaneous injection in the abdomen.[9]

    • Placebo: Saline solution, administered in the same manner.

  • If symptoms do not resolve or worsen, a second, open-label injection of this compound may be administered after a minimum of 6 hours.[9] A maximum of three injections may be given within a 24-hour period.[9]

Table 2: Efficacy Data from a Pivotal Phase III Trial (FAST-3)

Efficacy Endpoint This compound (30 mg) Placebo p-value Reference
Median Time to ≥50% Symptom Reduction 2.0 hours 19.8 hours <0.001 [14][15]
Median Time to Initial Symptom Relief 1.5 hours 16.9 hours N/A [16]

| Median Time to Almost Complete Relief | 8.0 hours | 36.0 hours (est.) | N/A |[17] |

  • Efficacy Assessment: The primary efficacy endpoint is the time to onset of symptom relief, assessed by the patient using a Visual Analog Scale (VAS).[12] Patients will rate the severity of the primary symptom at baseline and at predefined time points post-treatment.

  • Safety Assessment: Safety will be monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, and clinical laboratory tests. Injection site reactions are a common and expected AE.[8]

Table 3: Common Adverse Events Associated with this compound

Adverse Event Frequency Reference
Injection Site Reactions (redness, bruising, swelling, pain) Very Common (>90%) [8][9][15]
Fever Common [8][9]
Increased Transaminase Levels Common [8][9]
Dizziness Common [8][9]
Headache Common [11]

| Nausea | Common |[8][9] |

Mandatory Visualizations

HAE_Pathway_and_Icatibant_MOA cluster_pathway HAE Pathophysiology cluster_receptor Cellular Response cluster_intervention Therapeutic Intervention C1INH Deficient C1-INH FactorXIIa Activated Factor XII C1INH->FactorXIIa Fails to Inhibit Kallikrein Plasma Kallikrein C1INH->Kallikrein Fails to Inhibit FactorXIIa->Kallikrein Activates Bradykinin Bradykinin (BK) Kallikrein->Bradykinin Cleaves from HMWK HMWK High-Molecular-Weight Kininogen (HMWK) B2R Bradykinin B2 Receptor (on Endothelial Cell) Bradykinin->B2R Binds Angioedema ↑ Vascular Permeability (Vasodilation, Swelling, Pain) B2R->Angioedema Activates This compound This compound This compound->B2R Blocks Clinical_Trial_Workflow start Patient Presents with Acute HAE Attack screen Screening: - Confirm HAE Diagnosis - Assess Inclusion/Exclusion Criteria - Obtain Informed Consent start->screen eligible Eligible Patient screen->eligible ineligible Screen Failure screen->ineligible randomize Randomization (1:1) eligible->randomize treat_this compound Administer this compound 30 mg SC randomize->treat_this compound Arm A treat_placebo Administer Placebo SC randomize->treat_placebo Arm B assess Efficacy & Safety Assessments (VAS, AEs, Vitals at t=0, 0.5, 1, 2, 4, 6, 12, 24h) treat_this compound->assess treat_placebo->assess rescue Rescue Medication Needed? assess->rescue open_label Administer Open-Label This compound rescue->open_label Yes follow_up Follow-up Period (e.g., 14 days) rescue->follow_up No open_label->follow_up end End of Study Participation for this Attack follow_up->end Patient_Screening_Logic start Potential Study Participant age_check Age ≥ 18 years? start->age_check hae_dx Confirmed HAE Type I or II Diagnosis? age_check->hae_dx Yes exclude Exclude from Study age_check->exclude No attack_severity Moderate to Severe Attack? hae_dx->attack_severity Yes hae_dx->exclude No ace_check Using ACE Inhibitors? attack_severity->ace_check Yes attack_severity->exclude No consent Informed Consent Obtained? ace_check->consent No ace_check->exclude Yes include Include in Study consent->include Yes consent->exclude No

References

Application of Icatibant in Studying Bradykinin-Induced Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a potent vasoactive peptide, is a key mediator of inflammation, pain, and increased vascular permeability.[1][2] It exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor.[3][4] Understanding the signaling pathways initiated by bradykinin is crucial for the development of therapeutics targeting a range of inflammatory conditions. Icatibant, a synthetic decapeptide, is a potent and selective competitive antagonist of the bradykinin B2 receptor.[4][5][6] It is clinically approved for the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[1][2][7] In a research setting, this compound serves as an invaluable tool to elucidate the specific role of the bradykinin B2 receptor in various inflammatory processes. These application notes provide an overview of this compound's use in studying bradykinin-induced inflammation, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective and competitive antagonist of the bradykinin B2 receptor, with a binding affinity similar to that of bradykinin itself.[1] By occupying the receptor binding site, this compound effectively blocks the downstream signaling cascade initiated by bradykinin. This inhibition prevents bradykinin-induced effects such as vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators, thereby reducing swelling, inflammation, and pain.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemValueReference(s)
IC50 Human Bradykinin B2 Receptor (CHO cells)~1-10 nM[8]
IC50 A-431 cells (human epidermoid carcinoma)1.07 nM[5][6][9]
Ki A-431 cells (human epidermoid carcinoma)0.798 nM[5][6][9]
Kb Human recombinant B2 receptor (calcium mobilization assay)2.81 nM[10]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelThis compound DoseEffectReference(s)
Dextran sulfate sodium-induced colitis in mice0.3 or 1.5 mg/kg (subcutaneous)Significantly suppressed shortening of the large intestine and worsening of general health.[11]
Dextran sulfate sodium-induced colitis in mice50 mg/kg (oral)Significantly suppressed shortening of the large intestine, onset of diarrhea, and worsening of general health. Inhibited the histopathological development of colitis.[11]
Thermal injury in sheep4 µg/kg/h (low dose)Significantly reduced microvascular fluid flux and total prefemoral protein leak.[12]
Thermal injury in sheep20 µg/kg/h (high dose)Significantly reduced microvascular fluid flux and total prefemoral protein leak.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates This compound This compound This compound->B2R Binds & Blocks Gq_G11 Gαq/11 B2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammatory Response (e.g., vasodilation, permeability) Ca_release->Inflammation PKC->Inflammation

Caption: Bradykinin B2 Receptor Signaling and this compound's Mechanism of Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Model Select Model (In Vitro or In Vivo) Groups Establish Treatment Groups: 1. Vehicle Control 2. Bradykinin 3. Bradykinin + this compound 4. This compound alone Model->Groups Pretreat Pre-treat with this compound or Vehicle Groups->Pretreat Stimulate Stimulate with Bradykinin Pretreat->Stimulate Observe Observe & Collect Samples Stimulate->Observe Assay Perform Assays: - Paw Volume Measurement - Vascular Permeability (Miles Assay) - Calcium Imaging - Western Blot (p-ERK, etc.) - Cytokine Quantification (ELISA) Observe->Assay Analyze Analyze & Compare Data between groups Assay->Analyze

Caption: General Experimental Workflow for Studying Bradykinin-Induced Inflammation.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory properties of compounds. Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving mediators like histamine and serotonin, and the later phase being mediated by bradykinin and prostaglandins.[13][14][15][16]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • 1% κ-Carrageenan solution in sterile saline

  • This compound

  • Vehicle (e.g., sterile saline)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Carrageenan, this compound + Carrageenan).

  • Measure the baseline paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer this compound (e.g., 32.5 nmol/paw, intraplantar) or vehicle 30 minutes prior to carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. Inject the contralateral paw with 0.1 mL of sterile saline as a control.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated carrageenan group.

In Vivo Model: Miles Assay for Vascular Permeability

The Miles assay is a classic method to quantify increases in vascular permeability in the skin.[17]

Materials:

  • Mice (e.g., C57BL/6)

  • Evans Blue dye (1% in sterile saline)

  • Bradykinin

  • This compound

  • Vehicle (e.g., sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Anesthetize the mice.

  • Inject Evans Blue dye (100 µL of 1% solution) intravenously via the tail vein.

  • After 30 minutes, intradermally inject bradykinin (e.g., 100 ng in 20 µL) at multiple sites on the dorsal skin. In the this compound group, co-inject bradykinin with this compound, or pre-treat with this compound systemically. Inject vehicle as a control at separate sites.

  • After 20-30 minutes, euthanize the animals and excise the skin at the injection sites.

  • Extract the Evans Blue dye from the skin samples by incubation in formamide at 60°C for 24 hours.

  • Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.

  • Quantify the amount of dye extravasated to determine the level of vascular permeability.

In Vitro Assay: Calcium Mobilization

Bradykinin B2 receptor activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[10]

Materials:

  • Cells expressing the bradykinin B2 receptor (e.g., CHO-K1, HEK293, or primary neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Bradykinin

  • This compound

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • To determine the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Immediately measure the change in fluorescence intensity over time.

  • The inhibition of the bradykinin-induced calcium signal in the presence of this compound is used to determine its potency (e.g., IC50).

In Vitro Assay: Western Blot for Signaling Pathway Analysis

Activation of the bradykinin B2 receptor can lead to the phosphorylation of downstream signaling proteins like ERK (Extracellular signal-regulated kinase). Western blotting can be used to detect these phosphorylation events.[18][19][20][21][22]

Materials:

  • Cells expressing the bradykinin B2 receptor

  • Bradykinin

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to near confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with this compound or vehicle for a specified time.

  • Stimulate the cells with bradykinin for a short period (e.g., 5-15 minutes).

  • Immediately lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.

References

Icatibant in Phase III Clinical Trials for Hereditary Angioedema (HAE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Icatibant in Phase III clinical trials for the treatment of acute attacks of Hereditary Angioedema (HAE). The information is compiled from the pivotal FAST-1, FAST-2, and FAST-3 trials, offering insights into the drug's efficacy, safety, and methodologies for its clinical investigation.

Introduction

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling in various parts of the body.[1] These attacks are mediated by bradykinin, a potent vasodilator that increases vascular permeability.[1][2] this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor, effectively blocking the effects of excess bradykinin and mitigating the symptoms of an HAE attack.[1][3][4] The FAST (For Angioedema Subcutaneous Treatment) program of Phase III clinical trials was designed to evaluate the efficacy and safety of this compound for acute HAE attacks.[5][6]

Signaling Pathway of HAE and this compound's Mechanism of Action

HAE is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1] This leads to the dysregulation of several pathways, including the contact system, resulting in the overproduction of bradykinin.[2] Bradykinin then binds to its B2 receptors on endothelial cells, leading to vasodilation, increased vascular permeability, and subsequent angioedema.[1][4] this compound competitively blocks this interaction, thereby preventing the downstream signaling that causes swelling.[3][4]

HAE_Pathway cluster_0 Contact System Activation cluster_1 Bradykinin Production cluster_2 Pathophysiology of HAE cluster_3 Therapeutic Intervention Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Kallikrein Kallikrein Factor XIIa->Kallikrein + Prekallikrein Prekallikrein Prekallikrein->Kallikrein Kallikrein->Factor XIIa + (feedback) Bradykinin Bradykinin Kallikrein->Bradykinin + High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK)->Bradykinin Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Binds to Vasodilation & Increased Permeability Vasodilation & Increased Permeability Bradykinin B2 Receptor->Vasodilation & Increased Permeability Angioedema Angioedema Vasodilation & Increased Permeability->Angioedema This compound This compound This compound->Bradykinin B2 Receptor Blocks C1-INH Deficiency C1-INH Deficiency C1-INH Deficiency->Kallikrein Lack of Inhibition

Caption: HAE signaling pathway and this compound's mechanism of action.

Quantitative Data from Phase III Clinical Trials

The following tables summarize the key efficacy and safety data from the FAST-1, FAST-2, and FAST-3 clinical trials.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicFAST-1 (this compound)FAST-1 (Placebo)FAST-2 (this compound)FAST-2 (Tranexamic Acid)FAST-3 (this compound)FAST-3 (Placebo)
Number of Patients272936384345
Mean Age (years)38.041.241.542.137.838.7
Female (%)636661636562
Race: Caucasian (%)93931001009593

Data compiled from multiple sources.[5]

Table 2: Efficacy Outcomes for Cutaneous and Abdominal Attacks

Efficacy EndpointFAST-1 (this compound vs. Placebo)FAST-2 (this compound vs. Tranexamic Acid)FAST-3 (this compound vs. Placebo)
Median Time to Onset of Symptom Relief (hours)2.5 vs 4.62.0 vs 12.02.0 vs 19.8[7]
Median Time to Initial Symptom Improvement (hours)0.8 vs 16.90.8 vs 7.90.8 vs 3.5[7]
Median Time to Almost Complete Symptom Relief (hours)8.5 vs 19.410.0 vs 51.08.0 vs 36.0[7]

P-values were statistically significant in FAST-2 and FAST-3 for the primary endpoints.[5][7] In FAST-1, the difference in the primary endpoint was not statistically significant, though secondary endpoints showed improvement.[5]

Table 3: Safety Profile - Most Common Adverse Events

Adverse EventThis compound (Across Trials)Placebo/Comparator
Injection Site Reactions~97%Varies
Pyrexia>1%Varies
Transaminase Increase>1%Varies
Dizziness>1%Varies
Rash>1%Varies

Injection site reactions were the most frequently reported adverse events in patients treated with this compound.[8] These reactions were generally mild to moderate in severity and transient.

Experimental Protocols

Patient Selection Criteria

Inclusion Criteria:

  • Age: Adults aged 18 years and older.

  • Diagnosis: A documented diagnosis of HAE type I or II, confirmed by either decreased C4 levels and/or immunogenic or functional C1-INH deficiency (<50% of normal levels) or by medical history.

  • Attack Location: The current HAE attack must be in the cutaneous, abdominal, and/or laryngeal areas.

  • Attack Severity: For cutaneous or abdominal attacks, the severity must be at least moderate as determined by the investigator's global assessment, and the patient must report at least one Visual Analog Scale (VAS) score of ≥30mm.

  • Timing of Treatment: Treatment must commence within 6 hours of the attack becoming at least mild (for laryngeal attacks) or moderate (for non-laryngeal attacks) in severity, but not more than 12 hours after the onset of the attack.

  • For Females: Women of childbearing potential must have a negative pregnancy test and agree to use appropriate contraception.

Exclusion Criteria:

  • Other Angioedema Types: Diagnosis of angioedema other than HAE type I or II.

  • Prior this compound Use: Previous treatment with this compound.

  • Recent Investigational Drug: Participation in a clinical trial with another investigational medicinal product within the past 30 days.

  • Recent Pain Medication: Receipt of any pain medication since the onset of the current angioedema attack.

  • Recent HAE Therapy: Receipt of replacement therapy (e.g., fresh frozen plasma, C1-INH products) less than 5 days (120 hours) from the onset of the current attack.

  • Concomitant Medications: Current treatment with angiotensin-converting enzyme (ACE) inhibitors.

  • Cardiovascular Conditions: Evidence of coronary artery disease based on medical history or screening examination, particularly unstable angina.

Treatment Administration Protocol
  • Dosage: A single 30 mg dose of this compound is administered.[8]

  • Route of Administration: Subcutaneous (SC) injection.[9]

  • Injection Site: The abdominal area is the preferred site of administration.[8]

  • Injection Technique: The injection should be administered slowly over at least 30 seconds.

  • Repeat Dosing: If the response is inadequate or symptoms recur, a second 30 mg injection may be administered after an interval of at least 6 hours. A third injection can be given after another 6-hour interval if needed. No more than three injections should be administered within a 24-hour period.[8]

  • Self-Administration: Patients may self-administer this compound after receiving proper training from a healthcare professional.

Patient-Reported Outcome (PRO) Assessment: Visual Analog Scale (VAS)

Objective: To assess the patient's perception of the severity of their HAE attack symptoms.

Methodology:

  • Instrument: A 100 mm horizontal line, where 0 mm represents "no symptoms" and 100 mm represents "the worst possible symptoms."[10]

  • Symptoms Assessed: The VAS is used to rate the severity of three main symptoms: skin swelling, skin pain, and abdominal pain. A composite VAS score can be calculated from these individual scores.[11]

  • Procedure:

    • At baseline (before treatment) and at specified time points post-treatment, the patient is asked to mark a vertical line on the 100 mm scale to indicate their current symptom severity for each of the three symptoms.

    • The distance from the "no symptoms" end to the patient's mark is measured in millimeters to give a numerical score from 0 to 100.

  • Key Efficacy Endpoints based on VAS:

    • Time to Onset of Symptom Relief: The time to a 50% or greater reduction in the composite VAS score from baseline.[7]

    • Time to Initial Symptom Improvement: The earliest time point at which a patient reports a reduction in symptom severity.

    • Time to Almost Complete Symptom Relief: The time until symptoms are nearly resolved.

Experimental Workflow

The following diagram illustrates the typical workflow for a patient participating in a Phase III this compound clinical trial for an acute HAE attack.

HAE_Trial_Workflow cluster_screening Screening & Enrollment cluster_attack Acute HAE Attack cluster_treatment Treatment & Assessment cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Attack_Onset Onset of HAE Attack Presentation Presentation to Clinic (within 12 hours of onset) Attack_Onset->Presentation Baseline_Assessment Baseline Assessment (VAS, Global Assessment) Presentation->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Icatibant_Admin This compound 30mg SC Injection Randomization->Icatibant_Admin This compound Arm Placebo_Admin Placebo SC Injection Randomization->Placebo_Admin Placebo Arm Symptom_Monitoring Symptom Monitoring (Regular VAS Assessments) Icatibant_Admin->Symptom_Monitoring Placebo_Admin->Symptom_Monitoring Follow_Up_Assessments Follow-up Assessments (Safety & Efficacy) Symptom_Monitoring->Follow_Up_Assessments End_of_Study End of Study Follow_Up_Assessments->End_of_Study

Caption: Phase III clinical trial workflow for this compound in HAE.

References

Application Notes and Protocols for Icatibant: Storage and Stability for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1][2] It is utilized in research to investigate bradykinin-mediated signaling pathways and as a therapeutic agent for hereditary angioedema (HAE).[1][3] Maintaining the stability and integrity of this compound is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound in a research setting.

I. Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound.

1.1. Storage Conditions

To ensure the long-term stability of this compound, it is essential to adhere to the recommended storage conditions. Different forms of this compound (lyophilized powder and solution) have distinct storage requirements.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°CUp to 3 yearsProtect from moisture.[4][5]
5°C ± 3°CUp to 48 monthsStore in a well-closed container protected from moisture.[4]
Solution (Aqueous) 2°C to 25°C (36°F to 77°F)Up to 24 monthsDo not freeze. Protect from light.[4][6][7]
Stock Solutions (in solvent) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[5]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5]

1.2. Reconstitution and Handling

For research purposes, this compound is often supplied as a lyophilized powder that requires reconstitution.

  • Reconstitution Solvents: this compound powder can be reconstituted in sterile, high-purity solvents such as Water for Injection (WFI), Dimethyl Sulfoxide (DMSO), or Ethanol.[5]

  • Aseptic Technique: Always use aseptic techniques in a clean environment (e.g., a laminar flow hood) to prevent microbial contamination during reconstitution.

  • Solution Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the desired volume of the appropriate solvent to the vial to achieve the target concentration.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation.

  • Visual Inspection: Before use, visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.[8]

  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents, as these can promote degradation.[9]

II. Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several chemical pathways, primarily influenced by pH and temperature.

2.1. pH-Dependent Degradation

The stability of this compound in solution is highly dependent on the pH. The commercial formulation has a pH of approximately 5.5.[4]

  • Acidic Conditions (pH < 5): The predominant degradation pathway is the racemization of the L-proline residue at position 5.[10]

  • Alkaline Conditions (pH > 7): Alkaline conditions lead to a higher rate of degradation compared to acidic conditions.[10] The primary degradation pathways are the racemization of the L-serine residue at position 4 and C-terminal deamidation.[10]

  • Neutral to Slightly Acidic pH (5-7): This pH range generally offers the best stability for this compound in solution.

2.2. Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound, leading to the formation of various impurities.[10][11] Thermal stress can induce the cleavage of amide bonds within the peptide structure.[10]

2.3. Major Degradation Products

Three major degradation products (DPs) of this compound have been identified:[10]

Degradation ProductFormation ConditionDegradation Pathway
DP-I Predominantly acidicL-proline⁵ racemization
DP-II Exclusively alkalineL-serine⁴ racemization
DP-III Both acidic and alkalineC-terminal deamidation

III. Signaling Pathway and Experimental Workflow Diagrams

3.1. Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the bradykinin B2 receptor and the mechanism of action of this compound.

Caption: Mechanism of this compound action on the Bradykinin B2 receptor pathway.

3.2. Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow start Start: this compound Sample (Powder or Solution) stress_conditions Apply Stress Conditions (e.g., Temp, pH, Light) start->stress_conditions sample_prep Sample Preparation (Dilution, Extraction) stress_conditions->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis ms_analysis LC-MS/MS Analysis (for impurity identification) sample_prep->ms_analysis data_analysis Data Analysis (Purity, Impurity Profile) hplc_analysis->data_analysis ms_analysis->data_analysis reporting Reporting (Stability Report) data_analysis->reporting end End reporting->end

Caption: Workflow for conducting this compound stability studies.

IV. Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting stability studies on this compound.

4.1. Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound (lyophilized powder or solution)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubators/ovens

  • Photostability chamber

  • RP-HPLC system with UV detector

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the this compound solution at 100°C for 48 hours.[12]

    • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC to determine the percentage of degradation and the impurity profile.

    • Utilize LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

4.2. Protocol 2: Real-Time and Accelerated Stability Study

Objective: To determine the shelf-life and recommended storage conditions for a specific this compound formulation.

Materials:

  • This compound formulation

  • Stability chambers with controlled temperature and humidity

  • RP-HPLC system with UV detector

Methodology:

  • Sample Storage: Store multiple aliquots of the this compound formulation under the following conditions (as per ICH Q1A(R2) guidelines):

    • Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH.[4]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Measurement of the solution's pH.

    • Assay: Quantification of this compound concentration using a validated RP-HPLC method.

    • Related Substances: Determination of the percentage of individual and total impurities using a validated RP-HPLC method.

  • Data Evaluation: Evaluate the data for trends in degradation and impurity formation to establish a shelf-life.

4.3. Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify this compound and its degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 224 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Column Temperature: Ambient or controlled (e.g., 75°C for specific impurity separations).[12]

The stability of this compound is a critical factor for its effective use in research. By adhering to the recommended storage conditions, handling procedures, and implementing robust stability testing protocols, researchers can ensure the quality and reliability of their experimental outcomes. The provided application notes and protocols serve as a comprehensive guide for maintaining the integrity of this compound for scientific investigations.

References

Application Notes and Protocols for the Administration of Icatibant in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Icatibant, a selective bradykinin B2 receptor antagonist, in a research environment. This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo experimental setups, and presents key quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a synthetic decapeptide that acts as a potent and specific competitive antagonist of the bradykinin B2 receptor.[1][2] By blocking the binding of bradykinin to its receptor, this compound effectively inhibits the downstream signaling pathways that lead to vasodilation, increased vascular permeability, and pain.[1][3] This mechanism of action makes it a valuable tool for investigating the role of the bradykinin system in various physiological and pathological processes, particularly in inflammatory conditions.[2]

Mechanism of Action: Bradykinin B2 Receptor Signaling

Bradykinin, a key mediator of inflammation, exerts its effects by binding to the B2 receptor, a G protein-coupled receptor (GPCR).[4] This binding activates Gq and Gi proteins, initiating a cascade of intracellular events.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These signaling events contribute to vasodilation, increased vascular permeability, and the sensation of pain.[1] this compound competitively binds to the B2 receptor, preventing bradykinin from initiating this signaling cascade.[1][2]

Bradykinin_B2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates This compound This compound (Antagonist) This compound->B2R Binds & Blocks Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vaso_Perm Vasodilation & Increased Permeability Ca_release->Vaso_Perm PKC->Vaso_Perm

Bradykinin B2 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 0.798 nMHumanReceptor Binding[6]
IC50 1.07 nMHumanFunctional Assay[6]
Kb 2.81 nMHuman (CHO cells)Calcium Mobilization[7]
pA2 8.06HumanUmbilical Vein Contraction[7]

Table 2: Pharmacokinetic Parameters of this compound in Humans (30 mg Subcutaneous Dose)

ParameterValue (Mean ± SD)UnitReference
Bioavailability ~97%[8][9]
Tmax (Time to Peak Plasma Concentration) ~0.75hours[8][9]
Cmax (Peak Plasma Concentration) 974 ± 280ng/mL[8][9]
AUC (Area Under the Curve) 2165 ± 568ng·hr/mL[8]
Terminal Half-life 1-2hours[10]

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose and RouteTmax (hours)Cmax (ng/mL)AUC (ng·hr/mL)Reference
Rat (Wistar) 6 mg/kg SC (daily)---[4]
Mouse (CD1) 15 mg/kg SC (twice weekly)---[4]

Note: Detailed pharmacokinetic data for rodents is limited in publicly available literature. The provided information is from long-term toxicity studies and does not specify single-dose pharmacokinetic parameters.

Experimental Protocols

The following are detailed, generalized protocols for the administration and evaluation of this compound in a research setting. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of this compound Solutions

This compound is typically supplied as a sterile solution for injection.[9] For research purposes, it may be necessary to prepare dilutions from a stock solution.

  • Stock Solution: this compound is often available as a 10 mg/mL solution.[9]

  • Working Solutions for In Vitro Assays: Dilute the stock solution in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS)) to the desired final concentrations. Due to its peptide nature, it is advisable to prepare fresh dilutions for each experiment to ensure stability.[6]

  • Solutions for In Vivo Administration: For subcutaneous injection in animal models, this compound can be administered as supplied or diluted in sterile, isotonic saline to achieve the desired dose volume.

In Vitro Experimental Protocols

This protocol provides a framework for a competitive radioligand binding assay to determine the affinity of this compound for the bradykinin B2 receptor.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from B2 Receptor-Expressing Cells start->prep_membranes add_radioligand Add Radiolabeled Bradykinin (e.g., [³H]-Bradykinin) prep_membranes->add_radioligand add_this compound Add Varying Concentrations of this compound add_radioligand->add_this compound incubate Incubate to Reach Equilibrium add_this compound->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (IC50 and Ki Determination) measure->analyze end End analyze->end

Workflow for a Bradykinin B2 Receptor Binding Assay.

Materials:

  • Cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled bradykinin (e.g., [³H]-Bradykinin).

  • This compound.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the B2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]-Bradykinin (typically at or below its Kd).

    • A range of concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol outlines a cell-based functional assay to measure the antagonistic effect of this compound on bradykinin-induced calcium mobilization.

Materials:

  • A cell line expressing the bradykinin B2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). CHO-K1 or HEK293 cells are commonly used.

  • Bradykinin.

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-30 minutes).

  • Bradykinin Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add a fixed concentration of bradykinin (typically the EC80 concentration) to all wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

In Vivo Experimental Protocols

This protocol describes a common in vivo model of acute inflammation to evaluate the anti-inflammatory effects of this compound.

Paw_Edema_Workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline_measure Measure Baseline Paw Volume acclimatize->baseline_measure administer_this compound Administer this compound (Subcutaneous) baseline_measure->administer_this compound induce_edema Induce Edema with Carrageenan Injection into Paw administer_this compound->induce_edema measure_edema Measure Paw Volume at Time Points induce_edema->measure_edema analyze Analyze Data (% Inhibition of Edema) measure_edema->analyze end End analyze->end

Workflow for a Carrageenan-Induced Paw Edema Model.

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

Materials:

  • This compound.

  • Carrageenan solution (e.g., 1% w/v in sterile saline).

  • Plethysmometer or calipers for measuring paw volume.

  • Sterile saline.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the baseline volume of the right hind paw of each mouse.

  • This compound Administration: Administer this compound subcutaneously at various doses (e.g., 0.1 to 10 mg/kg) or vehicle (saline) to different groups of mice. A typical administration time is 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 20-50 µL) of carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline volume. Calculate the percentage inhibition of edema for each this compound-treated group compared to the vehicle-treated group.

Safety and Handling

  • This compound is generally well-tolerated. The most common side effects are injection site reactions, including redness, swelling, and pain.[11]

  • For research purposes, standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE).

  • This compound solutions should be handled in a sterile manner to prevent contamination, especially for in vivo studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the bradykinin B2 receptor in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments. It is essential to optimize the experimental conditions for each specific research application to ensure reliable and reproducible results.

References

Application Notes and Protocols for Icatibant-Induced Wheal and Flare Responses in Skin Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing icatibant, a selective bradykinin B2 receptor antagonist, to induce and study wheal and flare responses in human skin. This model is valuable for investigating mechanisms of skin inflammation, particularly those involving mast cell activation and histamine release, and for evaluating the efficacy of anti-inflammatory and antihistaminic compounds.

Introduction

This compound is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1][2][3] While its primary clinical use is the treatment of acute attacks of hereditary angioedema (HAE) by blocking bradykinin-mediated vasodilation and increased vascular permeability, this compound itself has been observed to induce a transient wheal and flare response at the injection site.[3][4][5] This localized inflammatory reaction is not mediated by the bradykinin B2 receptor but is understood to be a result of direct mast cell activation, leading to the release of histamine and other inflammatory mediators.[5][6] This off-target effect of this compound presents a valuable experimental model for researchers studying cutaneous inflammatory responses.

Principle of the Model

The intradermal administration of this compound into the skin of healthy volunteers serves as a reproducible method to induce a classic wheal and flare reaction. The wheal, a raised, edematous lesion, results from localized plasma extravasation, while the flare, an area of surrounding erythema, is caused by vasodilation.[5] This response is primarily driven by histamine released from dermal mast cells upon stimulation by this compound.[5][6] Therefore, this model is particularly useful for:

  • Investigating the signaling pathways of mast cell degranulation.

  • Assessing the in vivo efficacy of H1-antihistamines and other mast cell stabilizers.

  • Studying the physiological and cellular mechanisms of acute skin inflammation.

  • Serving as a positive control in studies of inflammatory skin responses.

Experimental Protocols

Materials
  • This compound solution (e.g., 10 mg/ml)

  • Histamine solution (e.g., 100 µg/ml) as a positive control

  • Sterile saline solution (0.9% NaCl) as a negative control

  • 1 ml syringes with 27-30 gauge needles for intradermal injection

  • Skin marker

  • Calipers or a transparent ruler for measuring wheal and flare diameter

  • Camera for photographic documentation (optional)

  • Topical anesthetic cream (optional, for subject comfort)

  • Emergency medical supplies for managing potential adverse reactions

Subject Preparation
  • Obtain informed consent from all study participants.

  • Ensure subjects have abstained from antihistamines and other medications that could interfere with the skin response for an appropriate washout period (typically 3-7 days, depending on the drug's half-life).

  • Acclimatize subjects to the room temperature for at least 20 minutes before the procedure.

  • Select a suitable test area on the volar aspect of the forearm, free of hair, scars, or skin lesions.

  • Clean the test area with an alcohol swab and allow it to dry.

  • Mark the injection sites, ensuring they are at least 2 cm apart to prevent overlapping reactions.

Intradermal Injection Procedure
  • Draw 100 µl of the test solution (this compound, histamine, or saline) into a 1 ml syringe.

  • Hold the syringe almost parallel to the skin surface, with the bevel of the needle facing up.

  • Insert the very tip of the needle into the epidermis.

  • Inject the 100 µl of solution slowly to raise a small, distinct bleb.

  • Carefully withdraw the needle.

  • Repeat the procedure for each test solution at the pre-marked sites.

Measurement of Wheal and Flare Response
  • Record the time of injection for each site.

  • At a predetermined time point (typically 15-20 minutes post-injection, when the reaction is maximal), measure the dimensions of the wheal and flare.

  • For the wheal, measure the largest diameter and the diameter perpendicular to it. The mean diameter is often reported.

  • For the flare, measure the largest diameter of the erythematous area.

  • It is also common practice to trace the outline of the wheal and flare onto a transparent sheet for later area calculation.

  • Record all measurements in millimeters.

Data Presentation

The following tables summarize quantitative data from a study investigating this compound-induced wheal and flare responses in healthy volunteers.

Table 1: Wheal and Flare Responses to Intradermal this compound and Histamine

Agent (100 µl intradermal injection) Wheal Diameter (mm, mean ± SEM) Flare Diameter (mm, mean ± SEM)
This compound (10 mg/ml)10.2 ± 0.535.1 ± 2.8
Histamine (100 µg/ml)9.8 ± 0.438.2 ± 3.1

Data adapted from Maurer M, et al. Exp Dermatol. 2012.

Table 2: Effect of H1-Antihistamine (Cetirizine) Pretreatment on this compound- and Histamine-Induced Skin Responses

Agent Parameter Reduction with Cetirizine Pretreatment (%)
This compoundWheal35%
Flare41%
HistamineWheal49%
Flare41%

Data adapted from Maurer M, et al. Exp Dermatol. 2012.[5]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The induction of wheal and flare by this compound involves direct activation of mast cells, a process distinct from its intended antagonism of the bradykinin B2 receptor.

Icatibant_Mast_Cell_Activation This compound This compound MastCell Mast Cell This compound->MastCell Direct Activation Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor (on blood vessels) Histamine->H1R Vasodilation Vasodilation (Flare) H1R->Vasodilation Permeability Increased Permeability (Wheal) H1R->Permeability

This compound-induced mast cell activation pathway.

In its therapeutic role, this compound blocks the inflammatory cascade initiated by bradykinin binding to its B2 receptor.

Bradykinin_B2_Receptor_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds & Activates This compound This compound This compound->B2R Antagonizes Gq_11 Gαq/11 B2R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Vasodilation & Increased Permeability Ca_release->Inflammation PKC->Inflammation

Bradykinin B2 receptor signaling pathway antagonized by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a study investigating the effects of a test compound on this compound-induced skin inflammation.

Experimental_Workflow Start Start SubjectScreening Subject Screening & Informed Consent Start->SubjectScreening Washout Medication Washout (e.g., Antihistamines) SubjectScreening->Washout Pretreatment Pre-treatment (Test Compound or Placebo) Washout->Pretreatment SkinTest Intradermal Injections (this compound, Positive/Negative Controls) Pretreatment->SkinTest Measurement Measure Wheal & Flare (15-20 min post-injection) SkinTest->Measurement DataAnalysis Data Analysis & Comparison Measurement->DataAnalysis End End DataAnalysis->End

Experimental workflow for assessing an investigational drug's effect on this compound-induced skin inflammation.

Safety Considerations

  • The procedure should be performed by trained personnel in a clinical setting with access to emergency medical equipment.

  • Although rare, systemic allergic reactions can occur. Subjects should be monitored for any signs of a systemic response.

  • The most common adverse events are localized injection site reactions, including redness, swelling, and a burning sensation, which are typically transient.[7]

Conclusion

The use of this compound to induce wheal and flare responses provides a robust and reproducible model for studying acute skin inflammation in humans. Its mast cell-dependent mechanism of action makes it a valuable tool for investigating histamine-mediated inflammatory pathways and for the preclinical and clinical assessment of novel anti-inflammatory and antihistaminic therapies. Adherence to standardized protocols is essential for generating reliable and comparable data.

References

Troubleshooting & Optimization

Technical Support Center: Managing Icatibant Injection Site Reactions in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing injection site reactions (ISRs) associated with Icatibant administration in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] In research, it is often used to study the role of the bradykinin system in various physiological and pathological processes. By blocking the bradykinin B2 receptor, this compound prevents bradykinin-mediated effects such as vasodilation, increased vascular permeability, and pain.[1]

Q2: What are the common injection site reactions observed with this compound?

A2: Injection site reactions are the most frequently reported adverse events associated with this compound administration, occurring in almost all subjects in clinical trials (approximately 97%).[3][4] These reactions are typically mild to moderate in severity and transient in nature.[2] Common ISRs include:[3]

  • Erythema (redness)

  • Swelling

  • Pain or a burning sensation

  • Pruritus (itching)

  • Warmth at the injection site

  • Bruising

Q3: What is the underlying mechanism of this compound-induced injection site reactions?

A3: this compound-induced ISRs are primarily attributed to its partial agonist activity at high local concentrations at the injection site.[1][2] Recent research has shown that this compound can directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7][8][9] This activation leads to the release of histamine and other pro-inflammatory mediators, resulting in the characteristic wheal and flare response observed at the injection site.[5]

Q4: How long do this compound-induced injection site reactions typically last?

A4: Most injection site reactions to this compound are transient and resolve spontaneously within a few hours without the need for intervention.[2] Clinical data indicates that the majority of these reactions resolve within 4 hours of administration.[2]

Q5: Can injection technique influence the severity of injection site reactions?

A5: Yes, proper injection technique is crucial in minimizing local reactions. While this compound's pharmacological properties are the primary driver of ISRs, suboptimal injection technique can exacerbate them. Factors such as injection speed, volume, and site selection can play a role. A slow and steady injection of the 3 mL volume is recommended.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unusually Severe or Prolonged (>24 hours) Injection Site Reaction (e.g., extensive erythema, significant swelling, intense pain) - Individual hypersensitivity.- Improper injection technique (e.g., intradermal instead of subcutaneous injection).- Potential for a localized allergic reaction (though rare).- Document the reaction thoroughly with photographs and measurements.- Consider applying a cold compress to the area to reduce swelling and discomfort.- If the reaction is severe or worsening, a consultation with a clinical specialist is advised. They may consider a short course of a non-sedating antihistamine.[5]
Formation of a Hard Lump (Nodule) at the Injection Site - Localized inflammatory response.- Slower than usual absorption of the drug.- These nodules are generally benign and resolve over time.- Avoid administering subsequent injections in the immediate vicinity of the nodule until it has resolved.- Gentle, light massage of the area (after the initial acute reaction has subsided) may aid in resolution, but this should be done with caution.
Skin Blanching or Discoloration at the Injection Site - Vasoconstriction, which can be an initial phase of the inflammatory response.- Monitor the area to ensure normal skin color returns. This is typically a transient effect.- If blanching persists for an extended period or is accompanied by coldness of the skin, it may indicate compromised blood flow and requires immediate medical assessment.
Subject Reports Systemic Symptoms (e.g., dizziness, nausea, rash distant from the injection site) - While uncommon, these could be systemic side effects of this compound or signs of a systemic allergic reaction.- Assess the subject's vital signs.- Document all symptoms and their onset in relation to the injection.- For mild, transient symptoms, observation may be sufficient.[3]- In the rare event of a suspected systemic allergic reaction (e.g., hives, difficulty breathing), immediate medical attention is required.

Quantitative Data on Injection Site Reactions

The following table summarizes quantitative data on the incidence and characteristics of this compound-induced injection site reactions based on clinical trial findings.

Reaction TypeIncidence in Clinical TrialsTypical OnsetTypical DurationSeverity
Erythema (Redness) High (part of the ~97% of all ISRs)Within 10 minutes[2]Resolves within a few hours[2]Mild to Moderate[2]
Swelling High (part of the ~97% of all ISRs)Within 10 minutes[2]Resolves within a few hours[2]Mild to Moderate[2]
Pain/Burning High (part of the ~97% of all ISRs)Upon injectionResolves within a few hours[2]Mild to Moderate[2]
Pruritus (Itching) CommonVariableTransientMild to Moderate
Time to Symptom Relief (HAE attack) 2.0 - 2.5 hours (median)[1]N/AN/AN/A
Time to Almost Complete Symptom Relief (HAE attack) 8.5 - 10 hours (median)[2]N/AN/AN/A

Experimental Protocols

Protocol for Subcutaneous Administration of this compound to Minimize Injection Site Reactions
  • Preparation:

    • Ensure the this compound solution is at room temperature before injection.

    • Visually inspect the solution for particulate matter and discoloration; it should be clear and colorless.

    • Prepare the injection site by cleaning it with an alcohol wipe and allowing it to air dry completely.

  • Site Selection:

    • The recommended injection site is the abdomen, avoiding the 5 cm (2-inch) area around the navel.

    • Rotate injection sites for subsequent administrations to avoid repeated irritation of the same area.

    • Ensure the selected site has adequate subcutaneous tissue and is free from scars, bruises, or inflammation.

  • Pre-treatment (Optional):

    • To potentially reduce injection pain, a cold compress or ice pack can be applied to the cleaned injection site for 1-2 minutes immediately prior to injection.

  • Injection Technique:

    • Gently pinch a fold of skin at the injection site.

    • Insert the needle at a 90-degree angle to the skin surface. For subjects with very little subcutaneous tissue, a 45-degree angle may be more appropriate.

    • Administer the 3 mL volume via slow subcutaneous injection. A slow, steady push of the plunger over at least 30 seconds is recommended.

    • Withdraw the needle at the same angle it was inserted.

  • Post-treatment:

    • Apply gentle pressure to the injection site with a sterile gauze pad. Do not massage the area, as this can increase irritation.

    • A cold compress can be applied to the injection site after the injection to help reduce local inflammation, swelling, and pain.

Protocol for Assessment of Injection Site Reactions
  • Baseline Assessment: Before injection, document the condition of the selected injection site.

  • Post-Injection Monitoring:

    • Visually assess the injection site at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 4-6 hours).

    • Document the presence and severity of erythema, swelling, and any other local reactions.

    • Use a ruler to measure the diameter of erythema and swelling for quantitative assessment.

    • Use a standardized scale to assess the severity of reactions (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

    • Record the subject's subjective experience of pain and itching using a visual analog scale (VAS) or a numerical rating scale (NRS).

  • Follow-up: Document the time to complete resolution of all injection site reactions.

Visualizations

Icatibant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Mast Cell Membrane cluster_intracellular Intracellular Space cluster_response Physiological Response This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to receptor G_protein Gαi/q Protein Activation MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Mediators Release of Histamine & other pro-inflammatory mediators Degranulation->Mediators ISRs Injection Site Reactions (Erythema, Swelling, Pain, Itching) Mediators->ISRs Leads to

Caption: Signaling pathway of this compound-induced mast cell activation via the MRGPRX2 receptor, leading to injection site reactions.

Experimental_Workflow start Start: Subject Preparation prep 1. Solution at Room Temp 2. Clean Injection Site (Abdomen) 3. Allow to Dry start->prep precool Optional: Pre-cool site (1-2 min with cold pack) prep->precool injection Subcutaneous Injection (Slow push, >30 sec) precool->injection post_treat 1. Gentle Pressure (No Massage) 2. Optional: Post-injection Cooling injection->post_treat monitoring Monitor & Assess ISRs (Erythema, Swelling, Pain) - Measure size - Use severity scales post_treat->monitoring documentation Document Findings - Time course - Severity - Time to resolution monitoring->documentation end End of Procedure documentation->end

Caption: Experimental workflow for administering this compound while minimizing and assessing injection site reactions.

Troubleshooting_Logic start ISR Observed check_severity Assess Severity & Duration start->check_severity check_systemic Systemic Symptoms Present? start->check_systemic mild_moderate Mild/Moderate & Transient (<24h) check_severity->mild_moderate Typical severe_prolonged Severe or Prolonged (>24h) check_severity->severe_prolonged Atypical action_mild Symptomatic Management: - Cold Compress - Continue Monitoring mild_moderate->action_mild action_severe 1. Document Thoroughly 2. Consider Antihistamines 3. Clinical Consultation severe_prolonged->action_severe end Resolution/Escalation action_mild->end action_severe->end no_systemic No check_systemic->no_systemic yes_systemic Yes check_systemic->yes_systemic no_systemic->end action_systemic 1. Assess Vital Signs 2. Document Symptoms 3. Immediate Medical Assessment if Severe yes_systemic->action_systemic action_systemic->end

Caption: Logical workflow for troubleshooting this compound-induced injection site reactions in a research setting.

References

Technical Support Center: Icatibant Dosage Optimization in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Icatibant dosage to minimize adverse effects in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, is the key mediator of symptoms in conditions like hereditary angioedema (HAE), causing increased vascular permeability, swelling, and inflammation.[2] this compound competitively blocks the binding of bradykinin to the B2 receptor, thereby mitigating these inflammatory effects.[1]

Q2: What are the most common adverse effects of this compound observed in lab animals?

The most frequently reported adverse effect in preclinical studies across species is injection site reactions, characterized by erythema, swelling, and sometimes pain.[3] At higher doses, systemic effects have been observed, including potential cardiovascular effects due to the antagonism of bradykinin's cardioprotective role.[3] Reproductive toxicity has also been noted in some animal studies at higher dose levels.

Q3: How can injection site reactions be minimized?

While injection site reactions are a common occurrence with subcutaneous administration of this compound, certain measures can be taken to potentially reduce their severity:

  • Proper Injection Technique: Ensure the subcutaneous injection is administered correctly, avoiding intradermal or intramuscular routes. The recommended site for subcutaneous injection is the abdominal area.[4]

  • Slow Injection Rate: Administer the injection slowly, over at least 30 seconds, to allow for better tissue distribution and reduce local irritation.[4][5]

  • Site Rotation: If multiple doses are required, rotate the injection sites to prevent cumulative irritation in one area.

  • Vehicle and Formulation: While the provided formulation is standard, ensure it is at room temperature before administration, as cold injectables can sometimes exacerbate local reactions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Severe or Persistent Injection Site Reactions - Improper injection technique- High local concentration of the drug- Animal sensitivity- Review and refine subcutaneous injection protocol.- Consider dividing the total dose into two separate injection sites.- Monitor the site closely and record the severity and duration of the reaction. If necrosis or signs of infection appear, consult with a veterinarian.
Unexpected Cardiovascular Changes (e.g., changes in blood pressure or heart rate) - Antagonism of bradykinin's cardioprotective effects- Implement continuous cardiovascular monitoring during and after drug administration, especially in animals with pre-existing cardiovascular conditions.- Start with a lower dose and titrate upwards while closely monitoring cardiovascular parameters.- Ensure the animal is adequately hydrated.
Signs of Reproductive Toxicity in Breeding Studies - this compound can interfere with reproductive processes at higher doses.- Refer to the dose-response data in the tables below to select a starting dose with a lower risk of reproductive toxicity.- If reproductive studies are the primary focus, consider alternative bradykinin antagonists with a different safety profile or adjust the study design to include recovery periods.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical toxicology studies of this compound in various laboratory animal species. These tables can help in selecting appropriate starting doses to minimize the risk of adverse effects.

Table 1: this compound-Related Adverse Effects in Rats

Dose (mg/kg/day)RouteDurationObserved Adverse Effects
3Subcutaneous13 weeksNo significant adverse effects noted.
10Subcutaneous13 weeksAtrophy of reproductive organs (testes, prostate, ovaries, uterus).
25SubcutaneousEmbryo-fetal developmentNo treatment-related structural abnormalities.

Table 2: this compound-Related Adverse Effects in Rabbits

Dose (mg/kg/day)RouteDurationObserved Adverse Effects
0.1SubcutaneousOrganogenesisPremature birth and abortion observed at doses approximately 0.025 times the maximum recommended human dose (MRHD).
13x MRHDSubcutaneousOrganogenesisDecreased embryofetal survival.

Table 3: this compound-Related Adverse Effects in Dogs

Dose (mg/kg/day)RouteDurationObserved Adverse Effects
1Subcutaneous13 weeksReduced sperm counts and uterine atrophy.
3Subcutaneous9 months (twice weekly)No toxicity to reproductive organs observed.
10Subcutaneous13 weeksAtrophy of testes and prostate, decreased testosterone, decreased ovary size and developing follicles.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rodents

  • Animal Preparation: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment. Ensure free access to food and water.

  • Drug Preparation: this compound is typically supplied in a pre-filled syringe at a concentration of 10 mg/mL.[6] Ensure the solution is clear, colorless, and at room temperature before injection.

  • Dosing: Calculate the required volume based on the animal's body weight and the target dose.

  • Injection Procedure:

    • Gently restrain the animal.

    • Lift a fold of skin in the abdominal region.

    • Insert a 25-gauge needle at a 45-degree angle into the subcutaneous space.[4]

    • Administer the injection slowly over at least 30 seconds.[4]

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the injection site for signs of erythema, swelling, or pain at regular intervals (e.g., 1, 4, and 24 hours post-injection).

    • Record all observations systematically.

Visualizations

Signaling Pathway

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates This compound This compound This compound->B2R Binds & Blocks Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca2->Downstream Activates PKC->Downstream Activates Inflammation Inflammation, Vasodilation, Increased Permeability Downstream->Inflammation Leads to

Caption: Bradykinin B2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

Icatibant_Experimental_Workflow start Start: Dose Selection protocol Animal Preparation & This compound Administration (Subcutaneous) start->protocol monitoring Adverse Effect Monitoring protocol->monitoring injection_site Injection Site Reactions (Erythema, Swelling) monitoring->injection_site systemic_effects Systemic Effects (Cardiovascular, etc.) monitoring->systemic_effects data_collection Data Collection & Analysis injection_site->data_collection systemic_effects->data_collection optimization Dose Optimization Decision data_collection->optimization optimization->start Iterate if needed end End: Optimized Protocol optimization->end

Caption: Experimental Workflow for Optimizing this compound Dosage.

References

Need for rescue medication in Icatibant clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of rescue medication in Icatibant clinical trials for Hereditary Angioedema (HAE).

Frequently Asked Questions (FAQs)

Q1: What is the typical requirement for rescue medication when using this compound to treat acute HAE attacks?

A1: Clinical trial data indicates that a single 30 mg subcutaneous injection of this compound is sufficient to treat the majority of HAE attacks. In the pivotal FAST-3 trial, no patients treated with this compound required rescue medication before experiencing symptom relief.[1][2] However, in real-world settings and open-label extension studies, a small percentage of attacks may necessitate the use of rescue medication.

Q2: Under what circumstances might a patient require rescue medication after this compound administration?

A2: Rescue medication may be considered if a patient has an inadequate response to the initial this compound injection or if symptoms recur.[3] Clinical trial protocols allowed for additional doses of this compound or the use of other rescue medications if symptoms worsened or did not improve within a specified timeframe, typically at least 6 hours after the initial dose.[3]

Q3: What types of rescue medications have been used in this compound clinical trials?

A3: The specific types of rescue medication are not always detailed in publications, but they have included additional doses of this compound, C1-inhibitor (C1-INH) concentrate, analgesics, and anti-emetics.

Q4: Does the need for rescue medication differ based on the location of the HAE attack (e.g., cutaneous, abdominal, laryngeal)?

A4: The available data suggests that the efficacy of this compound is similar across different attack locations, including laryngeal attacks.[3] The this compound Outcome Survey, which looked at real-world use for laryngeal attacks, reported that rescue or concomitant medication was used in 9.0% of cases.

Troubleshooting Guide: Scenarios for Considering Rescue Medication

This guide addresses potential issues researchers might encounter during experiments involving this compound and the need for rescue medication.

Scenario Possible Cause Recommended Action
Lack of Symptom Improvement After Initial this compound Dose Inadequate response to initial treatment.Per clinical trial protocols, a second 30 mg dose of this compound may be administered after a minimum of 6 hours if the initial response is inadequate. A maximum of three doses can be given within a 24-hour period.[3]
Recurrence of HAE Symptoms Waning effect of the initial this compound dose.If symptoms recur after initial improvement, an additional 30 mg dose of this compound can be administered, adhering to the 6-hour minimum interval between doses.[3]
Severe Laryngeal Attack Life-threatening nature of the attack.In cases of severe laryngeal HAE attacks, while this compound is a first-line treatment, immediate medical attention is crucial. Clinical judgment should be used to determine if additional interventions, such as C1-INH concentrate, are necessary.
Patient Has a History of Requiring Multiple Doses Individual patient variability in response.For patients with a known history of requiring more than one dose of this compound, close monitoring after the initial injection is recommended to allow for timely administration of a subsequent dose if needed.

Data on Rescue Medication in this compound Clinical Trials

The following table summarizes the quantitative data on the use of rescue medication in key this compound clinical trials.

Clinical Trial This compound Group Comparator Group Notes
FAST-1 3 patients required rescue medication.13 patients (placebo) required rescue medication.The early use of rescue medication in the placebo group may have impacted the statistical significance of the primary endpoint.
FAST-1 (Open-Label Extension) Rescue medication was required in 5.3% of 340 attacks.[4]N/A88.2% of attacks were resolved with a single this compound injection.[4]
FAST-2 5 patients required rescue medication within 48 hours.11 patients (tranexamic acid) required rescue medication within 48 hours.Within the first 12 hours, 0 this compound-treated patients required rescue medication compared to 5 in the tranexamic acid group.
FAST-2 (Open-Label Extension) 89.8% of 374 attacks were resolved with a single this compound injection.[5][6]N/AData from 54 patients.[5][6]
FAST-3 No patients required rescue medication before symptom relief.[1][2]40% of patients (placebo) used rescue medications.[7]This was a randomized, double-blind, placebo-controlled trial.[1]
This compound Outcome Survey (Laryngeal Attacks) Rescue or concomitant medication was used for 9.0% of 67 attacks.N/AThis was a real-world observational study.
Pediatric Trial (NCT01386658) No patients required rescue medications within 48 hours of administration.N/AThe study involved 32 children and adolescents.

Experimental Protocols

Below are summarized methodologies for the key this compound clinical trials.

FAST-3 (For Angioedema Subcutaneous Treatment) Trial (NCT00912093) [1][8][9]

  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Adults with a diagnosis of HAE Type I or II experiencing an acute attack.

  • Inclusion Criteria: Patients with moderate to very severe cutaneous or abdominal symptoms, or mild to moderate laryngeal symptoms. Treatment was to be initiated within 6 hours of the attack becoming at least of mild (laryngeal) or moderate (non-laryngeal) severity.[8]

  • Exclusion Criteria: Included diagnosis of other forms of angioedema, prior treatment with this compound, and recent use of pain medication or C1-INH products.[8]

  • Intervention: Patients were randomized to receive a single subcutaneous injection of either this compound 30 mg or a placebo.[8]

  • Rescue Medication: The protocol allowed for the use of rescue medication if the initial treatment was not effective. However, in the this compound group, no subjects required rescue medication before achieving symptom relief.[1]

  • Endpoints: The primary endpoint was the time to 50% or more reduction in symptom severity. Secondary endpoints included time to onset of primary symptom relief and time to almost complete symptom relief.[1]

FAST-1 (NCT00097695) and FAST-2 (NCT00500656) Trials [10][11]

  • Study Design: Both were Phase III, randomized, double-blind, controlled trials. FAST-1 was placebo-controlled, while FAST-2 used oral tranexamic acid as the comparator.[10][11]

  • Patient Population: Adults with HAE Type I or II experiencing acute cutaneous or abdominal attacks.

  • Intervention: In both trials, the treatment group received a 30 mg subcutaneous injection of this compound.[10][11]

  • Rescue Medication: The protocols for both trials permitted the use of rescue medication. In FAST-1, significantly fewer patients in the this compound group required rescue medication compared to the placebo group. In FAST-2, the need for rescue medication was also lower in the this compound group compared to the tranexamic acid group.

Visualizations

Icatibant_Mechanism_of_Action cluster_HAE_Pathophysiology HAE Pathophysiology cluster_Icatibant_Intervention This compound Intervention C1INH C1-INH Deficiency/ Dysfunction Kallikrein Increased Kallikrein Activity C1INH->Kallikrein Lack of inhibition HMWK High Molecular Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Excess Bradykinin Production HMWK->Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds to Angioedema Vasodilation, Increased Permeability, Angioedema B2R->Angioedema Activates This compound This compound Blocked_B2R Blocked B2R This compound->Blocked_B2R Competitively antagonizes Blocked_B2R->Angioedema Prevents activation

Caption: Mechanism of action of this compound in Hereditary Angioedema.

Icatibant_Clinical_Trial_Workflow Start Patient Experiences Acute HAE Attack Screening Screening for Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization Icatibant_Arm Administer 30mg Subcutaneous this compound Randomization->Icatibant_Arm Group A Comparator_Arm Administer Placebo or Active Comparator Randomization->Comparator_Arm Group B Symptom_Assessment Assess Symptom Severity (e.g., VAS scores) Icatibant_Arm->Symptom_Assessment Comparator_Arm->Symptom_Assessment Primary_Endpoint Evaluate Primary Endpoint: Time to Symptom Relief Symptom_Assessment->Primary_Endpoint Follow_Up Follow-up Assessments (e.g., 24-48 hours) Primary_Endpoint->Follow_Up Rescue_Med_Check Inadequate Response or Symptom Recurrence? Follow_Up->Rescue_Med_Check Administer_Rescue Administer Rescue Medication (per protocol) Rescue_Med_Check->Administer_Rescue Yes OLE Option to Enter Open-Label Extension Rescue_Med_Check->OLE No Administer_Rescue->Follow_Up End End of Study Participation for the Acute Attack OLE->End

Caption: Generalized workflow for an this compound clinical trial.

References

Technical Support Center: Overcoming Icatibant Resistance in Preclinical Angioedema Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Icatibant resistance in preclinical angioedema models.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective and competitive antagonist for the bradykinin B2 receptor (B2R).[1][2] In conditions like hereditary angioedema (HAE), excessive bradykinin is produced, which binds to B2R on endothelial cells.[2][3] This binding leads to vasodilation and increased vascular permeability, resulting in localized swelling, inflammation, and pain.[2][4] this compound prevents bradykinin from binding to the B2R, thereby mitigating these symptoms.[1]

Q2: What is meant by "this compound resistance" in a preclinical context?

A2: this compound resistance, or more accurately, tachyphylaxis or diminished response, refers to the observation that repeated or sustained administration of this compound fails to produce the expected inhibitory effect on bradykinin-induced edema or vascular permeability in an animal model. This can manifest as a shorter duration of action or a reduced overall efficacy with subsequent doses.

Q3: What are the known cellular mechanisms that could lead to a diminished response to a B2R antagonist like this compound?

A3: The primary mechanism underlying a diminished response to B2R ligands is receptor desensitization and internalization.[5][6] This process involves:

  • Phosphorylation: Upon agonist (bradykinin) binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the B2R.[7]

  • β-Arrestin Binding: Phosphorylated receptors are bound by β-arrestin proteins.[5]

  • Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its G-protein, halting signaling, and targets the receptor for internalization into endosomes.[5][8]

  • Recycling or Degradation: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.[5]

If the recycling process is slow or impaired, the number of available B2 receptors on the cell surface decreases, leading to a reduced response to both bradykinin and its antagonists.[5]

Q4: Can other signaling pathways contribute to angioedema, potentially bypassing the B2R?

A4: Yes, while the bradykinin B2 receptor is central to HAE, other pathways may contribute to vascular leakage. Research suggests the bradykinin B1 receptor (B1R), which is typically upregulated during inflammation, and the gC1q receptor may also be involved in the pathogenic mechanisms of angioedema.[9] If these pathways are significantly activated in a preclinical model, a B2R-specific antagonist like this compound may not completely resolve the induced edema.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during experiments.

Issue 1: Diminished or absent response to this compound upon repeated administration in an angioedema model.

Possible Cause Troubleshooting Steps & Rationale
B2 Receptor Downregulation/Internalization 1. Increase Time Interval: Extend the time between bradykinin challenges and this compound administrations. This allows for natural receptor recycling and resensitization.[5] 2. Measure B2R Expression: Collect tissue samples (e.g., skin, paw) pre- and post-experiment. Quantify B2R protein levels via Western Blot or mRNA levels via qRT-PCR to confirm if receptor downregulation has occurred. 3. Immunohistochemistry: Use IHC to visualize B2R localization. A shift from membrane to intracellular staining would support receptor internalization.
Activation of Alternative Receptors (e.g., B1R) 1. Use a B1R Antagonist: Co-administer a selective B1R antagonist with this compound to see if the response is restored. 2. Measure B1R Expression: Assess B1R mRNA and protein levels. An upregulation of B1R could suggest its involvement in the observed phenotype.[9]
Rapid this compound Metabolism 1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound at several time points after administration. The reported half-life in humans is 1-2 hours.[10][11] If the half-life is unexpectedly short in your model, the dosing regimen may need adjustment. 2. Dose-Response Curve: Generate a full dose-response curve for this compound in your model to ensure you are operating within the therapeutic window. The EC50 in human studies is around 7-11 nM.[10]
Experimental Model Variability 1. Standardize Procedures: Ensure consistent induction of angioedema (e.g., bradykinin concentration, injection volume, and site). 2. Control Groups: Always include appropriate vehicle and positive control groups to validate the experimental setup.

Issue 2: High variability in this compound efficacy between individual animals.

Possible Cause Troubleshooting Steps & Rationale
Genetic Variation in Animal Strain 1. Use Inbred Strains: Whenever possible, use highly inbred animal strains to minimize genetic variability in receptor expression, signaling proteins, or drug metabolism enzymes. 2. Increase Sample Size: A larger n number can help overcome statistical noise caused by individual variability.
Differences in Drug Administration/Absorption 1. Refine Injection Technique: For subcutaneous injections, ensure consistent depth and location, as this can affect absorption rates.[10] 2. Consider Alternative Routes: If subcutaneous administration proves too variable, consider intravenous administration for more direct and consistent systemic exposure, although this may not fully replicate the clinical use case.
Underlying Inflammatory State 1. Acclimatize Animals: Ensure animals are properly acclimatized to the laboratory environment to minimize stress, which can alter baseline inflammatory states. 2. Monitor Health: Exclude any animals showing signs of illness or inflammation prior to the experiment, as this can affect the response to bradykinin and this compound.

Part 3: Key Experimental Protocols

Protocol 1: Induction and Assessment of this compound Efficacy in a Paw Edema Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize mice for at least 7 days prior to the experiment.

  • Baseline Measurement: Measure the paw thickness of the right hind paw using a digital caliper.

  • This compound/Vehicle Administration: Administer this compound (e.g., 0.5 mg/kg) or vehicle (saline) via subcutaneous injection into the scruff of the neck 30 minutes prior to the bradykinin challenge.[12]

  • Induction of Edema: Inject 20 µL of bradykinin (e.g., 10 µg/mL in saline) into the plantar surface of the right hind paw.

  • Paw Edema Measurement: Measure paw thickness at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) post-bradykinin injection.

  • Data Analysis: Calculate the change in paw thickness from baseline for each time point. Compare the edema response between the vehicle-treated and this compound-treated groups. Efficacy is determined by the percentage reduction in edema in the this compound group.

Protocol 2: Western Blot for B2 Receptor Expression
  • Tissue Collection: Euthanize animals and collect relevant tissue (e.g., paw tissue, lung, or skin) at the experimental endpoint. Snap-freeze in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the bradykinin B2 receptor (ensure antibody is validated for the species of interest). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity for B2R and normalize it to the loading control. Compare the relative expression levels between experimental groups.

Part 4: Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound

This table summarizes key pharmacokinetic data from human studies, which can serve as a benchmark for preclinical model development.

Parameter30 mg SC Dose90 mg SC DoseSource
Tmax (Time to max concentration) < 1.0 hours< 1.0 hours[11]
Cmax (Max plasma concentration) 979 ± 262 ng/mL2719 ± 666 ng/mL[11]
AUC (Total plasma exposure) 2191 ± 565 h·ng/mL6736 ± 1230 h·ng/mL[11]
t1/2 (Elimination half-life) 1.48 ± 0.35 hours2.00 ± 0.57 hours[11]
Table 2: Efficacy of this compound in a Preclinical Paw Edema Model (Hypothetical Data)

This table illustrates how to present efficacy data from a paw edema experiment.

Treatment GroupNPeak Edema (mm increase) at 60 min% Inhibition of Peak Edema
Vehicle + Bradykinin 81.52 ± 0.15-
This compound (0.5 mg/kg) + Bradykinin 80.45 ± 0.0970.4%
This compound (1.0 mg/kg) + Bradykinin 80.21 ± 0.0586.2%

Part 5: Mandatory Visualizations

Signaling Pathway Diagrams

B2R_Signaling_Desensitization Bradykinin B2 Receptor Signaling and Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R B2 Receptor Gq Gq Protein B2R->Gq Activates GRK GRK B2R->GRK B2R_P Phosphorylated B2 Receptor PLC PLC Gq->PLC Activates IP3_DAG IP3 + DAG (Vascular Permeability) PLC->IP3_DAG Generates BK Bradykinin BK->B2R Binds & Activates This compound This compound This compound->B2R Blocks GRK->B2R B_Arrestin β-Arrestin B_Arrestin->B2R_P Binds Endosome Endosome (Recycling/Degradation) B2R_P->Endosome Internalization

Caption: B2R signaling cascade and the mechanism of desensitization.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Testing this compound Resistance cluster_challenge1 First Challenge cluster_challenge2 Second Challenge (Resistance Test) start Start: Animal Acclimatization baseline 1. Baseline Paw Measurement start->baseline grouping 2. Randomize into Groups (Vehicle vs. This compound) baseline->grouping treatment1 3a. Administer Vehicle or this compound (Dose 1) grouping->treatment1 challenge1 3b. Induce Edema (Bradykinin Injection) treatment1->challenge1 measure1 3c. Measure Paw Edema (Time course) challenge1->measure1 washout 4. Washout / Recovery Period (e.g., 24 hours) measure1->washout treatment2 5a. Re-administer Vehicle or this compound (Dose 2) washout->treatment2 challenge2 5b. Re-induce Edema (Bradykinin Injection) treatment2->challenge2 measure2 5c. Measure Paw Edema (Time course) challenge2->measure2 analysis 6. Data Analysis: Compare efficacy of Dose 1 vs. Dose 2 measure2->analysis end End analysis->end

Caption: Experimental workflow to assess tachyphylaxis to this compound.

References

Technical Support Center: Icatibant Drug Interactions in a Research Context

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Icatibant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic decapeptide that acts as a selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] It has a similar affinity for the B2 receptor as bradykinin itself.[1][2] In conditions like hereditary angioedema (HAE), excessive bradykinin production leads to increased vascular permeability, resulting in swelling and inflammation.[3][4] this compound blocks the binding of bradykinin to the B2 receptor, thereby preventing these downstream effects.[1][3][4]

Q2: How is this compound metabolized, and does it have the potential for cytochrome P450 (CYP450) enzyme interactions?

A2: this compound is metabolized into inactive metabolites by proteolytic enzymes.[1][2] Importantly, the cytochrome P450 enzyme system is not involved in the metabolism of this compound.[1][2] This significantly reduces the likelihood of metabolic drug-drug interactions with compounds that are inhibitors or inducers of CYP450 enzymes.

Q3: What are the primary known drug interactions with this compound?

A3: The most significant known drug interaction with this compound is with Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6] This is a pharmacodynamic interaction, not a metabolic one. This compound may reduce the antihypertensive effects of ACE inhibitors.[5][7] While this compound has been investigated for treating ACE inhibitor-induced angioedema, its efficacy in this context is not definitively established.[8][9][10][11][12] Some resources also list serious interactions with certain cell-based therapies, although the mechanisms are not as well-defined in the provided search results.[5]

Q4: Can I co-administer this compound with ACE inhibitors in my animal experiments?

A4: Co-administration is possible but requires careful consideration and monitoring. Since this compound is a bradykinin B2 receptor antagonist, it can counteract the effects of increased bradykinin levels caused by ACE inhibitors.[8] This may lead to an attenuation of the antihypertensive effect of the ACE inhibitor.[5][7] For your experiments, it is crucial to establish a clear protocol to monitor the cardiovascular parameters of your animal subjects closely.

Q5: Are there any in vitro assays I can perform to screen for potential interactions with this compound?

A5: Yes. A competitive binding assay using cells expressing the bradykinin B2 receptor is a suitable in vitro method. This assay can determine if your test compound competes with a labeled bradykinin analog for binding to the B2 receptor in the presence and absence of this compound. This can help elucidate if your compound has any agonist or antagonist activity at this receptor or if it interferes with this compound's binding.

Quantitative Data Summary

The following table summarizes the known and potential drug interactions with this compound based on available information.

Interacting Drug/ClassSeverityDescription of InteractionPotential Clinical/Research Outcome
ACE Inhibitors (e.g., Ramipril, Captopril, Enalapril)ModerateThis compound is a bradykinin B2 receptor antagonist and may attenuate the antihypertensive effect of ACE inhibitors.[5][6][7]Reduced efficacy of the ACE inhibitor. Requires careful monitoring of blood pressure in a research setting.
Axicabtagene ciloleucel, Brexucabtagene autoleucel, Ciltacabtagene autoleucel, Idecabtagene vicleucel, Lisocabtagene maraleucel, Tisagenlecleucel SeriousThe mechanism is not fully detailed in the provided results, but it may involve immunosuppressive effects.[5][7]Potential for altered immune response or unexpected toxicities. Co-administration should be approached with extreme caution.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol outlines a method to assess if a test compound interacts with the bradykinin B2 receptor and its interplay with this compound.

Materials:

  • Cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Radiolabeled bradykinin analog (e.g., [3H]-Bradykinin)

  • This compound

  • Test compound

  • Non-specific binding control (e.g., unlabeled bradykinin at a high concentration)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Preparation: Culture the bradykinin B2 receptor-expressing cells to confluency. On the day of the experiment, harvest the cells and prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Binding buffer

    • Radiolabeled bradykinin analog at a concentration near its Kd.

    • For total binding wells: Add buffer.

    • For non-specific binding wells: Add a saturating concentration of unlabeled bradykinin.

    • For test compound wells: Add varying concentrations of the test compound.

    • For this compound control wells: Add varying concentrations of this compound.

    • For interaction wells: Add a fixed concentration of this compound with varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the data to determine the IC50 values for the test compound and this compound. Analyze the data from the interaction wells to determine if the test compound alters the binding of this compound.

Protocol 2: In Vivo Assessment of Pharmacodynamic Interaction with ACE Inhibitors in a Rodent Model

This protocol provides a framework for evaluating the impact of this compound on the antihypertensive effect of an ACE inhibitor in rats.

Materials:

  • Spontaneously hypertensive rats (SHR) or another suitable hypertensive model.

  • An ACE inhibitor (e.g., Ramipril)

  • This compound

  • Vehicle control for both drugs

  • Telemetry system for continuous blood pressure monitoring or a tail-cuff plethysmography system.

Methodology:

  • Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the housing and measurement procedures. Record baseline blood pressure and heart rate for several days to establish a stable baseline.

  • Experimental Groups: Divide the animals into the following groups:

    • Group 1: Vehicle control

    • Group 2: ACE inhibitor alone

    • Group 3: this compound alone

    • Group 4: ACE inhibitor + this compound

  • Drug Administration: Administer the drugs according to the desired route (e.g., oral gavage for the ACE inhibitor, subcutaneous injection for this compound) and dosage regimen.

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using the telemetry system or at frequent intervals using the tail-cuff method for a predetermined period after drug administration (e.g., 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each group. Statistically compare the blood pressure reduction in the "ACE inhibitor alone" group to the "ACE inhibitor + this compound" group. A significant blunting of the antihypertensive effect in Group 4 would indicate a pharmacodynamic interaction.

Visualizations

Icatibant_Mechanism_of_Action cluster_Vessel Blood Vessel Wall cluster_Receptor Endothelial_Cell Endothelial Cell B2_Receptor Bradykinin B2 Receptor Vasodilation Vasodilation & Increased Permeability B2_Receptor->Vasodilation Activates Bradykinin Excess Bradykinin Bradykinin->B2_Receptor Binds to This compound This compound Block X This compound->Block Swelling Swelling & Inflammation Vasodilation->Swelling Block->B2_Receptor Blocks Binding

Caption: this compound competitively blocks the bradykinin B2 receptor.

Experimental_Workflow Start Hypothesize Potential Interaction with this compound In_Vitro In Vitro Screening (e.g., Receptor Binding Assay) Start->In_Vitro Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo In Vivo Confirmation (e.g., Animal Model) In_Vivo->Data_Analysis Conclusion Conclusion on Interaction Potential Data_Analysis->Conclusion Interaction_Confirmed Interaction Confirmed Data_Analysis->Interaction_Confirmed Conclusion->In_Vivo If interaction suspected No_Interaction No Significant Interaction Observed Conclusion->No_Interaction If no interaction

Caption: Workflow for investigating potential drug interactions with this compound.

Troubleshooting_Guide Start Unexpected Experimental Result with this compound? Check_ACE Is an ACE inhibitor present? Start->Check_ACE Check_B2 Could the test compound interact with B2 receptor? Check_ACE->Check_B2 No Outcome_ACE Potential pharmacodynamic interaction. Monitor cardiovascular parameters. Check_ACE->Outcome_ACE Yes Check_Metabolism Is the test compound a CYP450 interactor? Check_B2->Check_Metabolism No Outcome_B2 Perform competitive binding assay to confirm. Check_B2->Outcome_B2 Yes Outcome_Metabolism Unlikely to be a direct interaction with this compound's metabolism. Check_Metabolism->Outcome_Metabolism Yes Outcome_Other Investigate other potential mechanisms or experimental variables. Check_Metabolism->Outcome_Other No

Caption: Troubleshooting unexpected results when using this compound.

References

Technical Support Center: Best Practices for Icatibant Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in experiments involving Icatibant. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4] By blocking the binding of bradykinin to the B2R, this compound inhibits the downstream signaling pathways that lead to increased vascular permeability, vasodilation, and pain associated with conditions like Hereditary Angioedema (HAE).[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound as a solid-phase peptide is stable for up to 24 months at 5°C and for up to 6 months at 25°C.[1] Lyophilized powder should be stored at -20°C for up to 3 years.[5] Once in solution, it is recommended to prepare it fresh for each experiment due to potential instability.[5] The commercially available pre-filled syringe for clinical use should be stored between 2°C to 25°C (36°F to 77°F) and should not be frozen.[6]

Q3: What are the key quality control parameters to consider for this compound in a research setting?

A3: When using this compound for research, it is crucial to ensure the quality of the compound. Key parameters to verify from the supplier's certificate of analysis include:

  • Purity: Assessed by HPLC, should typically be ≥95%.

  • Identity: Confirmed by mass spectrometry to match the molecular weight of this compound (1304.52 g/mol ).[5]

  • Appearance: Should be a white to off-white powder.[2]

  • Solubility: Freely soluble in water.[7]

  • Endotoxin levels: Should be low, especially for in vivo experiments.

Troubleshooting Guides

In Vitro Experimentation

Problem: High variability in cell-based assay results.

Potential Cause Troubleshooting Step
This compound solution instability Prepare fresh this compound solutions for each experiment from a lyophilized powder or a recently prepared stock solution.[5] Avoid repeated freeze-thaw cycles of stock solutions.
Cell line variability Use a consistent cell line and passage number. Ensure the cell line expresses the bradykinin B2 receptor at adequate levels. Perform regular cell line authentication and mycoplasma testing.
Serum interference Serum components can interfere with the assay.[8] Consider reducing the serum concentration or using serum-free media during the experiment. If serum is necessary, ensure the same batch is used across all experiments to minimize variability.
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding to avoid clumps. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9]
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents before application.[9]

Problem: this compound does not show the expected antagonist effect.

Potential Cause Troubleshooting Step
Incorrect this compound concentration Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific assay.
Degraded this compound Use a fresh batch of this compound. Check the expiration date and storage conditions of your current stock.
Low B2 receptor expression Confirm B2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Assay conditions Optimize incubation times and temperatures. Ensure the pH and buffer conditions of your assay medium are appropriate. The pH of the commercial formulation is approximately 5.5.[2]
Lack of proper controls Include a positive control (bradykinin alone) to confirm receptor activation and a negative control (vehicle) to establish a baseline.[10]
In Vivo Experimentation

Problem: High variability in animal responses to this compound.

Potential Cause Troubleshooting Step
Inconsistent drug administration Ensure consistent subcutaneous injection technique, preferably in the abdominal area.[6] Use the same volume and concentration for all animals in a group.
Animal-to-animal variability Use age- and sex-matched animals from the same supplier. Consider using littermate controls where possible.[11] Pharmacokinetics of this compound can be influenced by body weight.[12]
Stress-induced physiological changes Acclimatize animals to the experimental conditions before starting the study. Handle animals consistently and minimize stress.
Timing of administration Administer this compound at a consistent time relative to the induction of the experimental model to account for its pharmacokinetic profile (time to maximum concentration is approximately 30 minutes).[1]
Inadequate sample size Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (30 mg subcutaneous injection in healthy adults)

ParameterValueReference
Time to Max. Concentration (Tmax) ~30 minutes[1][4]
Absolute Bioavailability ~97%[1][3]
Mean Max. Concentration (Cmax) 979 ± 262 ng/mL[13]
Mean Total Exposure (AUC) 2191 ± 565 h·ng/mL[13]
Elimination Half-life (t1/2) 1.48 ± 0.35 hours[13]
Volume of Distribution (Vss) ~20-25 L[4]

Table 2: In Vitro Activity of this compound

ParameterValueAssay SystemReference
IC50 1.07 nMBradykinin B2 Receptor Binding[5]
Ki 0.798 nMBradykinin B2 Receptor Binding[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

    • Sterile, low-protein binding microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the this compound powder in sterile water or PBS to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of this compound (MW: 1304.52 g/mol ), add 1 mL of solvent to 1.305 mg of this compound.

    • Vortex gently to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into smaller volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.

Protocol 2: General In Vitro Cell-Based Assay for this compound Activity

  • Cell Seeding:

    • Culture cells expressing the bradykinin B2 receptor in appropriate media.

    • Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free media or a low-serum media.

    • Prepare serial dilutions of this compound in the assay media. Also, prepare the bradykinin (agonist) solution.

    • Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Include the following controls:

      • Negative Control: Vehicle only.

      • Positive Control: Bradykinin only (at a concentration that elicits a submaximal response, e.g., EC80).

      • Test Wells: this compound pre-incubation followed by bradykinin stimulation.

    • Add bradykinin to the positive control and test wells.

    • Incubate for the appropriate time to allow for a cellular response (e.g., calcium flux, second messenger accumulation).

    • Measure the response using a suitable detection method (e.g., fluorescent plate reader).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curve for this compound and calculate the IC50 value.

Mandatory Visualizations

Icatibant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds & Activates This compound This compound This compound->B2R Binds & Blocks Gq_protein Gq Protein B2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Increased Vascular Permeability, Vasodilation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks the bradykinin B2 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reconstitution Reconstitute this compound (e.g., 1 mM stock in water) Dilution Prepare Serial Dilutions Reconstitution->Dilution Pre_incubation Pre-incubate cells with this compound or vehicle Dilution->Pre_incubation Cell_Seeding Seed B2R-expressing cells in 96-well plate Cell_Seeding->Pre_incubation Stimulation Stimulate with Bradykinin (agonist) Pre_incubation->Stimulation Detection Measure cellular response (e.g., Calcium flux) Stimulation->Detection Normalization Normalize data to controls (pos/neg) Detection->Normalization Dose_Response Plot dose-response curve Normalization->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: A general workflow for in vitro this compound experiments.

References

Adjusting Icatibant protocols for different animal species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Icatibant, a selective bradykinin B2 receptor antagonist. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to facilitate the successful application of this compound in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] By binding to the B2 receptor with an affinity similar to bradykinin, it effectively blocks bradykinin-mediated signaling.[1] This inhibition prevents downstream effects such as vasodilation, increased vascular permeability, and the subsequent formation of edema and pain.[1] This mechanism is crucial in conditions where excessive bradykinin is the key mediator of symptoms.[2]

Q2: How should this compound be stored and handled in a laboratory setting?

A2: The commercially available pre-filled syringe formulation of this compound should be stored at room temperature, between 2°C and 25°C (36°F to 77°F), and protected from light.[3] It is crucial to not freeze the solution.[3] For researchers using this compound powder, it should be stored at -20°C for long-term stability (up to 3 years). Once reconstituted into a solution, it is recommended to prepare it fresh for each experiment, as solutions can be unstable. If storing a stock solution, it should be kept at -80°C for up to one year.

Q3: What is the stability of this compound once prepared in a solution for injection?

A3: this compound solutions are prone to degradation and it is highly recommended to prepare them fresh before each experiment. The commercial formulation is a sterile, isotonic, acetate-buffered solution designed for single use.[4] If preparing from powder, stability will depend on the vehicle used. Aqueous solutions are generally less stable; therefore, immediate use is advised to ensure consistent potency.

Q4: Can this compound be administered via routes other than subcutaneous injection?

A4: While subcutaneous (SC) injection is the most common and approved route for clinical use, studies in both animals and humans have utilized intravenous (IV) administration.[1][5] IV doses of 0.4 and 0.8 mg/kg have been used in human bradykinin challenge studies.[1][6] The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the specific research question. The absolute bioavailability following an SC dose is approximately 97%, indicating very efficient absorption.[1]

This compound Signaling Pathway

Icatibant_Pathway cluster_stimulus Stimulus cluster_receptor Cell Membrane cluster_effect Cellular Response Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds & Activates Signaling_Cascade Gq/11 Signaling (PLC, IP3, DAG) B2R->Signaling_Cascade Activates Effects Vasodilation, Increased Permeability, Inflammation & Pain Signaling_Cascade->Effects This compound This compound This compound->B2R Competitively Blocks

Caption: Mechanism of this compound as a competitive antagonist at the Bradykinin B2 receptor.

Recommended Dosages for Animal Models

Adjusting this compound dosage is critical for efficacy and reproducibility across different species. The following table summarizes dosages reported in various preclinical models. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental conditions.

SpeciesModelDosage RangeRouteKey FindingsReference(s)
Rat Carrageenan-Induced Paw Edema10 - 100 nmol/kgSCDose-dependent edema reduction; max effect at 100 nmol/kg.[1]
Rat Bradykinin-Induced Hypotension30 µg per rat (~100-150 µg/kg)IAAbolished hypotensive response to Ang-(1-7) and bradykinin.[7][8]
Rat Toxicology StudiesUp to 6 mg/kg/daySCChronic daily dosing for toxicity assessment.[1]
Mouse Toxicology StudiesUp to 15 mg/kg/daySCChronic dosing (twice weekly) for carcinogenicity studies.[1]
Guinea Pig Bradykinin-Induced BronchoconstrictionNot specifiedN/AThis compound shown to inhibit response.
Rabbit Reproductive Toxicology≥ 0.025x Human DoseSCObserved premature birth and abortion at higher doses.[1]

Note: Doses should be optimized for each specific experimental setup. IA = Intra-arterial, SC = Subcutaneous.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a detailed methodology for assessing the anti-inflammatory effects of this compound in a common rodent model of acute inflammation.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Allow at least 7 days for acclimatization before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline, prepare fresh)

  • Digital Plethysmometer or Calipers

  • Syringes and needles (27-30 gauge for paw injection, appropriate size for SC administration)

3. Experimental Procedure:

  • Baseline Measurement: Measure the volume or thickness of the right hind paw of each rat using a plethysmometer or calipers before any injections. This serves as the baseline reading (V0 or T0).

  • This compound Administration: Administer this compound subcutaneously (SC) at the desired dose (e.g., 100 nmol/kg, which is approximately 130 µg/kg). The control group should receive an equivalent volume of the vehicle. This is typically done 30-60 minutes before the carrageenan injection.[9]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[10]

  • Post-Induction Measurements: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vt - V0, where Vt is the volume at time 't'.

    • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatize Animal Acclimatization (≥ 7 days) Randomize Randomize into Groups (Vehicle, this compound Doses) Acclimatize->Randomize Baseline Measure Baseline Paw Volume (V0) Randomize->Baseline Treatment Administer this compound (SC) or Vehicle Baseline->Treatment Induction Inject Carrageenan into Paw (30-60 min post-treatment) Treatment->Induction Measurement Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate Edema & % Inhibition Measurement->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Workflow for a carrageenan-induced paw edema experiment with this compound.

Troubleshooting Guide

This guide addresses common issues researchers may face during in vivo experiments with this compound.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Lack of Efficacy / High Variability 1. Inadequate Dose: The dose may be too low for the specific species or model due to differences in receptor affinity or metabolism.[3][11]1a. Dose-Response Study: Perform a pilot study with a range of doses to establish an effective dose-response curve for your model. 1b. Review Literature: Ensure your dose is consistent with published studies in the same species and model.
2. Incorrect Timing: The time between this compound administration and the inflammatory challenge may be suboptimal. This compound has a relatively short half-life (~1.5-2 hours in humans).[12]2a. Adjust Timing: Administer this compound closer to the induction of the stimulus (e.g., 30 minutes prior). 2b. Consider IV Administration: For a more rapid onset, consider intravenous administration if the experimental design allows.
3. Bradykinin is Not the Primary Mediator: The chosen animal model may not be primarily driven by the bradykinin B2 receptor pathway.3a. Validate Model: Confirm the role of bradykinin in your model using other tools or by measuring bradykinin levels. 3b. Select Appropriate Model: Use models where bradykinin is a well-established key mediator, such as carrageenan-induced edema or direct bradykinin challenge.[9]
4. This compound Degradation: Improper storage or handling of the compound (especially if prepared from powder) may lead to loss of activity.4a. Fresh Preparation: Prepare solutions fresh for each experiment from a properly stored powder stock (-20°C). 4b. Verify Supplier Quality: Ensure the compound is from a reputable supplier with quality control data.
Unexpected Physiological Responses (e.g., local inflammation at injection site) 1. Partial Agonist Activity: At high local concentrations, this compound may exhibit partial agonist activity, causing mild, transient inflammatory reactions.[11] This is a known effect and is often observed in human clinical trials as injection site reactions.[13]1a. Lower Concentration: If possible, increase the injection volume to administer the same dose at a lower concentration. 1b. Documentation: Note the reaction as a compound-specific effect. These reactions are typically mild and resolve within a few hours.[14]
2. Off-Target Effects: Although highly selective for the B2 receptor, very high concentrations could theoretically interact with other systems. Some studies suggest this compound may trigger mast cells via the MRGPRX2 receptor, independent of B2 antagonism.[15]2a. Use Lowest Effective Dose: Avoid using doses that are significantly higher than those proven effective in the literature to minimize potential off-target effects. 2b. Include Additional Controls: Consider using antihistamines or other relevant blockers if an off-target effect is suspected and needs to be ruled out.
Animal Distress or Adverse Events 1. Cardiovascular Effects: Bradykinin has cardioprotective effects, and its blockade could theoretically worsen outcomes in models of cardiac ischemia.[5]1a. Monitor Vitals: In anesthetized models, closely monitor cardiovascular parameters. 1b. Use with Caution: Exercise caution when using this compound in animals with pre-existing cardiovascular compromise or in models of acute ischemia.
2. Reproductive Toxicity: Animal studies have shown that high or repeated doses can affect reproductive organs and pregnancy outcomes.[1]2a. Avoid in Breeding Colonies: Do not use this compound in animals intended for breeding unless it is part of a specific reproductive study. 2b. Justify Use: Ensure the scientific justification for using the compound outweighs the potential for these effects in terminal experiments.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Shows Lack of Efficacy CheckDose Is the dose appropriate for the species and model? Start->CheckDose CheckTiming Was the administration timing optimal for the compound's pharmacokinetics? CheckDose->CheckTiming Yes SolutionDose Action: Perform a dose-response study. CheckDose->SolutionDose No CheckModel Is Bradykinin B2 the primary mediator in this model? CheckTiming->CheckModel Yes SolutionTiming Action: Adjust pre-treatment interval (e.g., 30 min prior). CheckTiming->SolutionTiming No CheckCompound Was the compound stored and prepared correctly? CheckModel->CheckCompound Yes SolutionModel Action: Validate model's dependence on Bradykinin or select a different model. CheckModel->SolutionModel No SolutionCompound Action: Prepare fresh solution from properly stored stock. CheckCompound->SolutionCompound No End Re-run Experiment CheckCompound->End Yes SolutionDose->End SolutionTiming->End SolutionModel->End SolutionCompound->End

Caption: Decision tree for troubleshooting lack of efficacy in this compound experiments.

References

Icatibant half-life and its implications for experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Icatibant. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

This compound at a Glance: Key Pharmacokinetic Parameters

This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and a short elimination half-life.[3][4] Understanding these parameters is crucial for designing experiments that yield accurate and reproducible results.

Table 1: Pharmacokinetic Properties of this compound (Subcutaneous Administration)

ParameterValue (Human Adults)Key Considerations for Experimental Design
Half-life (t½) ~1.4 - 2.0 hours[3][4]The short half-life necessitates careful timing of drug administration and sample collection in both in vitro and in vivo studies. For sustained effects in longer experiments, repeated dosing may be required.
Time to MaximumConcentration (Tmax) ~0.75 - 1 hour[3]Peak antagonist effect will be observed shortly after administration. This is a critical window for assessing the immediate impact of B2 receptor blockade.
Bioavailability ~97%[3]Subcutaneous administration provides high and consistent drug exposure.
Metabolism Extensively metabolized byproteolytic enzymes[5]This compound is not metabolized by the cytochrome P450 system, reducing the likelihood of drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.[5]

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental use of this compound.

In Vitro Experiments

Question: My this compound powder won't dissolve in my aqueous buffer. How can I prepare my stock solution?

Answer: this compound acetate is a white to almost white amorphous powder that is freely soluble in water.[6] However, for research-grade this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF. You can then make further dilutions into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid off-target effects. For direct dissolution in aqueous buffers, PBS (pH 7.2) can be used, but it is not recommended to store these aqueous solutions for more than one day.

Question: I'm not seeing any inhibition of bradykinin-induced signaling in my cell-based assay. What could be the problem?

Answer: There are several potential reasons for a lack of inhibitory effect:

  • Inadequate Pre-incubation Time: Ensure you are pre-incubating your cells with this compound for a sufficient duration before adding bradykinin to allow for receptor binding. A pre-incubation time of 15-30 minutes is a good starting point.

  • This compound Concentration: The IC50 of this compound for the B2 receptor is in the low nanomolar range.[7] Ensure you are using a concentration that is appropriate for your experimental system. A concentration-response curve should be performed to determine the optimal inhibitory concentration.

  • Cell Health and Receptor Expression: Confirm that your cells are healthy and express the bradykinin B2 receptor at sufficient levels.

  • Bradykinin Concentration: The concentration of bradykinin used to stimulate the cells may be too high, overcoming the competitive antagonism of this compound. Consider reducing the bradykinin concentration.

  • Reagent Stability: Ensure your this compound and bradykinin stocks are not degraded. Prepare fresh solutions as needed.

Question: I'm observing unexpected off-target effects in my cell culture experiments. Could this compound be the cause?

Answer: While this compound is a highly selective B2 receptor antagonist, off-label and off-target effects can occur, particularly at high concentrations.[1][8] Some studies have explored the off-label use of this compound, and it's important to consider the specific context of your experiment.[1][8][9] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls in your experimental design.

In Vivo Experiments

Question: How frequently should I administer this compound in my animal model to maintain B2 receptor blockade?

Answer: Due to its short half-life of approximately 1.4 to 2.0 hours, frequent administration is necessary for sustained receptor antagonism.[3][4] Clinical studies in humans have used re-dosing intervals of 6 hours.[5] For animal models, the optimal dosing frequency will depend on the species and the experimental endpoint. For acute models of inflammation, a single dose administered shortly before the inflammatory stimulus may be sufficient. For longer-term studies, a pilot experiment to determine the pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model is recommended.

Question: I'm concerned about receptor desensitization or tachyphylaxis with repeated this compound administration. Is this a known issue?

Answer: Studies have shown that treatment with this compound does not appear to alter the protein expression of the bradykinin B2 receptor.[10] This suggests that tachyphylaxis due to receptor downregulation is unlikely to be a significant issue with intermittent use. However, as with any receptor antagonist, the potential for functional desensitization should be considered, especially with continuous or very frequent high-dose administration.

Experimental Protocols

In Vitro: Bradykinin-Induced Calcium Flux Assay

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on bradykinin-induced intracellular calcium mobilization in a cell line expressing the bradykinin B2 receptor.

Materials:

  • Cells expressing bradykinin B2 receptor (e.g., HEK293-B2R)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Bradykinin

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • This compound Pre-incubation: Add this compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Bradykinin Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject bradykinin (at a pre-determined EC50 concentration) into the wells and immediately begin kinetic reading of fluorescence for 1-2 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

In Vivo: Carrageenan-Induced Paw Edema Model

This protocol describes a common model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[11][12][13][14]

Materials:

  • Rodents (rats or mice)

  • This compound

  • Vehicle control (e.g., saline)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or calipers

  • Syringes and needles for subcutaneous and intraplantar injections

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

  • This compound Administration: Administer this compound subcutaneously at the desired dose(s). Administer the vehicle control to the control group. The timing of administration should be determined based on the Tmax of this compound (e.g., 30-60 minutes before carrageenan injection).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the this compound-treated groups to the vehicle-treated control group to determine the anti-inflammatory effect.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of bradykinin to its B2 receptor, and the point of inhibition by this compound.

Bradykinin_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Gq Gq B2R->Gq Activates This compound This compound This compound->B2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Bradykinin B2 receptor signaling and this compound's mechanism of action.

Experimental Workflow for In Vitro Calcium Flux Assay

This diagram outlines the key steps in the in vitro protocol described above.

Calcium_Flux_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Dye_Loading Load Cells with Calcium-sensitive Dye Plate_Cells->Dye_Loading Wash1 Wash Cells Dye_Loading->Wash1 Pre_incubation Pre-incubate with This compound or Vehicle Wash1->Pre_incubation Measurement Measure Fluorescence (Baseline) Pre_incubation->Measurement Stimulation Stimulate with Bradykinin & Measure Kinetic Response Measurement->Stimulation Analysis Data Analysis (Calculate IC50) Stimulation->Analysis End End Analysis->End

Caption: Workflow for an in vitro bradykinin-induced calcium flux assay.

References

Considerations for pediatric dosing of Icatibant in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the use of Icatibant in pediatric populations. It includes frequently asked questions, troubleshooting guides, and detailed experimental data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the established mechanism of action for this compound?

A: this compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3] In hereditary angioedema (HAE), excessive bradykinin is produced, which binds to B2R.[3][4] This binding triggers a signaling cascade that leads to increased vascular permeability, vasodilation, and smooth muscle contraction, resulting in the characteristic symptoms of swelling, inflammation, and pain.[1][2] this compound works by blocking bradykinin from binding to the B2R, thereby preventing these downstream effects and alleviating the symptoms of an acute HAE attack.[2][5]

Q2: What is the recommended pediatric dosage of this compound for research purposes?

A: The dosing for pediatric patients (ages 2-17) is based on body weight. The most frequently cited research dosage is a single subcutaneous injection of 0.4 mg/kg, with a maximum dose of 30 mg.[6][7][8] For clinical practice and research, weight-banded dosing has also been established to provide comparable exposure.[9] this compound is not recommended for children under 2 years of age or those weighing less than 12 kg, as its safety and efficacy have not been established in this group.[8][10]

Q3: We are observing significant injection-site reactions in our pediatric subjects. Is this expected, and how should it be managed?

A: Yes, injection-site reactions are the most common adverse events associated with this compound administration in pediatric patients, affecting a majority (over 90%) of subjects in clinical trials.[6][7] These reactions typically include erythema (redness), swelling, a burning sensation, and itching at the injection site.[8][10] In studies, these reactions were consistently reported as mild to moderate in severity and were transient, with most resolving completely within 6 hours of administration.[6][7][8]

  • Troubleshooting/Management:

    • Ensure proper subcutaneous injection technique as detailed in the administration protocol. The injection should be administered slowly over at least 30 seconds into a fold of skin in the abdominal area.[5][11]

    • Rotate injection sites for subsequent administrations.

    • Monitor the site post-administration. While typically self-resolving, documentation of duration and severity is crucial for safety reporting.

    • Severe or persistent reactions should be evaluated to rule out other causes, though this is uncommon.

Q4: Our pharmacokinetic data shows lower overall exposure (AUC) in pediatric subjects compared to adult data. Is this a cause for concern?

A: No, this is a known and expected finding. Population pharmacokinetic modeling has shown that while weight-based dosing in children (0.4 mg/kg) results in lower systemic exposure compared to the standard 30 mg dose in adults, this exposure level is still sufficient to achieve a rapid and effective clinical response.[9][10] A flat exposure-response relationship has been observed, indicating that at the levels achieved in pediatric patients, the therapeutic effect has reached a plateau.[9] The median time to onset of symptom relief in children is consistently reported as 1.0 hour, which is similar to that in adults.[6][7]

Q5: What are the key parameters to measure for a primary efficacy endpoint in a pediatric HAE study with this compound?

A: The primary endpoint used in pivotal pediatric this compound trials is the Time to Onset of Symptom Relief (TOSR) .[6][7] This is typically defined as the earliest time point after treatment administration where there is a 20% or greater improvement in a composite symptom score, without any individual symptom worsening.[6][7] This composite score usually evaluates the severity of swelling, pain, and other key HAE symptoms.

Quantitative Data Summary

The following tables summarize key quantitative data from pediatric this compound studies.

Table 1: Recommended Pediatric Dosing Regimens

Dosing Approach Body Weight Dose Maximum Dose Reference
Weight-Based 2 years and older 0.4 mg/kg 30 mg [6][7][8]
Weight-Band Dosing 12-25 kg 10 mg 30 mg [9]
26-40 kg 15 mg 30 mg [9]
41-50 kg 20 mg 30 mg [9]
51-65 kg 25 mg 30 mg [9]

| | >65 kg | 30 mg | 30 mg |[9] |

Table 2: Pharmacokinetic Parameters in Pediatric Patients

Parameter Value Reference
Time to Peak Concentration (Tmax) Approx. 30 minutes [6][12]
Terminal Half-Life (t1/2) Approx. 2 hours [10][12]
Absorption Profile Monophasic [6][7]
Apparent Clearance 15.4 L/h [9]

| Central Volume of Distribution | 20.4 L |[9] |

Table 3: Efficacy and Safety Overview in Pediatric Patients

Parameter Finding Reference
Median Time to Onset of Symptom Relief 1.0 hour [6][7]
Incidence of Injection-Site Reactions 90.6% (mostly mild-moderate) [6][7]

| Common Non-Injection Site Adverse Events | Gastrointestinal Symptoms (e.g., abdominal pain) |[6][7] |

Experimental Protocols

Protocol: Phase 3 Open-Label Study of this compound in Pediatric HAE (Based on NCT01386658)

This protocol outlines the methodology used in a key clinical trial to evaluate the efficacy and safety of this compound in children and adolescents.[6][7][13]

  • Study Design: A multicenter, open-label, single-arm study.

  • Participant Population:

    • Inclusion Criteria: Patients aged 2 to <18 years with a confirmed diagnosis of C1-esterase-inhibitor deficiency HAE (C1-INH-HAE).

    • Stratification: Patients are categorized as prepubertal (children) or pubertal/postpubertal (adolescents) based on Tanner scale assessment.

  • Intervention:

    • A single subcutaneous (SC) injection of this compound administered upon presentation of an acute edematous HAE attack.

    • Dose: 0.4 mg/kg of body weight, up to a maximum of 30 mg.

  • Administration:

    • The injection is administered into the abdomen by a trained healthcare professional, caregiver, or by the patient (if adolescent and properly trained).[5][13]

    • The full dose should be injected slowly over a minimum of 30 seconds.[5][11]

  • Primary Efficacy Endpoint:

    • Time to Onset of Symptom Relief (TOSR): Measured as the duration from this compound administration to the earliest time point where a ≥20% improvement in the composite symptom score is observed, with no worsening in any individual component of the score.[6]

  • Safety and Tolerability Assessment:

    • Monitoring of all treatment-emergent adverse events (TEAEs).

    • Specific assessment of injection-site reactions (erythema, swelling, pain, itching) at regular intervals (e.g., 1, 3, 6, and 24 hours post-injection).

  • Pharmacokinetic (PK) Analysis:

    • Blood samples are collected at pre-defined time points pre- and post-dose to determine the plasma concentration-time profile of this compound.

    • PK parameters to be calculated include Tmax, Cmax, AUC, and terminal half-life.

Mandatory Visualizations

Signaling Pathway

Bradykinin_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling B2R Bradykinin B2 Receptor (GPCR) Gq Gq Protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 Ca2 Ca2+ Release IP3->Ca2 triggers Symptoms Increased Vascular Permeability Vasodilation (Swelling, Pain, Inflammation) Ca2->Symptoms leads to PLC_internal->IP3 produces Bradykinin Bradykinin Bradykinin->B2R binds & activates This compound This compound This compound->B2R binds & blocks

Caption: this compound competitively blocks the Bradykinin B2 receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_assessment Post-Dose Assessment cluster_results Key Outcomes start Patient Recruitment (Age 2 to <18 yrs, Confirmed HAE) baseline Baseline Assessment (Demographics, Tanner Stage) start->baseline attack Acute HAE Attack Onset baseline->attack admin This compound Administration (0.4 mg/kg SC, max 30 mg) attack->admin symptom_scoring Symptom Scoring (Composite Score) admin->symptom_scoring pk_sampling Pharmacokinetic Sampling (Blood Draws) admin->pk_sampling safety_monitoring Safety Monitoring (Adverse Events, Injection Site) admin->safety_monitoring analysis Data Analysis symptom_scoring->analysis pk_sampling->analysis safety_monitoring->analysis efficacy_endpoint Primary Endpoint: Time to Onset of Symptom Relief (TOSR) analysis->efficacy_endpoint pk_params PK Parameters: Tmax, AUC, Half-life analysis->pk_params safety_profile Safety Profile: Adverse Event Reporting analysis->safety_profile report Results Reporting efficacy_endpoint->report pk_params->report safety_profile->report

Caption: Workflow for a pediatric clinical trial of this compound for acute HAE attacks.

References

Validation & Comparative

A Head-to-Head Comparison of Icatibant and Other Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Icatibant and other prominent bradykinin B2 receptor antagonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their studies.

Introduction to Bradykinin B2 Receptor Antagonism

Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in a variety of tissues and is responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[1][2] Consequently, antagonists of the B2 receptor have been a major focus for the development of therapeutics for conditions characterized by excessive bradykinin activity, most notably Hereditary Angioedema (HAE).[3][4]

This compound (HOE-140) is a synthetic decapeptide and a selective, competitive antagonist of the bradykinin B2 receptor.[4] It is currently a cornerstone therapy for acute attacks of HAE.[3] Over the years, several other peptidic and non-peptidic B2 receptor antagonists have been developed with the aim of improving upon the properties of this compound, such as oral bioavailability and potency. This guide will compare this compound with other notable bradykinin B2 receptor antagonists, including Anatibant, Deucrictibant (PHA-022121), MEN16132, and FR173657.

Quantitative Comparison of Bradykinin B2 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and other selected bradykinin B2 receptor antagonists. Data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

Table 1: In Vitro Binding Affinity and Functional Potency at the Human Bradykinin B2 Receptor

CompoundChemical ClassReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (Kb or pA2)Assay TypeReference(s)
This compound Peptide0.081Kb = 2.81 nM; pA2 = 8.06 (8.71 nM)Radioligand Binding ([3H]-BK); Calcium Mobilization; Human Umbilical Vein Contraction[1][5]
Anatibant (LF16-0687) Non-peptideNot explicitly found in direct comparison with this compoundNot explicitly found in direct comparison with this compoundNot explicitly found in direct comparison with this compound
Deucrictibant (PHA-022121) Non-peptide0.47Kb = 0.15 nM; pA2 = 9.46 (0.35 nM)Radioligand Binding; Calcium Mobilization; Human Umbilical Vein Contraction[6]
MEN16132 Non-peptide0.087pKB = 10.3Radioligand Binding ([3H]-BK); Inositol Phosphate Accumulation[5]
FR173657 Non-peptide2.2pA2 = 9.2Radioligand Binding ([3H]-BK); Guinea Pig Ileum Contraction[7]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelEndpointRoute of AdministrationEffective DoseReference(s)
This compound Carrageenan-induced paw edema (rat)Reduction of edemaSubcutaneousNot explicitly stated[8][9]
Anatibant Not availableNot availableNot availableNot available
Deucrictibant (PHA-022121) Not availableNot availableNot availableNot available
FR173657 Carrageenan-induced paw edema (rat)Inhibition of edemaOralED50 = 6.8 mg/kgNot available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is a generalized procedure based on common practices in the field.[5][6][10]

Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.

Materials:

  • Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 cells)

  • [3H]-Bradykinin (Radioligand)

  • Unlabeled bradykinin (for non-specific binding determination)

  • Test compounds (bradykinin B2 receptor antagonists)

  • Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the bradykinin B2 receptor.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [3H]-Bradykinin, and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin.

    • Competition Binding: Cell membranes, [3H]-Bradykinin, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is a generalized procedure based on common practices in the field.[11][12][13][14]

Objective: To measure the functional antagonist potency (Kb) of a test compound by assessing its ability to inhibit bradykinin-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Bradykinin (agonist)

  • Test compounds (bradykinin B2 receptor antagonists)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of bradykinin (typically the EC80) to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound on the bradykinin-induced calcium signal. Calculate the IC50 value from the concentration-response curve and then determine the Kb value using the Schild regression analysis.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation.[2][8][9][15][16]

Objective: To evaluate the in vivo anti-inflammatory efficacy of a bradykinin B2 receptor antagonist.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (bradykinin B2 receptor antagonist)

  • Vehicle control

  • Positive control (e.g., indomethacin)

  • Plethysmometer (for measuring paw volume)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral, subcutaneous, intraperitoneal) at a specified time before carrageenan injection.

  • Induction of Edema: Inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximum inhibitory effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the bradykinin B2 receptor signaling pathway and a typical workflow for the discovery and preclinical evaluation of bradykinin B2 receptor antagonists.

Bradykinin_B2_Receptor_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds to Gq_G11 Gq/11 B2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates Inflammation Inflammation, Vasodilation, Pain MAPK_pathway->Inflammation Leads to Drug_Discovery_Workflow Target_ID Target Identification (Bradykinin B2 Receptor) Assay_Dev Assay Development (e.g., Binding, Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen In_Vitro In Vitro Characterization (Affinity, Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Paw Edema) In_Vitro->In_Vivo Preclinical_Dev Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

References

Validating the Antagonistic Effect of Icatibant on the B2 Receptor In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of Icatibant, a selective bradykinin B2 receptor antagonist, with other alternative antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Comparative Analysis of B2 Receptor Antagonists

The antagonistic activity of this compound and other compounds on the bradykinin B2 receptor has been evaluated using various in vitro assays. The data presented below summarizes key parameters such as binding affinity (Ki), inhibitory concentration (IC50), and functional antagonism (Kb, pA2) derived from radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand (e.g., [3H]bradykinin) competes with the unlabeled antagonist for binding to the B2 receptor, typically expressed in cell membranes.

CompoundCell Line/TissueRadioligandKi (nM)IC50 (nM)pKi
This compound CHO (human B2)[3H]BK0.60--
A-431 (human epidermoid carcinoma)[3H]BK0.7981.07-
CHO (human B2)[3H]BK-1.07-
Human Fibroblast-like Synoviocytes[3H]BK0.066--
Rabbit Ileum[3H]BK--10.1
Pig Ileum[3H]BK--9.9
MEN16132 CHO (human B2)[3H]BK--10.5
Human Fibroblast-like Synoviocytes[3H]BK0.067--
Rabbit Ileum[3H]BK--10.4
Pig Ileum[3H]BK--10.3
FR173657 Guinea Pig Ileum[3H]BK-0.46-
A-431 (human)[3H]BK-2.0-
Rabbit Ileum[3H]BK--8.2
Pig Ileum[3H]BK--9.1
Compound 3 CHO (human B2)[3H]BK0.50--

CHO: Chinese Hamster Ovary; BK: Bradykinin. Data compiled from multiple sources.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist (e.g., bradykinin). Common readouts include calcium mobilization and smooth muscle contraction.

CompoundAssay TypeCell Line/TissueKb (nM)pA2
This compound Calcium MobilizationCHO (human B2)2.81-
Human Umbilical Vein ContractionHuman Umbilical Vein-8.06
MEN16132 Inositol Phosphate AccumulationCHO (human B2)--
Human Detrusor Smooth Muscle ContractionHuman Detrusor Smooth Muscle-9.9
FR173657 Guinea Pig Ileum ContractionGuinea Pig Ileum--
Rabbit Iris Sphincter Muscle ContractionRabbit Iris Sphincter Muscle-7.9
Compound 3 Calcium MobilizationCHO (human B2)0.24-
Human Umbilical Vein ContractionHuman Umbilical Vein-9.67

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used for validation, the following diagrams illustrate the B2 receptor signaling pathway and a typical experimental workflow for antagonist validation.

B2_Signaling_Pathway cluster_membrane Cell Membrane B2R B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds & Activates This compound This compound (Antagonist) This compound->B2R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: B2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Cell_Culture Cell Culture (e.g., CHO-hB2R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Plating Plate Cells Cell_Culture->Cell_Plating Incubation Incubation: Membranes + [3H]BK + Antagonist (this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis_Binding Data Analysis (Determine Ki, IC50) Scintillation->Data_Analysis_Binding Final_Validation Validation of Antagonistic Effect Data_Analysis_Binding->Final_Validation Dye_Loading Load with Ca2+ sensitive dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Antagonist_Incubation Pre-incubate with Antagonist (this compound) Dye_Loading->Antagonist_Incubation Agonist_Addition Add Agonist (Bradykinin) Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Change Agonist_Addition->Fluorescence_Measurement Data_Analysis_Functional Data Analysis (Determine Kb, pA2) Fluorescence_Measurement->Data_Analysis_Functional Data_Analysis_Functional->Final_Validation

Caption: In Vitro Validation Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize B2 receptor antagonists.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the affinity of this compound for the human B2 receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Increasing concentrations of this compound or other unlabeled competitor.

      • A fixed concentration of [3H]bradykinin (e.g., 0.1-1.0 nM).

      • Membrane preparation (typically 10-50 µg of protein per well).

    • To determine non-specific binding, a high concentration of unlabeled bradykinin (e.g., 1 µM) is used in place of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay Protocol

This protocol describes a method to assess the functional antagonism of this compound by measuring its effect on bradykinin-induced intracellular calcium mobilization.

  • Cell Preparation:

    • Seed CHO cells expressing the human B2 receptor into a 96-well black, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Antagonist Treatment:

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of bradykinin (typically the EC80 concentration) into each well to stimulate the B2 receptor.

    • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the bradykinin-induced fluorescence signal.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the concentration-response curve.

    • The equilibrium dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.

This guide provides a foundational understanding of the in vitro validation of this compound's antagonistic effects on the B2 receptor, offering a comparative perspective against other relevant compounds. The provided data and protocols serve as a valuable resource for researchers in the field of pharmacology and drug development.

A Comparative Analysis of Icatibant and C1 Inhibitor Concentrate for Hereditary Angioedema (HAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling. The management of acute HAE attacks has been significantly advanced by the development of targeted therapies. This guide provides a detailed comparative analysis of two prominent treatments: Icatibant, a bradykinin B2 receptor antagonist, and C1 inhibitor (C1-INH) concentrates, which serve as replacement therapies. This comparison is based on their mechanisms of action, clinical efficacy, safety profiles, and available experimental data.

Mechanism of Action: A Tale of Two Pathways

The underlying cause of HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor. This deficiency leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling of HAE attacks.[1][2][3] this compound and C1-INH concentrate intervene in this pathway at different points.

C1 Inhibitor Concentrate: As a replacement therapy, C1-INH concentrate directly addresses the root deficiency in HAE. By supplementing the dysfunctional or deficient C1-INH, it restores the regulation of several proteolytic cascades, including the complement and contact systems.[2] A primary function of the administered C1-INH is to inhibit plasma kallikrein, an enzyme responsible for the cleavage of high-molecular-weight kininogen to produce bradykinin.[2][4] This ultimately reduces the excessive production of bradykinin.

C1_Inhibitor_Concentrate_Pathway HMW Kininogen HMW Kininogen Bradykinin Bradykinin HMW Kininogen->Bradykinin Plasma Kallikrein B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates Plasma Kallikrein Plasma Kallikrein C1_Inhibitor C1 Inhibitor Concentrate C1_Inhibitor->Plasma Kallikrein Inhibits Angioedema Angioedema B2_Receptor->Angioedema

This compound: In contrast to C1-INH concentrate, this compound does not affect the production of bradykinin. Instead, it acts as a selective and competitive antagonist of the bradykinin B2 receptor.[5][6] By blocking the binding of bradykinin to its receptor, this compound prevents the downstream signaling that leads to increased vascular permeability and the clinical manifestations of an HAE attack.[5][7]

Icatibant_Pathway Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to This compound This compound This compound->B2_Receptor Blocks Angioedema Angioedema B2_Receptor->Angioedema

Clinical Efficacy: A Comparative Look at the Data

While no head-to-head randomized controlled trials have directly compared this compound and C1-INH concentrate, data from their respective pivotal clinical trials and real-world observational studies provide valuable insights into their efficacy.

This compound Efficacy Data

The efficacy of this compound has been primarily established in the FAST (For Angioedema Subcutaneous Treatment) clinical trial program.

Efficacy Endpoint FAST-1 (vs. Placebo) [8]FAST-2 (vs. Tranexamic Acid) [8]FAST-3 (vs. Placebo) [2][7]
Median Time to Onset of Symptom Relief 2.5 hours (vs. 4.6 hours, p=0.14)2.0 hours (vs. 12.0 hours, p<0.001)1.5 hours (30% reduction in primary symptom)
Median Time to 50% Reduction in Symptom Severity --2.0 hours (vs. 19.8 hours, p<0.001)
Median Time to Almost Complete Symptom Relief --8.0 hours (vs. 36.0 hours, p=0.012)
C1 Inhibitor Concentrate Efficacy Data

The efficacy of plasma-derived C1-INH concentrate (Berinert) was demonstrated in the I.M.P.A.C.T. (International Multicenter Prospective Angioedema C1-INH Trial) studies.

Efficacy Endpoint I.M.P.A.C.T. 1 (20 U/kg vs. Placebo) [9][10]Prospective Open-Label Laryngeal Attack Study (20 U/kg) [11]
Median Time to Onset of Symptom Relief 0.5 hours (vs. 1.5 hours, p=0.0025)15 minutes
Median Time to Complete Resolution -8.25 hours

A post-hoc analysis of the I.M.P.A.C.T. 1 and 2 trials highlighted the importance of early treatment, showing that administration of C1-INH concentrate within six hours of an attack resulted in significantly shorter times to onset of symptom relief and complete resolution compared to later treatment.[1][12]

Real-World Evidence from the this compound Outcome Survey (IOS)

The IOS is a prospective, observational study that provides real-world data on the use of this compound.

Patient Population Median Time to Treatment Median Time to Resolution Median Total Attack Duration
HAE types I/II (n=415, 2245 attacks) [4]--9.0 hours
Laryngeal Attacks (n=42, 67 attacks) [13]2.0 hours6.0 hours-

Safety and Tolerability

Both this compound and C1-INH concentrate are generally well-tolerated, but they have distinct adverse event profiles.

This compound Safety Profile

The most common adverse events associated with this compound are injection-site reactions, which are typically mild to moderate and transient.[14] In clinical trials, these reactions, including erythema, swelling, and pain at the injection site, were reported in a high percentage of patients.[7][15] Systemic adverse events are less common.

Adverse Event Incidence in Clinical Trials
Injection-Site Reactions Reported in almost all subjects[7]
Serious Adverse Events (related to this compound) Rare[16]
C1 Inhibitor Concentrate Safety Profile

Plasma-derived C1-INH concentrates have a long history of use and are generally considered safe. The manufacturing process includes viral inactivation steps to minimize the risk of blood-borne pathogen transmission.[17] Adverse events are typically mild and infrequent. There have been reports of thromboembolic events with off-label, high-dose use of C1-INH products.[18]

Adverse Event Incidence in Clinical Trials (Berinert) [19]
Nausea 7%
Dysgeusia 4.7%
Abdominal Pain 4.7%

Experimental Protocols

This compound: The FAST-3 Trial Methodology

The FAST-3 trial was a pivotal phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for acute HAE attacks.

FAST3_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase (Acute Attack) cluster_followup Follow-up and Assessment Enrollment Enrollment of Adults with HAE Type I or II Attack Onset of Moderate to Severe Cutaneous or Abdominal Attack Enrollment->Attack Randomization Randomization (1:1) Attack->Randomization This compound This compound 30 mg SC Randomization->this compound Placebo Placebo SC Randomization->Placebo Assessment Patient-reported Symptom Severity (Visual Analog Scale) This compound->Assessment Placebo->Assessment Endpoints Primary Endpoint: Time to 50% Symptom Reduction Assessment->Endpoints

  • Study Design: Randomized, double-blind, placebo-controlled.[2]

  • Participants: Adults with HAE type I or II experiencing moderate to very severe cutaneous or abdominal attacks, or mild to moderate laryngeal attacks.[2]

  • Intervention: A single subcutaneous injection of this compound 30 mg or placebo administered within 6 hours of the attack becoming moderate (cutaneous/abdominal) or mild (laryngeal).[16]

  • Primary Endpoint: Time to 50% or more reduction in symptom severity for cutaneous or abdominal attacks, as assessed by the patient using a visual analog scale (VAS).[2]

  • Secondary Endpoints: Included time to onset of primary symptom relief and time to almost complete symptom relief.[2]

C1 Inhibitor Concentrate: The I.M.P.A.C.T. 1 Trial Methodology

The I.M.P.A.C.T. 1 trial was a randomized, double-blind, placebo-controlled study that established the efficacy of C1-INH concentrate for acute HAE attacks.

  • Study Design: Randomized, double-blind, placebo-controlled.[9]

  • Participants: Patients with HAE experiencing single abdominal or facial cutaneous attacks.[9]

  • Intervention: Intravenous administration of C1-INH concentrate (Berinert) at a dose of 20 U/kg or placebo.[10]

  • Primary Endpoint: Time to onset of symptom relief.[10]

  • Key Inclusion Criteria: Treatment administered no later than 5 hours after the onset of an attack.[17]

Conclusion

Both this compound and C1 inhibitor concentrate are effective and safe first-line treatments for acute attacks of Hereditary Angioedema. The choice of therapy may depend on several factors, including the location and severity of the attack, the patient's preference for subcutaneous versus intravenous administration, and the potential for self-administration.

C1 inhibitor concentrate offers the advantage of addressing the underlying protein deficiency and has demonstrated a rapid onset of action. This compound provides a targeted approach by blocking the final step in the bradykinin-mediated pathway and has the convenience of subcutaneous self-administration.

The absence of direct comparative trials makes it challenging to definitively declare one treatment superior to the other. The data presented in this guide, derived from individual clinical trials and real-world observational studies, should serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the relative merits of these two important therapies for HAE. Future research, including head-to-head trials, would be beneficial to further delineate the comparative effectiveness of these agents.

References

Icatibant in Hereditary Angioedema: A Comparative Analysis of Efficacy in Type I vs. Type II HAE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the efficacy of Icatibant in treating acute attacks of Hereditary Angioedema (HAE) Types I and II. This guide synthesizes data from pivotal clinical trials and real-world observational studies to provide a comparative overview of the drug's performance, supported by detailed experimental protocols and pathway visualizations.

Introduction to Hereditary Angioedema and this compound

Hereditary Angioedema (HAE) is a rare, autosomal dominant disorder characterized by recurrent, unpredictable episodes of severe swelling affecting various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] The underlying cause of HAE Type I and Type II is a deficiency (Type I) or dysfunction (Type II) of the C1 esterase inhibitor (C1-INH).[1] This leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the localized swelling characteristic of an HAE attack.[1]

This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] By blocking the binding of bradykinin to its receptor, this compound effectively mitigates the downstream effects of excessive bradykinin, thereby alleviating the symptoms of an acute HAE attack.[1] It is approved for the on-demand treatment of HAE attacks and is available for subcutaneous self-administration, which allows for early treatment initiation by patients.

This guide provides a detailed comparison of the efficacy of this compound in HAE Type I versus Type II, drawing upon data from the pivotal Phase III clinical trial, FAST-3, and the large-scale observational study, the this compound Outcome Survey (IOS).

Mechanism of Action and Signaling Pathway

In HAE Types I and II, the deficiency or dysfunction of C1-INH leads to dysregulation of the kallikrein-kinin system. This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein, leading to the overproduction of bradykinin. Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and subsequent angioedema. This compound competitively blocks this interaction, thereby preventing the initiation of the swelling cascade.

HAE_Icatibant_Pathway cluster_BloodVessel Blood Vessel Lumen cluster_Endothelium Endothelial Cell C1_INH C1-INH (deficient/dysfunctional in HAE I/II) Kallikrein Plasma Kallikrein C1_INH->Kallikrein Inhibits HMWK HMWK Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds Signaling Intracellular Signaling B2_Receptor->Signaling This compound This compound This compound->B2_Receptor Blocks Permeability Increased Vascular Permeability & Angioedema Signaling->Permeability

Figure 1: Bradykinin Pathway in HAE and this compound's Mechanism of Action.

Comparative Efficacy of this compound: HAE Type I vs. Type II

Clinical trials and real-world studies have predominantly evaluated the efficacy of this compound in a combined population of patients with HAE Type I and Type II. While dedicated subgroup analyses directly comparing the efficacy between these two types are limited in publicly available literature, the existing data from major studies provide valuable insights into the overall effectiveness of this compound in this patient population.

The this compound Outcome Survey (IOS), a large, international, prospective observational study, provides real-world data on the use of this compound. Of the patients enrolled with a confirmed diagnosis, a substantial majority have HAE Type I. For instance, in one analysis of the IOS database, 1182 patients were diagnosed with HAE Type I and 115 with Type II.[2]

The following tables summarize the key efficacy outcomes for this compound from the pivotal FAST-3 clinical trial and the IOS real-world evidence study for the combined HAE Type I and II population.

Table 1: Efficacy of this compound in HAE Type I/II from the FAST-3 Clinical Trial
Efficacy EndpointThis compound (n=43)Placebo (n=45)p-value
Median Time to 50% Reduction in Symptom Severity (hours) 2.019.8<0.001[3]
Median Time to Onset of Primary Symptom Relief (hours) 1.518.5<0.001[3]
Median Time to Almost Complete Symptom Relief (hours) 8.036.00.012[3]
Median Time to Initial Symptom Relief (hours) 0.83.5<0.001[3]
Table 2: Real-World Effectiveness of this compound in HAE Type I/II from the this compound Outcome Survey (IOS)
Efficacy EndpointThis compound-Treated Attacks (HAE Type I/II)
Median Time from Attack Onset to First this compound Administration (hours) 1.0 - 1.5[1][4]
Median Time from First this compound Administration to Complete Symptom Resolution (hours) 5.5 - 6.0[1][4]
Median Total Attack Duration (hours) 8.0 - 9.0[1][4]
Attacks Resolved with a Single Injection >95%[1]

While these studies group HAE Type I and II, the consistently positive outcomes suggest that this compound is an effective treatment for acute attacks in patients with either type of C1-INH deficiency. The underlying mechanism of bradykinin overproduction is common to both types, providing a strong rationale for the similar efficacy of a bradykinin B2 receptor antagonist.

Experimental Protocols

The methodologies employed in the key clinical trials provide the foundation for understanding the evidence supporting this compound's efficacy. The following is a summary of the protocol for the FAST-3 trial, a pivotal study in the approval of this compound.

FAST-3 (For Angioedema Subcutaneous Treatment) Trial Protocol (NCT00912093)

Study Design: The FAST-3 study was a Phase III, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of a single subcutaneous injection of this compound 30 mg for the treatment of acute attacks of HAE.[3][5] The study included a controlled phase and an open-label extension phase.[5]

Patient Population: The trial enrolled adults (≥18 years) with a documented diagnosis of HAE Type I or II.[5][6] Patients were required to have a current moderate to very severe cutaneous or abdominal HAE attack, or a mild to moderate laryngeal attack.[3][5]

Treatment: Patients were randomized in a 1:1 ratio to receive a single subcutaneous injection of either this compound 30 mg or placebo.[7] Treatment was to be administered within 6 hours of the attack becoming at least moderate in severity (for non-laryngeal attacks) or mild (for laryngeal attacks), but not more than 12 hours after the onset of the attack.[5][6]

Primary Efficacy Endpoint: The primary endpoint was the time to 50% reduction in symptom severity, as assessed by the patient using a visual analog scale (VAS).[3][8]

Secondary Efficacy Endpoints: Key secondary endpoints included:

  • Time to onset of primary symptom relief.[3]

  • Time to almost complete symptom relief.[3]

  • Time to initial symptom improvement.[3]

  • Use of rescue medication.

Assessment: Symptom severity was assessed by the patient using a three-symptom composite VAS score.[8]

FAST3_Workflow Patient Patient with Acute HAE Attack (Type I or II) Screening Screening & Eligibility Check (Inclusion/Exclusion Criteria) Patient->Screening Randomization Randomization (1:1) Screening->Randomization Icatibant_Arm This compound 30 mg SC Randomization->Icatibant_Arm Placebo_Arm Placebo SC Randomization->Placebo_Arm Assessment Symptom Assessment (VAS) - Time to 50% relief - Time to onset of relief - Time to complete relief Icatibant_Arm->Assessment Placebo_Arm->Assessment OLE Open-Label Extension (Subsequent Attacks) Assessment->OLE

Figure 2: Simplified Workflow of the FAST-3 Clinical Trial.

Conclusion

This compound has demonstrated robust efficacy and a favorable safety profile for the treatment of acute attacks in patients with HAE Type I and Type II in both controlled clinical trial settings and real-world observational studies. While the majority of the available data combines these two patient populations, the consistent and significant reduction in time to symptom relief and overall attack duration underscores its effectiveness. The shared underlying pathophysiology of bradykinin-mediated swelling in both HAE Type I and II provides a strong biological basis for the observed clinical benefits of this bradykinin B2 receptor antagonist. Further research focusing on subgroup analyses may provide more granular insights into any potential subtle differences in treatment response between HAE Type I and Type II.

References

Icatibant in the Treatment of Acute Angioedema: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of Icatibant's effectiveness in the treatment of acute attacks of angioedema, primarily focusing on Hereditary Angioedema (HAE). It offers an objective analysis of this compound's performance against other therapeutic alternatives, supported by data from pivotal clinical trials. Detailed experimental methodologies are provided for key studies, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding.

Efficacy of this compound and Alternatives in Acute HAE Attacks

This compound, a selective bradykinin B2 receptor antagonist, has demonstrated efficacy in rapidly relieving the symptoms of acute HAE attacks.[1] Its primary mechanism involves blocking the action of bradykinin, a key mediator of swelling in HAE.[2] The following tables summarize the quantitative data from key clinical trials of this compound and its main alternatives for the on-demand treatment of acute HAE attacks.

Table 1: Efficacy of this compound in Acute HAE Attacks (FAST-3 Trial)
Endpoint This compound (30 mg SC)
Median Time to 50% Reduction in Symptom Severity2.0 hours
Median Time to Onset of Primary Symptom Relief1.5 hours
Median Time to Almost Complete Symptom Relief8.0 hours
Median Time to Initial Symptom Relief0.8 hours
SC: Subcutaneous
Table 2: Efficacy of C1 Esterase Inhibitor (Berinert) in Acute HAE Attacks (IMPACT1 Trial)
Endpoint C1-INH (20 U/kg IV)
Median Time to Onset of Symptom Relief0.5 hours
IV: Intravenous
Table 3: Efficacy of Ecallantide in Acute HAE Attacks (Integrated analysis of EDEMA3 & EDEMA4 Trials)
Endpoint Ecallantide (30 mg SC)
Mean Change in Mean Symptom Complex Severity (MSCS) at 4 hours-0.97
Mean Treatment Outcome Score (TOS) at 4 hours55.5
SC: Subcutaneous

It is important to note that direct head-to-head comparative trials for all available acute HAE treatments are limited.[3] The data presented here are from separate placebo-controlled trials.

Signaling Pathway in Hereditary Angioedema

Hereditary Angioedema is primarily a bradykinin-mediated condition. A deficiency in C1 esterase inhibitor leads to the overproduction of bradykinin, which, upon binding to its B2 receptor on endothelial cells, triggers a signaling cascade that results in increased vascular permeability and subsequent swelling. This compound acts by competitively blocking this receptor.

HAE_Pathway cluster_plasma Plasma cluster_endothelium Endothelial Cell C1-INH_Deficiency C1-INH Deficiency Kallikrein Kallikrein C1-INH_Deficiency->Kallikrein Less Inhibition Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK to HMWK High-Molecular-Weight Kininogen (HMWK) B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to Gq_Protein Gq Protein Activation B2_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vascular_Permeability Increased Vascular Permeability Ca_Release->Vascular_Permeability Angioedema Angioedema Vascular_Permeability->Angioedema This compound This compound This compound->B2_Receptor Blocks

Caption: Bradykinin-mediated signaling pathway in HAE and the mechanism of action of this compound.

Experimental Protocols of Key Clinical Trials

This compound: The FAST-3 Trial

The "For Angioedema Subcutaneous Treatment" (FAST-3) trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for acute HAE attacks.[4]

  • Patient Population: Adults with a confirmed diagnosis of HAE Type I or II.

  • Inclusion Criteria: Patients experiencing a moderate to severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.

  • Intervention: A single subcutaneous injection of 30 mg of this compound or placebo.

  • Primary Endpoint: Time to 50% reduction in symptom severity, as assessed by the patient using a visual analog scale (VAS).

  • Key Secondary Endpoints: Time to onset of primary symptom relief and time to almost complete symptom relief.

FAST3_Workflow Patient_Population Adults with HAE Type I or II Inclusion_Criteria Moderate-to-Severe Cutaneous/Abdominal Attack or Mild-to-Moderate Laryngeal Attack Patient_Population->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Icatibant_Arm This compound 30 mg SC Randomization->Icatibant_Arm Placebo_Arm Placebo SC Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Time to 50% Symptom Reduction (VAS) Icatibant_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Time to Onset of Relief & Time to Almost Complete Relief Icatibant_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Caption: Workflow of the FAST-3 clinical trial for this compound.

C1 Esterase Inhibitor (Berinert): The IMPACT1 Trial

The International Multicenter Prospective Angioedema C1-inhibitor Trial (IMPACT1) was a randomized, double-blind, placebo-controlled study that assessed the efficacy of a plasma-derived C1-INH concentrate.[5]

  • Patient Population: Patients aged at least 6 years with HAE Type I or II.

  • Inclusion Criteria: Experiencing an acute abdominal or facial HAE attack and presenting for treatment within 5 hours of onset.[6]

  • Intervention: A single intravenous infusion of C1-INH at a dose of 10 U/kg or 20 U/kg, or placebo.[6]

  • Primary Endpoint: Time from the start of treatment to the onset of symptom relief.

  • Secondary Endpoints: Time to complete resolution of symptoms.

Ecallantide: The EDEMA3 and EDEMA4 Trials

The efficacy of Ecallantide, a plasma kallikrein inhibitor, was established in two Phase III, randomized, double-blind, placebo-controlled trials, EDEMA3 and EDEMA4.[7][8]

  • Patient Population: Patients aged 10 years and older with HAE.[9]

  • Inclusion Criteria: Onset of a moderate-to-severe HAE attack at any anatomic location within 8 hours of presentation.[9]

  • Intervention: A total dose of 30 mg of Ecallantide administered subcutaneously, or placebo.[8]

  • Primary Endpoint: In EDEMA4, the primary endpoint was the change from baseline in the Mean Symptom Complex Severity (MSCS) score at 4 hours.[4] In EDEMA3, the primary endpoint was the Treatment Outcome Score (TOS) at 4 hours.[10]

  • Secondary Endpoints: Included the other respective patient-reported outcome measure (TOS or MSCS) and time to significant improvement.

Comparative Overview of Therapeutic Alternatives

The primary alternatives to this compound for the on-demand treatment of acute HAE attacks fall into two main categories: C1 esterase inhibitors and plasma kallikrein inhibitors.

  • C1 Esterase Inhibitors (e.g., Berinert, Ruconest): These therapies work by replacing the deficient or dysfunctional C1-INH protein, thereby restoring the natural regulation of the contact system and reducing bradykinin production. They are typically administered intravenously.

  • Plasma Kallikrein Inhibitors (e.g., Ecallantide, Lanadelumab, Berotralstat): These agents inhibit the activity of plasma kallikrein, an enzyme responsible for the production of bradykinin from high-molecular-weight kininogen. By blocking this step, they prevent the overproduction of bradykinin. Ecallantide is administered subcutaneously for acute attacks, while Lanadelumab and Berotralstat are primarily used for long-term prophylaxis to prevent attacks.[11][12]

The choice of therapy for an acute HAE attack may depend on various factors, including the location and severity of the attack, the patient's medical history, and the availability of different treatments.

Treatment_Comparison Acute_HAE_Attack Acute HAE Attack Treatment_Options On-Demand Treatment Options Acute_HAE_Attack->Treatment_Options This compound This compound (Bradykinin B2 Receptor Antagonist) Treatment_Options->this compound C1_INH C1 Esterase Inhibitors (e.g., Berinert) Treatment_Options->C1_INH Kallikrein_Inhibitors Kallikrein Inhibitors (e.g., Ecallantide) Treatment_Options->Kallikrein_Inhibitors

References

Icatibant in Acquired vs. Hereditary Angioedema: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, safety, and underlying mechanisms of Icatibant in the treatment of acquired and hereditary angioedema, supported by clinical trial data and observational studies.

This guide provides a detailed comparison of the use of this compound, a selective bradykinin B2 receptor antagonist, in the management of acute attacks of both acquired angioedema (AAE) and hereditary angioedema (HAE). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's performance in these related yet distinct bradykinin-mediated disorders.

Introduction to Acquired and Hereditary Angioedema

Hereditary angioedema (HAE) is a rare genetic disorder characterized by recurrent episodes of severe swelling affecting various parts of the body.[1] It is most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability.[2] Acquired angioedema (AAE), on the other hand, is not inherited and typically develops later in life. It is also often associated with low C1-INH levels, which can be due to either excessive consumption of C1-INH or the development of autoantibodies against it.[3] Despite their different origins, both conditions manifest through the same bradykinin-mediated pathway, resulting in unpredictable and often debilitating swelling attacks.

This compound is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor, effectively blocking the inflammatory cascade and alleviating the symptoms of an acute angioedema attack.[4]

Comparative Efficacy of this compound

Clinical evidence for the efficacy of this compound in HAE is well-established through randomized controlled trials. In AAE, the evidence is primarily derived from observational studies and case series, reflecting the rarity of the disease.

Data Presentation: Efficacy in AAE vs. HAE

The following tables summarize the key efficacy endpoints from the this compound Outcome Survey (IOS), a major observational study that has collected real-world data on this compound use in both AAE and HAE patients.

Efficacy EndpointAcquired Angioedema (C1-INH-AAE)Hereditary Angioedema (C1-INH-HAE Types I/II)p-value
Median Time to First this compound Injection (hours) 0.81.50.083
Median Time to Symptom Resolution after First Injection (hours) 2.36.00.031
Median Total Attack Duration (hours) 5.09.00.014

Table 1: Comparison of this compound Efficacy in Acquired vs. Hereditary Angioedema from the this compound Outcome Survey (IOS).[5]

Data from the FAST-3 trial, a pivotal phase III study in HAE, provides further context for this compound's efficacy in the hereditary form of the disease.

Efficacy EndpointThis compound (n=43)Placebo (n=45)p-value
Median Time to ≥50% Reduction in Symptom Severity (hours) 2.019.8<0.001
Median Time to Onset of Primary Symptom Relief (hours) 1.518.5<0.001
Median Time to Almost Complete Symptom Relief (hours) 8.036.00.012

Table 2: Efficacy of this compound in Hereditary Angioedema from the FAST-3 Trial.[6]

Safety Profile Comparison

This compound has demonstrated a generally favorable safety profile in both AAE and HAE populations. The most commonly reported adverse events are injection site reactions.

Data Presentation: Safety in AAE vs. HAE

The this compound Outcome Survey provides valuable real-world safety data across both patient populations.

Adverse Event ProfileAcquired Angioedema (Off-label use)Hereditary Angioedema (On-label use)
Patients without Adverse Events No major differences noted between on-label and off-label users.[7]78.6% of patients did not report adverse events (excluding off-label use and pregnancy).[8]
This compound-Related Adverse Events 3.1% of patients reported AEs related to this compound.[8]Similar incidence to off-label users.[7]
Serious Adverse Events (SAEs) Three SAEs (drug inefficacy, gastritis, and reflux esophagitis) in two patients were considered related to this compound.[8]No SAEs related to this compound were reported in patients with cardiovascular disease or those using it more frequently than recommended.[8]
Most Common Adverse Reactions Injection site reactions (redness, bruising, swelling, warmth, burning, itching, irritation, hives, numbness, pressure, or pain).[9]Injection site reactions (occurred in almost all patients in clinical trials).[9]
Other Common Adverse Reactions (>1%) Pyrexia, transaminase increase, dizziness, and rash.[9]Pyrexia, transaminase increase, dizziness, and rash.[9]

Table 3: Comparative Safety Profile of this compound in Acquired vs. Hereditary Angioedema from the this compound Outcome Survey (IOS) and clinical trials.[7][8][9]

Experimental Protocols

The this compound Outcome Survey (IOS)

The IOS is an ongoing, international, prospective, observational study designed to monitor the long-term safety and effectiveness of this compound in a real-world setting.[10]

  • Study Design: Patients with a diagnosis of HAE (types I and II) or AAE who have been prescribed this compound are eligible for enrollment. Data is collected during routine clinical visits, typically every six months.[5]

  • Data Collection: Information on patient demographics, disease characteristics, attack frequency and severity, this compound treatment details (dose, timing, self-administration), and adverse events is recorded by physicians in an electronic case report form.[5]

  • Endpoints: Key endpoints include time to treatment, time to resolution of symptoms, and total attack duration. Safety is assessed through the reporting of adverse events.[10]

The FAST-3 Trial

The For Angioedema Subcutaneous Treatment (FAST)-3 study was a phase III, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound for acute attacks of HAE.[6]

  • Study Design: Adult patients with HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack were randomized to receive a single subcutaneous injection of either this compound 30 mg or placebo.[6]

  • Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of HAE type I or II were included.[11]

  • Exclusion Criteria: Patients with a diagnosis of angioedema other than HAE, previous treatment with this compound, or recent treatment with other HAE medications were excluded.[11]

  • Endpoints: The primary endpoint was the median time to a 50% or greater reduction in symptom severity. Secondary endpoints included time to onset of primary symptom relief and time to almost complete symptom relief.[6] Safety was evaluated by monitoring adverse events.[12]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Bradykinin-Mediated Angioedema

The following diagram illustrates the common signaling pathway underlying both hereditary and acquired angioedema, and the mechanism of action of this compound.

Bradykinin_Pathway cluster_plasma Plasma Kallikrein-Kinin System cluster_inhibition Regulation cluster_cellular Cellular Response FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Cleavage by FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Angioedema ↑ Vascular Permeability (Angioedema) C1INH C1-Inhibitor C1INH->FXIIa Inhibition C1INH->Kallikrein Inhibition C1INH_HAE HAE: Deficiency/Dysfunction C1INH->C1INH_HAE C1INH_AAE AAE: Consumption/Autoantibodies C1INH->C1INH_AAE EndothelialCell Endothelial Cell This compound This compound This compound->B2R Antagonism EndothelialCell->Angioedema Signal Transduction

Caption: Bradykinin pathway in angioedema and this compound's action.

Experimental Workflow for the this compound Outcome Survey (IOS)

This diagram outlines the process of data collection and analysis in the IOS observational study.

IOS_Workflow start Patient with AAE or HAE Prescribed this compound enrollment Enrollment in IOS Registry (Informed Consent) start->enrollment baseline Baseline Data Collection: - Demographics - Disease History - Previous Attacks enrollment->baseline follow_up Routine Clinical Visits (approx. every 6 months) baseline->follow_up attack_record Attack Data Recorded: - Date and Time - Location and Severity - this compound Administration Details follow_up->attack_record safety_record Adverse Event Reporting follow_up->safety_record data_analysis Data Aggregation and Statistical Analysis attack_record->data_analysis safety_record->data_analysis outcomes Evaluation of: - Efficacy (Time to resolution, etc.) - Safety Profile data_analysis->outcomes

Caption: Workflow of the this compound Outcome Survey (IOS).

Experimental Workflow for the FAST-3 Clinical Trial

This diagram illustrates the key stages of the FAST-3 randomized controlled trial.

FAST3_Workflow screening Patient Screening (HAE Type I/II, Acute Attack) randomization Randomization (1:1) screening->randomization treatment_group This compound 30 mg SC randomization->treatment_group This compound Arm placebo_group Placebo SC randomization->placebo_group Placebo Arm symptom_assessment Symptom Severity Assessment (Visual Analog Scale) treatment_group->symptom_assessment safety_monitoring Adverse Event Monitoring treatment_group->safety_monitoring placebo_group->symptom_assessment placebo_group->safety_monitoring endpoint_measurement Primary & Secondary Endpoint Measurement symptom_assessment->endpoint_measurement data_analysis Statistical Analysis (Comparison of Groups) endpoint_measurement->data_analysis safety_monitoring->data_analysis results Efficacy and Safety Results data_analysis->results

Caption: Workflow of the FAST-3 clinical trial.

Conclusion

This compound is an effective and well-tolerated treatment for acute attacks of both acquired and hereditary angioedema. The real-world data from the this compound Outcome Survey suggests that patients with AAE may experience a faster onset of symptom relief and shorter attack durations compared to those with HAE, although further research is needed to confirm these findings. The safety profile of this compound appears to be consistent across both conditions, with injection site reactions being the most common side effect. The distinct pathophysiological origins of AAE and HAE do not appear to significantly alter the clinical response to bradykinin B2 receptor antagonism with this compound.

References

Navigating the Landscape of Long-Term HAE Management: An In-Depth Comparison of Repeated Icatibant Use and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy and safety of treatments for Hereditary Angioedema (HAE) is paramount. This guide provides a comprehensive evaluation of repeated Icatibant use, juxtaposed with alternative therapeutic strategies. Through a detailed examination of experimental data, protocols, and signaling pathways, this document aims to facilitate an informed perspective on the evolving standards of HAE care.

This compound, a selective bradykinin B2 receptor antagonist, has become a cornerstone for the on-demand treatment of acute HAE attacks.[1][2][3] Its efficacy and safety profile have been substantiated through multiple clinical trials and long-term observational studies. However, a thorough assessment necessitates a comparative analysis with other available treatments, including C1 esterase inhibitors and plasma kallikrein inhibitors.[4][5][6]

Quantitative Data Summary: A Comparative Overview

The following tables summarize the key efficacy and safety data for this compound and its primary alternatives in the long-term management of HAE.

Table 1: Long-Term Efficacy of this compound for Repeated HAE Attacks

Efficacy EndpointThis compound (FAST-2 OLE)[7]This compound (FAST-3 OLE)[8]This compound (IOS Registry)[9][10]
Number of Patients 5488557
Number of Treated Attacks 374Not specified3025
Median Time to Onset of Symptom Relief 2.0 - 2.5 hours (cutaneous/abdominal)1.9 - 2.1 hours (any location)Not specified
Median Time to Almost Complete Symptom Relief Not specified3.5 - 19.7 hours (any location)Not specified
Resolution with a Single Injection 89.8%Not specifiedMajority of attacks

Table 2: Comparative Efficacy of On-Demand HAE Treatments

TreatmentMechanism of ActionMedian Time to Symptom Relief
This compound Bradykinin B2 Receptor Antagonist[1][2][3]2.0 - 2.5 hours[11]
C1 Esterase Inhibitor (Human Plasma-Derived) C1 Esterase Inhibitor Replacement[5]Varies by product and study
Ecallantide Plasma Kallikrein Inhibitor[5]Not specified in provided results
Recombinant C1 Esterase Inhibitor C1 Esterase Inhibitor Replacement[5]Not specified in provided results

Table 3: Long-Term Safety and Tolerability of this compound

Adverse Event ProfileThis compound (IOS Registry)[9][10]This compound (FAST-3 OLE)[8]
Patients Reporting No Adverse Events 78.6%Not specified
Most Common Adverse Events Injection site reactions (almost all patients in clinical trials)[12], Gastrointestinal disorders (19.6% of patients with AEs)[9][10]Worsening or recurrence of HAE attack, headache, nasopharyngitis
This compound-Related Adverse Events 3.1% of patientsNot specified
Serious Adverse Events (SAEs) Infrequent; 3 events in 2 patients considered related to this compound[9][10]Two SAEs (arrhythmia and non-cardiac chest pain) considered related to this compound
Drug-Related Serious Adverse Events None reported in FAST-2 OLE[7]See above

Experimental Protocols: A Closer Look at Key Studies

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for a critical evaluation of the evidence.

The this compound Outcome Survey (IOS)

The IOS is an ongoing, international, prospective, observational registry designed to monitor the long-term safety and effectiveness of this compound in a real-world setting.[9][10]

  • Study Design: Observational, multicenter registry.

  • Participants: Patients with HAE of any type who are being treated with this compound.

  • Data Collection: Data on patient demographics, HAE characteristics, attack characteristics, this compound treatment details, and adverse events are collected.

  • Primary Outcome Measures: The primary focus is on the long-term safety of this compound, including the incidence and nature of adverse events.

  • Secondary Outcome Measures: Effectiveness endpoints include time to symptom relief and the number of injections required per attack.

The FAST-3 (For Angioedema Subcutaneous Treatment) Trial

The FAST-3 trial was a randomized, double-blind, placebo-controlled, multicenter phase 3 study.[8][13]

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: Adults with HAE type I or II experiencing a moderate to severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.

  • Intervention: A single subcutaneous injection of this compound 30 mg or placebo.

  • Primary Endpoint: Time to onset of symptom relief as assessed by the patient using a visual analog scale (VAS).

  • Open-Label Extension (OLE): Patients completing the controlled phase were eligible to enter an open-label extension where they could receive this compound for subsequent attacks.[8]

Visualizing the Mechanisms and Processes

To further elucidate the underlying biology and clinical trial designs, the following diagrams are provided.

Icatibant_Mechanism_of_Action cluster_Kallikrein_Kinin_System Kallikrein-Kinin System Activation in HAE cluster_Bradykinin_Action Bradykinin Action and this compound Inhibition Factor_XIIa Activated Factor XII Kallikrein Kallikrein Factor_XIIa->Kallikrein activates Prekallikrein Prekallikrein Bradykinin Bradykinin Kallikrein->Bradykinin cleaves HMWK to produce High_Molecular_Weight_Kininogen High Molecular Weight Kininogen (HMWK) Bradykinin_Receptor_B2 Bradykinin B2 Receptor Bradykinin->Bradykinin_Receptor_B2 binds to Vascular_Permeability Increased Vascular Permeability Bradykinin_Receptor_B2->Vascular_Permeability Vasodilation Vasodilation Bradykinin_Receptor_B2->Vasodilation Angioedema_Symptoms Angioedema Symptoms (Swelling, Pain) Vascular_Permeability->Angioedema_Symptoms Vasodilation->Angioedema_Symptoms This compound This compound This compound->Bradykinin_Receptor_B2 antagonizes

Caption: this compound's mechanism of action in HAE.

HAE_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo or Comparator) Randomization->Treatment_Arm_B Attack_Onset Acute HAE Attack Onset Treatment_Arm_A->Attack_Onset Treatment_Arm_B->Attack_Onset Drug_Administration Drug Administration Attack_Onset->Drug_Administration Symptom_Assessment Symptom Assessment (e.g., VAS scores) Drug_Administration->Symptom_Assessment Primary_Endpoint_Analysis Primary Endpoint Analysis (e.g., Time to Symptom Relief) Symptom_Assessment->Primary_Endpoint_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) Primary_Endpoint_Analysis->Safety_Monitoring Open_Label_Extension Open-Label Extension Phase Safety_Monitoring->Open_Label_Extension Long_Term_Follow_up Long-Term Follow-up Open_Label_Extension->Long_Term_Follow_up

Caption: A typical workflow for an HAE clinical trial.

HAE_Treatment_Decision_Pathway Acute_Attack Patient Experiences Acute HAE Attack Assess_Severity Assess Attack Severity and Location Acute_Attack->Assess_Severity Laryngeal_Attack Laryngeal Attack? Assess_Severity->Laryngeal_Attack Immediate_Treatment Immediate On-Demand Treatment (e.g., this compound, C1-INH) Laryngeal_Attack->Immediate_Treatment Yes Non_Laryngeal_Attack Cutaneous or Abdominal Attack Laryngeal_Attack->Non_Laryngeal_Attack No Seek_Medical_Attention Seek Immediate Medical Attention Immediate_Treatment->Seek_Medical_Attention Administer_On_Demand Administer On-Demand Treatment as per Treatment Plan Non_Laryngeal_Attack->Administer_On_Demand Monitor_Symptoms Monitor Symptom Resolution Administer_On_Demand->Monitor_Symptoms Symptoms_Resolve Symptoms Resolve? Monitor_Symptoms->Symptoms_Resolve No_Further_Action No Further Immediate Action Symptoms_Resolve->No_Further_Action Yes Consider_Second_Dose Consider Second Dose or Alternative Treatment Symptoms_Resolve->Consider_Second_Dose No

Caption: Decision pathway for acute HAE attack management.

References

Icatibant in Hereditary Angioedema: A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pivotal clinical trials demonstrates Icatibant's efficacy and safety in treating acute attacks of Hereditary Angioedema (HAE). This guide provides a detailed comparison of this compound's performance against placebo and other therapeutic alternatives, supported by experimental data from the FAST clinical trial program, for researchers, scientists, and drug development professionals.

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying cause of HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to an overproduction of bradykinin, the key mediator of swelling and pain in HAE attacks.[1][2] this compound, a selective bradykinin B2 receptor antagonist, offers a targeted therapeutic approach by directly inhibiting the action of bradykinin.[2][3] This review synthesizes the clinical trial data that established the role of this compound as a cornerstone in the acute treatment of HAE attacks.

Comparative Efficacy of this compound: Insights from the FAST Clinical Trial Program

The efficacy and safety of a 30 mg subcutaneous injection of this compound for the treatment of acute HAE attacks were rigorously evaluated in three pivotal Phase III, randomized, double-blind, multicenter studies known as the For Angioedema Subcutaneous Treatment (FAST) trials. These trials compared this compound to placebo (FAST-1 and FAST-3) and to tranexamic acid (FAST-2), an older oral therapy for HAE.[4][5][6]

Across these key trials, this compound consistently demonstrated a rapid and significant reduction in the time to symptom relief compared to control groups. The primary efficacy endpoints in these studies were centered on patient-reported assessments of symptom severity using a Visual Analog Scale (VAS).[4][5]

Efficacy EndpointFAST-1 (this compound vs. Placebo)FAST-2 (this compound vs. Tranexamic Acid)FAST-3 (this compound vs. Placebo)
Median Time to Onset of Primary Symptom Relief 2.5 hours vs. 4.6 hours2.0 hours vs. 12.0 hours1.5 hours vs. 18.5 hours[7]
Median Time to 50% Reduction in Symptom Severity Not the primary endpointNot the primary endpoint2.0 hours vs. 19.8 hours[6][7]
Median Time to Almost Complete Symptom Relief 8.5 hours vs. 19.4 hours10.0 hours vs. 51.0 hours8.0 hours vs. 36.0 hours[7]

Table 1: Key Efficacy Outcomes of this compound in the FAST Clinical Trials.[4][5][6][7]

The data clearly indicates a clinically meaningful benefit of this compound in accelerating the resolution of HAE attack symptoms. In the FAST-3 trial, the median time to achieve a 50% reduction in symptom severity was nearly 18 hours shorter with this compound compared to placebo.[6][7] Similarly, in the FAST-2 study, this compound was significantly superior to tranexamic acid in providing symptom relief.[5]

While direct head-to-head trials comparing this compound with other modern HAE therapies like C1 esterase inhibitors (e.g., Berinert, Cinryze) and kallikrein inhibitors (e.g., Ecallantide) are lacking, real-world evidence and indirect comparisons suggest that this compound is a valuable treatment option.[8][9] The this compound Outcome Survey (IOS), an international observational study, has provided long-term data supporting the effectiveness and safety of this compound in a real-world setting, including the successful management of life-threatening laryngeal attacks.[2][10][11]

Experimental Protocols of the FAST Clinical Trials

The FAST trials followed a robust and standardized methodology to assess the efficacy and safety of this compound.

Study Design: The FAST trials were Phase III, randomized, double-blind, and placebo-controlled (FAST-1 and FAST-3) or active-controlled (FAST-2) multicenter studies.[4][5][12] Patients with a confirmed diagnosis of HAE type I or II who presented with a moderate to severe cutaneous or abdominal attack were enrolled.[13] Patients with laryngeal attacks were typically treated with open-label this compound.[14]

Treatment: Patients were randomized to receive a single subcutaneous injection of 30 mg of this compound or the respective control (placebo or oral tranexamic acid).[5][12]

Symptom Assessment: The primary efficacy endpoints were based on patient self-assessment using a 100-mm Visual Analog Scale (VAS).[4][5] On this scale, 0 mm represented the absence of a symptom, and 100 mm represented the worst possible severity of that symptom.[5] Patients rated the severity of key HAE symptoms, including skin swelling, skin pain, and abdominal pain.[5]

Key Efficacy Definitions:

  • Onset of Symptom Relief: Defined as the time from treatment administration to the first of three consecutive measurements showing at least a 50% reduction from the pre-treatment composite symptom score.[15]

  • Almost Complete Symptom Relief: Defined as the first of three consecutive measurements where all individual symptom scores were between 0 and 10 mm on the VAS.[15]

Safety and Tolerability Profile

Across the clinical trial program and real-world observational studies, this compound has demonstrated a favorable safety profile. The most commonly reported adverse events are transient, mild-to-moderate injection-site reactions, including redness, swelling, and pain.[6] These reactions are generally self-limiting and resolve without intervention. Systemic adverse events have been infrequent.

Visualizing the Mechanism and Workflow

To better understand the scientific basis and practical application of this compound, the following diagrams illustrate the underlying signaling pathway in HAE and the general workflow of the FAST clinical trials.

HAE_Signaling_Pathway cluster_plasma Plasma cluster_endothelium Endothelial Cell C1INH C1 Esterase Inhibitor (C1-INH) (Deficient in HAE) FactorXIIa Activated Factor XII (Factor XIIa) C1INH->FactorXIIa Inhibition Kallikrein Kallikrein C1INH->Kallikrein Inhibition FactorXII Factor XII FactorXII->FactorXIIa Activation Prekallikrein Prekallikrein Prekallikrein->Kallikrein Activation by Factor XIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Kallikrein B2R Bradykinin B2 Receptor Edema Angioedema (Swelling, Pain) B2R->Edema Activates signaling leading to Bradykinin->B2R Binds to This compound This compound This compound->B2R Blocks FAST_Trial_Workflow Start Patient with Acute HAE Attack Screening Screening for Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization Treatment Subcutaneous Injection (this compound or Control) Randomization->Treatment SymptomAssessment Symptom Assessment (VAS scores) Treatment->SymptomAssessment Safety Safety Monitoring Treatment->Safety Endpoint Primary & Secondary Efficacy Endpoints Assessed SymptomAssessment->Endpoint FollowUp Follow-up Period Endpoint->FollowUp Safety->FollowUp

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icatibant
Reactant of Route 2
Icatibant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。